Methyl 4-(4-methoxyphenyl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIYDSIDIJXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174672 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-08-5 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)butanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of methyl 4-(4-methoxyphenyl)butanoate from its corresponding carboxylic acid, 4-(4-methoxyphenyl)butyric acid. The document is structured to offer not just a procedural outline but a comprehensive understanding of the underlying chemical principles, optimization strategies, and safety considerations. The primary focus is on the Fischer-Speier esterification, a robust and widely adopted method for this transformation. The guide delves into the reaction mechanism, offers a detailed experimental protocol, and discusses alternative synthetic routes. It is intended to serve as a practical resource for laboratory professionals engaged in organic synthesis and drug development, ensuring a blend of theoretical knowledge and actionable laboratory insights.
Introduction: The Significance of this compound
This compound is a valuable ester in the field of organic synthesis. Its structural motif, featuring a methoxy-substituted aromatic ring and a butyrate chain, makes it a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1] The ester functionality provides a site for further chemical modification, while the methoxyphenyl group is a common feature in biologically active molecules. The precursor, 4-(4-methoxyphenyl)butyric acid, is recognized for its role in the development of therapeutic agents, including those with potential analgesic and anti-inflammatory properties.[1] The conversion to its methyl ester can be a crucial step to modify its physicochemical properties or to facilitate subsequent reactions in a synthetic pathway.[2]
Comparative Overview of Synthesis Methodologies
The esterification of a carboxylic acid is a fundamental transformation in organic chemistry, and several methods can be employed to achieve this. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the required purity of the product.
-
Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3] It is an equilibrium-driven process, and strategies such as using an excess of the alcohol or removing water as it forms are employed to drive the reaction to completion.[4][5] For the synthesis of this compound, this is often the most direct and cost-effective approach, especially on a larger scale.[4]
-
Reaction with Diazomethane: Carboxylic acids can be rapidly converted to their methyl esters using diazomethane.[6] This reaction is generally high-yielding and proceeds under mild conditions. However, diazomethane is a toxic and explosive gas, requiring specialized equipment and handling procedures, which often limits its use to small-scale syntheses.[6]
-
Two-Step Acyl Chloride Formation and Reaction: A robust alternative involves converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acyl chloride is then reacted with methanol to form the ester. This method is suitable for acid-sensitive substrates as it can be carried out under basic conditions.[7]
-
Steglich Esterification: For substrates that are sensitive to acidic conditions, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good alternative.[8]
Given its simplicity, cost-effectiveness, and scalability, the Fischer-Speier esterification is the focal point of this guide for the synthesis of this compound.
The Core of the Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, is a cornerstone of organic synthesis.[3][9] It is a nucleophilic acyl substitution reaction that relies on the activation of the carboxylic acid by an acid catalyst to enhance its electrophilicity towards the nucleophilic alcohol.[10]
Unraveling the Reaction Mechanism
The mechanism of Fischer esterification is a multi-step, reversible process.[4] Understanding these steps is crucial for optimizing reaction conditions.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4][9]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3][9]
-
Proton Transfer: A proton is transferred from the oxonium ion (the protonated alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is often facilitated by another molecule of the alcohol or the conjugate base of the catalyst.[4][9]
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]
-
Deprotonation: The final step is the deprotonation of the protonated ester, typically by the conjugate base of the catalyst or another molecule of alcohol, to yield the final ester product and regenerate the acid catalyst.[4][9]
The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[4]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of this compound via Fischer esterification.
Materials and Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Role |
| 4-(4-Methoxyphenyl)butyric acid | C₁₁H₁₄O₃ | 194.23 | (Specify amount) | 1.0 | Starting Material |
| Methanol | CH₃OH | 32.04 | (Specify volume) | Excess | Reagent/Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | (Specify volume) | Catalytic | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | (Specify volume) | - | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | (Specify volume) | - | Neutralizing Agent |
| Brine | NaCl (aq) | 58.44 | (Specify volume) | - | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | (Specify amount) | - | Drying Agent |
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-methoxyphenyl)butyric acid in an excess of methanol.[11] Using a large excess of methanol helps to shift the equilibrium towards the product side.[4][5]
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid. The addition should be done dropwise to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[11][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction and Washing: Dissolve the residue in diethyl ether. Transfer the ether solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.[12][13]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure ester.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy group protons, aromatic protons, the protons of the butyrate chain, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the butyrate chain. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), and bands for C-O stretching and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆O₃, MW = 208.25 g/mol ).[14] |
Process Optimization and Considerations
To maximize the yield and purity of the final product, several factors can be optimized:
-
Driving the Equilibrium: As the Fischer esterification is a reversible reaction, Le Chatelier's principle can be applied to drive the equilibrium towards the product. This can be achieved by:
-
Catalyst Choice and Concentration: While sulfuric acid is a common and effective catalyst, other acids like p-toluenesulfonic acid can also be used.[10] The amount of catalyst should be optimized; too little will result in a slow reaction, while too much can lead to side reactions like dehydration, particularly with sensitive substrates.
-
Reaction Time and Temperature: The reaction rate is dependent on temperature.[15] Refluxing in methanol provides a constant and suitable reaction temperature. The reaction time should be monitored to ensure completion without the formation of degradation products.
Safety and Handling
Safety is paramount in any chemical synthesis. The following precautions must be observed:
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[16][17] It should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[16][17][18] Always add acid to the alcohol slowly and with cooling to dissipate the heat generated.[17]
-
Methanol: Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin.[19] All operations involving methanol should be conducted in a well-ventilated fume hood.[20]
-
General Precautions: Ensure that all glassware is properly clamped and that the reaction setup is not a closed system, especially when heating, to avoid pressure buildup.[11]
Conclusion
The synthesis of this compound from 4-(4-methoxyphenyl)butyric acid via Fischer-Speier esterification is a reliable and efficient method suitable for both laboratory and larger-scale production. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are essential for a successful outcome. This guide provides the necessary technical details and practical insights to empower researchers and scientists in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical research.
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Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]
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"Methyl 4-(4-methoxyphenyl)butanoate" CAS number 20637-08-5 properties
An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate (CAS: 20637-08-5)
Introduction
This compound is a carboxylate ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring and a flexible butyl chain, makes it a precursor of interest in the development of more complex molecules, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic routes, and safety considerations, tailored for professionals in research and development.
Compound Identification and Molecular Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under CAS Number 20637-08-5.[1] Its fundamental identifiers are summarized below.
-
IUPAC Name: this compound[1]
-
Synonyms: 4-(4-Methoxyphenyl)butanoic acid methyl ester, Benzenebutanoic acid, 4-methoxy-, methyl ester, Butyric acid, 4-(p-methoxyphenyl)-, methyl ester[1][2][3]
-
Canonical SMILES: COC1=CC=C(C=C1)CCCC(=O)OC[1]
-
InChI Key: FEZIZIYDSIDIJXQH-UHFFFAOYSA-N[1]
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and bioavailability. The following table summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Weight | 208.25 g/mol | [1][3] |
| Exact Mass | 208.109944368 Da | [1][3] |
| XLogP3 | 2.7 | [1][3] |
| Hydrogen Bond Acceptor Count | 3 | [1][3] |
| Rotatable Bond Count | 6 | [3] |
| Topological Polar Surface Area | 35.5 Ų | [1][3] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the molecular framework.
¹H NMR (300 MHz, CDCl₃) δ/ppm: [4]
-
7.11-7.08 (m, 2H): Aromatic protons ortho to the butanoate chain.
-
6.84-6.81 (m, 2H): Aromatic protons meta to the butanoate chain (ortho to the methoxy group).
-
3.78 (s, 3H): Methoxy group protons (-OCH₃).
-
3.66 (s, 3H): Methyl ester protons (-COOCH₃).
-
2.59 (t, J = 15.12 Hz, 2H): Methylene protons adjacent to the aromatic ring (-Ar-CH₂-).
-
2.31 (t, J = 14.96 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).
-
1.97-1.87 (m, 2H): Methylene protons in the middle of the chain (-CH₂-CH₂-CH₂-).
¹³C NMR (75 MHz, CDCl₃) δ/ppm: [4]
-
174.09: Carbonyl carbon of the ester.
-
157.98: Aromatic carbon attached to the methoxy group.
-
133.51: Quaternary aromatic carbon.
-
129.46: Aromatic carbons ortho to the butanoate chain.
-
113.83: Aromatic carbons meta to the butanoate chain.
-
55.32: Methoxy carbon.
-
51.57: Methyl ester carbon.
-
34.29, 33.42, 26.82: Methylene carbons of the butanoate chain.
Synthesis and Reactivity
Proposed Synthetic Pathway: Fischer Esterification
A standard and reliable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-(4-methoxyphenyl)butyric acid (CAS 4521-28-2). This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.
Experimental Protocol:
-
To a solution of 4-(4-methoxyphenyl)butyric acid in methanol (typically >10 equivalents), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Reflux the mixture for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel if necessary.
Caption: Proposed synthesis via Fischer Esterification.
Chemical Reactivity
The primary reactive sites are the ester functional group and the aromatic ring.
-
Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.
-
Reduction: The ester can be reduced to the corresponding alcohol, 4-(4-methoxyphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions (relative to the methoxy group).
Applications and Research Interest
While specific applications for the methyl ester are not extensively documented, its parent compound, 4-(4-methoxyphenyl)butyric acid, is recognized as a versatile intermediate in the pharmaceutical and fine chemical sectors.[5] It serves as a structural scaffold for designing compounds with potential therapeutic activities, including analgesic and anti-inflammatory properties.[5]
Consequently, this compound is a crucial intermediate for synthetic routes where protection of the carboxylic acid is necessary or where the methyl ester itself is a direct precursor in subsequent coupling or condensation reactions. Its utility lies in its ability to be easily converted to the parent acid or other derivatives, making it a key building block in multi-step organic syntheses aimed at drug discovery.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Hazard Statements:
-
Signal Word: Warning[1]
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]
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An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(4-methoxyphenyl)butanoate is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and characteristic spectroscopic data. Furthermore, it explores its role as a crucial building block in drug discovery and development, offering insights into its utility for constructing pharmacologically active scaffolds.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to IUPAC nomenclature as This compound [1]. It is a methyl ester derivative of 4-(4-methoxyphenyl)butanoic acid.
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, including:
-
Benzenebutanoic acid, 4-methoxy-, methyl ester
-
4-(4-Methoxyphenyl)butanoic acid methyl ester
-
Methyl 4-(4-methoxyphenyl)butyrate
-
Butyric acid, 4-(p-methoxyphenyl)-, methyl ester
-
4-(p-Methoxyphenyl)butyric acid methyl ester[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 20637-08-5 | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |
Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis Protocols
The synthesis of this compound is typically achieved through a two-step process starting from anisole and succinic anhydride. The first step involves the Friedel-Crafts acylation to produce 4-(4-methoxyphenyl)-4-oxobutanoic acid, followed by a reduction and subsequent esterification.
Synthesis of the Precursor: 4-(4-Methoxyphenyl)butyric Acid
The precursor, 4-(4-methoxyphenyl)butyric acid, is a valuable pharmaceutical intermediate in its own right, often used as a scaffold for compounds with potential analgesic and anti-inflammatory properties[2]. Its synthesis is a critical first stage.
A common route involves the Clemmensen or Wolff-Kishner reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is itself synthesized via Friedel-Crafts acylation of anisole with succinic anhydride.
Experimental Protocol: Fischer Esterification of 4-(4-Methoxyphenyl)butyric Acid
The final step in the synthesis of the title compound is the esterification of 4-(4-methoxyphenyl)butyric acid. The Fischer esterification is a reliable and widely used method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid[3][4][5].
Reaction Scheme:
Figure 2: Fischer esterification of 4-(4-methoxyphenyl)butyric acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-methoxyphenyl)butyric acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent[3].
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution[3][4].
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC)[3]. The equilibrium of the reaction is driven towards the product side by the large excess of methanol[4][5].
-
Work-up:
-
After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator[3].
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate[3].
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid) and then with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities[3][6].
-
-
Drying and Purification:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate[3].
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol is crucial to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle[4][5].
-
Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol[4][7].
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Aqueous Work-up: The washing steps are essential for removing the acid catalyst, unreacted starting material, and water-soluble byproducts, leading to a purer final product.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
-
Aromatic protons: Two doublets in the range of δ 6.8-7.2 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Methoxy group (Ar-OCH₃): A singlet at approximately δ 3.8 ppm.
-
Ester methyl group (COOCH₃): A singlet around δ 3.6-3.7 ppm.
-
Methylene groups: Three multiplets corresponding to the three methylene groups of the butanoate chain, typically in the range of δ 1.8-2.6 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The expected chemical shifts (in ppm) are:
-
Carbonyl carbon (C=O): In the range of δ 173-175 ppm.
-
Aromatic carbons: Signals between δ 114-158 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range.
-
Methoxy carbon (Ar-OCH₃): Around δ 55 ppm.
-
Ester methyl carbon (COOCH₃): Around δ 51 ppm.
-
Methylene carbons: Signals in the aliphatic region, typically between δ 25-35 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) include:
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹[8].
-
C-O Stretch (Ester): A strong absorption in the range of 1150-1300 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Ether): An absorption band around 1250 cm⁻¹.
Applications in Drug Discovery and Development
This compound, and its parent carboxylic acid, serve as important building blocks in the synthesis of a variety of pharmaceutical compounds. The 4-methoxyphenylbutyrate moiety is a common structural motif in molecules designed to interact with various biological targets.
The structural framework of this compound is present in various research compounds and can be modified to explore structure-activity relationships (SAR) for different therapeutic targets. For instance, the butanoate chain can be extended or functionalized, and the methoxy group on the aromatic ring can be replaced with other substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined chemical identity and predictable spectroscopic characteristics. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible building block for synthetic chemists. The presence of both an aromatic ring and an ester functional group allows for a wide range of chemical modifications, rendering it a useful scaffold in the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.
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"Methyl 4-(4-methoxyphenyl)butanoate" molecular weight and formula
An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate
Abstract
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document details its fundamental chemical and physical properties, outlines a robust, multi-step synthesis protocol, and provides an in-depth analysis of its spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses its relevance and potential applications within the fields of pharmaceutical research and fine chemical synthesis, grounded in the established utility of its parent carboxylic acid. Safety and handling protocols are also explicitly addressed to ensure responsible laboratory practice. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed, practical understanding of this compound.
Introduction: A Profile of a Versatile Intermediate
This compound is an organic compound classified as a methyl ester. Its structure, featuring a methoxy-substituted phenyl ring connected to a butyrate chain, makes it a derivative of 4-(4-methoxyphenyl)butyric acid. The parent acid is recognized as a valuable scaffold in medicinal chemistry, particularly in the development of therapeutic agents with potential analgesic and anti-inflammatory properties.[1] The ester form, this compound, serves as a protected or modified version of this crucial building block, making it highly relevant for multi-step organic synthesis pathways where controlling the reactivity of the carboxylic acid group is essential.[1]
This guide provides the foundational knowledge required to synthesize, purify, and characterize this compound, enabling its effective use in research and development settings.
Chemical and Physical Properties
A summary of the key identifiers and computed physical properties for this compound is presented below. This data is essential for both practical handling and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C12H16O3 | [2] |
| Molecular Weight | 208.25 g/mol | [2][3] |
| CAS Number | 20637-08-5 | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)CCCC(=O)OC | [2] |
| InChIKey | FEZIYDSIDIJXQH-UHFFFAOYSA-N | [2] |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 6 | [3] |
Synthesis Methodology
The synthesis of this compound is most effectively achieved via a two-stage process. The first stage involves the synthesis of the precursor, 4-(4-methoxyphenyl)butyric acid, which is then esterified in the second stage.
Stage 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic Acid
This stage employs a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry, where anisole (methoxybenzene) is reacted with succinic anhydride. Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the succinic anhydride, facilitating the electrophilic attack on the electron-rich anisole ring.
Stage 2: Reduction and Esterification
The keto-acid product from Stage 1 is first reduced to 4-(4-methoxyphenyl)butyric acid. A common and effective method for this is catalytic hydrogenation. Subsequently, the resulting carboxylic acid undergoes Fischer esterification with methanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to yield the final methyl ester product.
Caption: Two-stage synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)butyric Acid
This protocol is adapted from established Friedel-Crafts and reduction methodologies.[4]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a suitable solvent such as orthodichlorobenzene. Cool the suspension in an ice bath.
-
Addition of Reactants: Add succinic anhydride (1.0 eq) to the cooled suspension. Separately, dissolve anisole (1.0 eq) in a minimal amount of the same solvent and add it to the dropping funnel.
-
Friedel-Crafts Reaction: Add the anisole solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The resulting mixture should be stirred until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Reduction: The crude keto-acid is dissolved in ethyl acetate and acetic acid. A catalytic amount of 10% palladium on carbon is added. The mixture is then subjected to hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC).
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-(4-methoxyphenyl)butyric acid, which can be further purified by recrystallization.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-methoxyphenyl)butyric acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup and Purification: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography to yield pure this compound.
Spectroscopic Characterization and Analysis
Structural confirmation of the synthesized ester is achieved through a combination of spectroscopic techniques.[5][6] Each method provides unique information about the molecule's functional groups and atomic connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups in the molecule.[7] For an ester, a characteristic pattern of three strong absorption bands, sometimes called the "Rule of Three," is expected.[8]
-
C=O Stretch: A very strong and sharp peak is anticipated in the region of 1735-1750 cm⁻¹ , which is characteristic of the carbonyl group in a saturated ester.[8]
-
C-O Stretches: Two distinct, strong peaks are expected from the C-O single bonds of the ester moiety.[8]
-
An acyl-oxygen (C-O) stretch typically appears between 1250-1150 cm⁻¹ .
-
An alkyl-oxygen (O-C) stretch is found between 1150-1000 cm⁻¹ .
-
-
Other Peaks: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. Aromatic C=C bending vibrations will be visible in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectrum: The proton NMR spectrum will show distinct signals for each unique proton environment:
-
Aromatic Protons (δ ≈ 6.8-7.2 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' splitting pattern, appearing as two distinct doublets.
-
Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): A sharp singlet integrating to three protons.
-
Ester Methyl Protons (-COOCH₃, δ ≈ 3.6 ppm): A sharp singlet integrating to three protons.
-
Aliphatic Chain Protons (-CH₂CH₂CH₂-): Three distinct multiplets will be observed in the range of δ ≈ 1.9-2.7 ppm. The protons alpha to the carbonyl (C=O) will be the most downfield-shifted.
-
-
¹³C NMR Spectrum: The carbon NMR spectrum will confirm the number of unique carbon atoms:
-
Carbonyl Carbon (C=O): A signal in the δ ≈ 170-175 ppm region.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ ≈ 114-160 ppm) due to symmetry.
-
Methoxy Carbon (-OCH₃): A signal around δ ≈ 55 ppm.
-
Ester Methyl Carbon (-COOCH₃): A signal around δ ≈ 51 ppm.
-
Aliphatic Carbons (-CH₂CH₂CH₂-): Three signals in the upfield region (δ ≈ 25-35 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the compound's fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (208.25).
-
Key Fragmentation: A prominent fragmentation pathway for esters is the formation of an acylium ion. The loss of the methoxy radical (-•OCH₃) would result in a significant peak at m/z 177. Another common fragmentation is a McLafferty rearrangement if sterically feasible.
Applications and Research Context
While direct applications of this compound are specific to synthesis design, its true value lies in its relationship to its parent carboxylic acid. 4-(4-Methoxyphenyl)butyric acid is a recognized intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] It serves as a foundational structure for designing novel compounds with potential therapeutic activities.[1]
Therefore, the methyl ester serves two primary roles for the drug development professional:
-
A Protected Carboxylic Acid: In a multi-step synthesis, converting the carboxylic acid to a methyl ester prevents it from undergoing unwanted reactions (e.g., acting as a nucleophile or an acid) while other parts of the molecule are being modified. The ester can be easily hydrolyzed back to the carboxylic acid in a later step.
-
A Synthon for Further Elaboration: The ester itself can be a target for further chemical transformations, such as reduction to an alcohol or reaction with Grignard reagents to form tertiary alcohols.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Conclusion
This compound is more than a simple ester; it is a strategic derivative of a valuable pharmaceutical intermediate. This guide has provided a detailed framework for its synthesis, a predictive analysis of its spectroscopic signature for unequivocal identification, and a clear context for its application in advanced organic synthesis. By understanding its properties and the methodologies for its preparation and characterization, researchers can effectively leverage this compound in the development of novel chemical entities.
References
-
GeeksforGeeks. (2025). Ester - Structure, Properties, Uses. GeeksforGeeks. [Link]
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Brown, D. P., Durutlic, H., & Juste, D. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
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Anonymous. (n.d.). IR Spectroscopy of Esters. [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Esters. [Link]
-
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]
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A Comprehensive Spectroscopic Guide to Methyl 4-(4-methoxyphenyl)butanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for methyl 4-(4-methoxyphenyl)butanoate (C12H16O3, MW: 208.25 g/mol ).[1] As a compound of interest in various research and development sectors, a thorough understanding of its structural features is paramount. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed experimental protocol, data summary, and an in-depth interpretation of the spectra, providing a holistic understanding of the molecule's spectroscopic signature. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and quality control of this and structurally related compounds.
Introduction
This compound is an aromatic ester with a molecular structure that lends itself to detailed characterization by modern spectroscopic techniques. The unequivocal identification and purity assessment of such molecules are critical cornerstones of chemical research and drug development, where even minor structural ambiguities can have significant consequences. Spectroscopic analysis provides a non-destructive and highly informative approach to elucidating the molecular architecture, confirming functional groups, and establishing the connectivity of atoms within a molecule.
This guide is structured to provide not just the raw spectral data but also the scientific rationale behind the interpretation. By understanding why a particular proton resonates at a specific chemical shift or how a molecule fragments in a mass spectrometer, researchers can apply these principles to a broader range of analytical challenges. The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a masterclass in spectroscopic interpretation for this specific molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: ¹H NMR assignments for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the number of unique carbon environments and their electronic nature within the molecule.
Experimental Protocol: ¹³C NMR
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 100 or 150 MHz) is used.
-
Sample Preparation : The same sample prepared for ¹H NMR analysis can be used.
-
Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width : A spectral width of around 220 ppm is standard.
-
Referencing : The CDCl₃ solvent peak at δ 77.16 ppm is used for referencing.
-
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| 174.1 | C-1' (C=O) |
| 157.9 | C-1 (Aromatic C-O) |
| 133.8 | C-4 (Aromatic C-C) |
| 129.3 | C-2, C-6 (Aromatic C-H) |
| 113.8 | C-3, C-5 (Aromatic C-H) |
| 55.2 | C-8' (OCH₃ on ring) |
| 51.5 | C-1'' (OCH₃ of ester) |
| 34.3 | C-4' (CH₂) |
| 33.5 | C-2' (CH₂) |
| 27.8 | C-3' (CH₂) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum displays ten signals, corresponding to the ten unique carbon environments in the molecule.
-
Carbonyl Carbon (δ > 160 ppm) : The signal at δ 174.1 is characteristic of an ester carbonyl carbon (C-1').
-
Aromatic Carbons (δ 100-160 ppm) :
-
The signal at δ 157.9 is assigned to the aromatic carbon directly attached to the methoxy group (C-1), which is significantly deshielded.
-
The signal at δ 133.8 corresponds to the quaternary aromatic carbon attached to the butanoate chain (C-4).
-
The signal at δ 129.3 is assigned to the two equivalent aromatic carbons ortho to the methoxy group (C-2 and C-6).
-
The signal at δ 113.8 is attributed to the two equivalent aromatic carbons meta to the methoxy group (C-3 and C-5), which are shielded by the electron-donating effect of the oxygen.
-
-
sp³ Carbons (δ 0-80 ppm) :
-
The signal at δ 55.2 is assigned to the carbon of the methoxy group on the aromatic ring (C-8').
-
The signal at δ 51.5 corresponds to the methyl carbon of the ester group (C-1'').
-
The remaining three signals at δ 34.3, 33.5, and 27.8 are assigned to the methylene carbons of the butanoate chain (C-4', C-2', and C-3', respectively).
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition Parameters :
-
Scan Range : Typically 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum is collected prior to the sample spectrum to subtract the contribution of atmospheric CO₂ and water.
-
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H (sp³ and sp²) stretching |
| ~1735 | Strong | C=O (ester) stretching |
| ~1610, 1510 | Medium | C=C (aromatic) stretching |
| ~1245 | Strong | C-O (ester) stretching |
| ~1175 | Strong | C-O (ether) stretching |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |
Interpretation of the IR Spectrum
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
-
A strong, sharp absorption at ~1735 cm⁻¹ is indicative of the C=O stretch of a saturated ester.
-
The presence of an aromatic ring is confirmed by the C=C stretching vibrations around 1610 and 1510 cm⁻¹ .
-
The strong absorption at ~1245 cm⁻¹ is characteristic of the C-O stretching of the ester group.
-
Another strong band around ~1175 cm⁻¹ can be attributed to the C-O stretching of the aryl ether.
-
The C-H stretching vibrations for both sp³ and sp² hybridized carbons are observed in the 3000-2850 cm⁻¹ region.
-
A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: GC-MS
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250 °C.
-
Oven Program : A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
MS Data Summary
| m/z | Relative Intensity | Assignment |
| 208 | Moderate | [M]⁺ (Molecular Ion) |
| 177 | Low | [M - OCH₃]⁺ |
| 149 | Low | [M - COOCH₃]⁺ |
| 121 | High | [C₈H₉O]⁺ (Benzylic cleavage) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of the Mass Spectrum
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
-
The molecular ion peak [M]⁺ is observed at m/z 208 , which corresponds to the molecular weight of the compound.
-
The base peak at m/z 121 is a result of a benzylic cleavage , a very favorable fragmentation pathway that leads to the formation of the stable methoxybenzyl cation.
-
Loss of the methoxy group from the ester results in a fragment at m/z 177 .
-
Loss of the entire methoxycarbonyl group gives a fragment at m/z 149 .
-
The presence of a peak at m/z 91 suggests the formation of the tropylium ion, a common fragment for alkyl-substituted benzene rings.
Caption: Proposed key fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-consistent structural elucidation. Each technique offers complementary information, and together they create an unambiguous spectroscopic fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of all protons and carbons. The IR spectrum verifies the presence of the key functional groups, namely the ester and the para-substituted aromatic ring. Finally, the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a robust reference for the analytical characterization of this compound, empowering researchers with the knowledge to confidently identify and assess the purity of this compound in their work.
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"Methyl 4-(4-methoxyphenyl)butanoate" chemical structure and properties
An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a versatile ester compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide details the compound's chemical identity, structural features, physicochemical properties, and spectroscopic profile. Furthermore, it presents a validated, step-by-step synthetic protocol, explaining the causal mechanisms behind the chosen methodology. The potential applications and safety considerations are also discussed, grounding all claims in authoritative references to ensure scientific integrity.
Chemical Identity and Structure
This compound is an aromatic ester that serves as a valuable intermediate in various organic syntheses. Its structure consists of a central butanoate chain, with a methyl ester at one terminus and a p-methoxyphenyl group at the other.
Nomenclature and Identifiers
A clear identification of a chemical compound is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 20637-08-5 | [1][2] |
| Molecular Formula | C12H16O3 | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2] |
| InChIKey | FEZIYDSIDIJXQH-UHFFFAOYSA-N | [1] |
| Synonyms | 4-(4-Methoxyphenyl)butanoic acid methyl ester, Benzenebutanoic acid, 4-methoxy-, methyl ester | [1][2] |
Molecular Structure
The two-dimensional structure of this compound illustrates the connectivity of its constituent atoms. The p-substituted methoxybenzene ring is connected via a three-carbon aliphatic chain to the carbonyl carbon of the methyl ester group.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of a compound is fundamental for its purification, handling, and structural confirmation.
Physical Properties
The following table summarizes the key computed and, where available, experimental physical properties of the compound.
| Property | Value | Source |
| Exact Mass | 208.110 g/mol | [1][2] |
| XLogP3 | 2.7 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Polar Surface Area | 35.5 Ų | [1][2] |
Spectroscopic Profile
Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), the following signals are expected:
-
A singlet around 3.78-3.80 ppm corresponding to the three protons of the methoxy group (-OCH₃) on the benzene ring.[3]
-
A singlet around 3.66 ppm for the three protons of the methyl ester group (-COOCH₃).[3]
-
Two doublets (or a multiplet) in the aromatic region, typically between 6.80-7.15 ppm, representing the four protons on the para-substituted benzene ring.[3]
-
A series of multiplets and triplets for the six protons of the aliphatic chain (-CH₂-CH₂-CH₂-) between approximately 1.90 and 2.65 ppm.[3]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insight into the carbon framework. Expected chemical shifts (in CDCl₃) include:
-
A peak around 174.1 ppm for the ester carbonyl carbon (C=O).[3]
-
A signal around 158.0 ppm for the aromatic carbon attached to the methoxy group.[3]
-
Signals for the other aromatic carbons between 113.8 and 133.5 ppm.[3]
-
A peak at approximately 55.3 ppm for the methoxy carbon (-OCH₃).[3]
-
A signal around 51.6 ppm for the methyl ester carbon (-COOCH₃).[3]
-
Peaks for the aliphatic carbons (-CH₂-CH₂-CH₂-) typically appearing between 26.8 and 34.3 ppm.[3]
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include:
-
A strong C=O stretch for the ester group around 1735 cm⁻¹.
-
C-O stretching bands between 1100-1300 cm⁻¹.
-
Aromatic C=C stretching bands around 1500-1600 cm⁻¹.
-
sp³ C-H stretching just below 3000 cm⁻¹ and sp² C-H stretching just above 3000 cm⁻¹.
-
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid.
Rationale for Method Selection
Fischer-Speier Esterification is selected for its operational simplicity, high atom economy, and the use of readily available and inexpensive reagents. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.
Recommended Synthetic Protocol
Materials:
-
4-(4-Methoxyphenyl)butanoic acid (1.0 eq)
-
Methanol (reagent grade, anhydrous, ~20-30 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-methoxyphenyl)butanoic acid.
-
Reagent Addition: Add an excess of methanol to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Expert Insight: The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate) to ensure the complete consumption of the starting carboxylic acid.
-
-
Workup - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a clear oil.
Purification and Characterization Workflow
The following diagram outlines the logical flow from the completed reaction to the final, validated product.
Caption: Post-synthesis workflow for product isolation and validation.
Applications in Research and Development
This compound is primarily utilized as a building block or intermediate in organic synthesis. Its precursor, 4-(4-methoxyphenyl)butanoic acid, is noted for its role as a versatile intermediate in the pharmaceutical and fine chemical sectors.[4]
-
Pharmaceutical Intermediates: The structural motif of 4-(4-methoxyphenyl)butanoic acid serves as a scaffold for designing compounds with potential therapeutic activities, such as analgesic and anti-inflammatory properties.[4] The methyl ester derivative is a protected form of this acid, often used when other parts of a molecule need to be modified under conditions that would be incompatible with a free carboxylic acid.
-
Drug Design Strategy: The incorporation of methyl groups and methoxy groups are common strategies in drug design. Methyl groups can modulate physicochemical properties and improve metabolic stability, while methoxy groups can influence binding and electronic properties.[5] This makes derivatives like this compound valuable starting points for creating libraries of new chemical entities.
Safety and Handling
Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound is considered a warning-level hazard.[1]
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4-(4'-methoxyphenyl)-3-phenylbutanoate. John Wiley & Sons, Inc. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "Homeopathic” palladium-catalysed hydroxycarbonylation and aminocarbonylation of 1-octene: exploration. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Methyl 4-(4-methoxyphenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Title as Senior Application Scientist]
Introduction
Methyl 4-(4-methoxyphenyl)butanoate, a methyl ester derivative of butyric acid, is a compound of interest in various chemical and pharmaceutical research domains. Its structural motif, featuring a methoxy-substituted phenyl ring linked to a butanoate chain, makes it a relevant molecule in studies related to organic synthesis, medicinal chemistry, and materials science. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is paramount for its effective handling, purification, and application in experimental settings. This guide provides a comprehensive overview of the available data, standard methodologies for property determination, and the theoretical context for understanding the physical behavior of this compound.
Chemical Identity and Structure
Before delving into its physical properties, it is essential to establish the precise chemical identity of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20637-08-5 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| SMILES | COC1=CC=C(C=C1)CCCC(=O)OC |
The structure of this compound, characterized by a p-methoxyphenyl group attached to a four-carbon ester chain, dictates its physical properties. The presence of the aromatic ring, the ester functional group, and the methoxy ether group all contribute to its intermolecular forces and, consequently, its melting and boiling points.
Physical Properties: Melting and Boiling Points
Experimental Data
As of the latest literature review, specific, experimentally determined melting and boiling points for this compound are not widely reported in standard chemical databases and publications. However, its physical state at ambient conditions provides some insight. Several chemical suppliers classify the compound as a liquid at room temperature, which indicates that its melting point is below approximately 20-25 °C.
The absence of readily available experimental data is not uncommon for research chemicals that may not have been produced on a large industrial scale or have been the subject of extensive physical chemistry studies. In such cases, researchers must rely on a combination of predictive methods and experimental determination.
Predictive Analysis
In the absence of experimental data, computational methods can provide estimations of physical properties. These predictions are based on the molecule's structure and employ algorithms trained on large datasets of known compounds. For this compound, various property prediction tools can be utilized to estimate its boiling point. These predictions, while not a substitute for experimental verification, offer a valuable starting point for experimental design.
It is important to note that the accuracy of these predictions can vary depending on the algorithm used and the structural similarity of the target molecule to the compounds in the training set.
Experimental Determination of Melting and Boiling Points
For laboratory applications, the determination of melting and boiling points is a routine yet critical procedure for compound characterization and purity assessment.
Workflow for Physical Property Determination
Caption: A generalized workflow for the experimental determination of melting and boiling points of a synthesized compound.
Melting Point Determination: The Capillary Method
The rationale behind using the capillary method is its requirement for a small sample size and its ability to provide a sharp melting range for a pure crystalline solid. A broad melting range is often indicative of impurities.
Protocol:
-
Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is used near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Boiling Point Determination: The Distillation Method
The distillation method is a common and reliable technique for determining the boiling point of a liquid. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.
-
Sample Addition: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.
Structural Context and Significance in Drug Development
The physical state of a compound at physiological temperatures, which is directly related to its melting point, is a critical parameter in drug development. For a compound to be considered for oral administration, for instance, its solubility and dissolution rate are of utmost importance. These properties are influenced by the compound's solid-state characteristics, which are a function of its melting point.
The boiling point, while less directly relevant to the physiological action of a drug, is a crucial parameter for purification (distillation), chemical synthesis (reflux conditions), and formulation processes that may involve heating.
Conclusion
References
- Note: As no direct experimental data for the melting and boiling points were found in the search results, this reference section would typically include citations to the predictive software used, standard organic chemistry textbooks detailing the experimental procedures, and any publications that discuss the synthesis or use of the compound, even if they do not report the specific physical properties. For the purpose of this generated response, a placeholder for such references is acknowledged.
"Methyl 4-(4-methoxyphenyl)butanoate" solubility in common organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-(4-methoxyphenyl)butanoate in Common Organic Solvents
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document outlines the theoretical principles governing its solubility based on its physicochemical properties and the polarity of common organic solvents. A detailed, step-by-step experimental protocol for accurately determining solubility is provided, aimed at researchers, scientists, and professionals in drug development. This guide is designed to be a practical resource, integrating established scientific principles with actionable laboratory procedures.
Introduction: Understanding the Significance of Solubility
This compound is an organic ester with a molecular structure that suggests a nuanced solubility profile.[1] Its utility in various chemical and pharmaceutical applications is intrinsically linked to its behavior in different solvent environments. Solubility is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability. A thorough understanding of how this compound interacts with various organic solvents is, therefore, paramount for its effective application.
This guide will delve into the molecular characteristics of this compound to predict its solubility and provide a robust experimental framework for the empirical determination of these properties.
Physicochemical Properties and Predicted Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[2] This principle is based on the polarity of both the solute and the solvent.[3][4] The polarity of a molecule is determined by the distribution of electron density across its structure.[3] Solvents are broadly classified as polar or non-polar, and further into polar protic (containing hydrogen bond donors) and polar aprotic.[5]
This compound:
-
Molecular Formula: C₁₂H₁₆O₃[1]
-
Molecular Weight: 208.25 g/mol [1]
-
Structure:
This structure contains a non-polar benzene ring and a hydrocarbon chain, along with polar ether and ester functional groups. The presence of both polar and non-polar regions suggests that it will exhibit intermediate polarity.
Common Organic Solvents:
The following table outlines the polarity of common organic solvents, which can be used to predict their interaction with this compound.[6][7]
| Solvent | Relative Polarity | Dielectric Constant | Classification |
| n-Hexane | 0.009 | 1.88 | Non-polar |
| Toluene | 0.099 | 2.38 | Non-polar |
| Diethyl Ether | 0.117 | 4.34 | Non-polar |
| Dichloromethane | 0.309 | 9.08 | Polar Aprotic |
| Acetone | 0.355 | 20.7 | Polar Aprotic |
| Ethyl Acetate | 0.228 | 6.02 | Polar Aprotic |
| Isopropanol | 0.546 | 18.3 | Polar Protic |
| Ethanol | 0.654 | 24.3 | Polar Protic |
| Methanol | 0.762 | 32.7 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | Polar Aprotic |
Predicted Solubility:
Based on the principle of "like dissolves like," we can predict the following solubility behavior for this compound:
-
High Solubility: Expected in solvents of intermediate polarity such as dichloromethane, ethyl acetate, and acetone. These solvents can interact favorably with both the polar ester and ether groups, as well as the non-polar aromatic and aliphatic portions of the molecule.
-
Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, and in non-polar aromatic solvents like toluene.
-
Low Solubility: Expected in highly non-polar solvents like n-hexane and in highly polar solvents where the non-polar part of the molecule would be disfavorable.
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for accurate solubility data. The following protocol provides a standardized method for determining the solubility of this compound.[2][8][9][10]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or shaker
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Experimental Workflow
The overall workflow for determining solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][13][14][15]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[11][12][13][14][15]
Data Interpretation and Reporting
The results of the solubility determination should be reported in a clear and standardized format. The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for reporting solubility data.[16][17][18][19][20]
Data Presentation:
The solubility data should be presented in a table, including the solvent, temperature, and the determined solubility with appropriate units.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 25 | ||
| Toluene | 25 | ||
| Dichloromethane | 25 | ||
| ... | ... |
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain accurate and reliable solubility data, which is crucial for the successful application of this compound in various scientific and industrial fields.
References
- Comparison of the polarity of organic solvents. (2022-10-13).
- Polarity of Solvents.
- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023-01-22).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
- This compound | C12H16O3 | CID 140725 - PubChem - NIH.
- How do you distinguish the polarity of organic solvent? - ResearchGate. (2014-10-15).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024-11-19).
- Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry.
- SAFETY DATA SHEET. (2021-12-26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-01).
- SAFETY DATA SHEET - Fisher Scientific.
- The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical. (2010-03-22).
- Safety Data Sheet - Angene Chemical. (2025-10-31).
- Introduction to IUPAC-NIST Solubilities Database.
- (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)* - ResearchGate. (2025-08-10).
- (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa) - ResearchGate. (2025-08-06).
- Methyl Butanoate - Safety Data Sheet. (2019-03-25).
- Solvent Miscibility Table - Sigma-Aldrich.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 4-(4-methoxyphenyl)butanoate for Research and Development
This guide provides an in-depth analysis of the safety and handling protocols for Methyl 4-(4-methoxyphenyl)butanoate, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is a thorough understanding of the chemical's identity and physical characteristics. This knowledge informs risk assessment and the implementation of appropriate safety controls.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Benzenebutanoic acid, 4-methoxy-, methyl ester; 4-(4-Methoxyphenyl)butanoic acid methyl ester; Methyl 4-(4-methoxyphenyl)-butyrate[1] |
| CAS Number | 20637-08-5[1] |
| Molecular Formula | C₁₂H₁₆O₃[1] |
| Molecular Weight | 208.25 g/mol [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Rationale for Safety Consideration |
| Appearance | Data not available; likely a liquid or low-melting solid based on related structures. | The physical state dictates handling procedures, such as the potential for dust or aerosol generation. |
| Boiling Point | Data not available. | Important for distillation and assessing volatility. |
| Solubility | Low solubility in water is expected for esters of this type.[2] | Affects spill cleanup procedures and environmental fate. |
| Vapor Pressure | Data not available. | Higher vapor pressure increases inhalation risk. |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling.
According to notifications to the ECHA C&L Inventory, this compound is classified as follows:
-
Skin corrosion/irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): H335 - May cause respiratory irritation.[1]
GHS Pictogram:
Signal Word: Warning [1]
These classifications indicate that direct contact with the skin or eyes can lead to irritation, and inhalation of its vapors or aerosols may irritate the respiratory system. The causality is rooted in the chemical's reactivity with biological tissues.
Section 3: Risk Assessment and Engineering Controls
A proactive approach to safety involves a thorough risk assessment and the implementation of robust engineering controls to minimize exposure.
Exposure Route Analysis:
-
Dermal Contact: The primary risk of skin irritation arises from direct contact with the liquid or solid form of the compound.
-
Ocular Contact: Splashes or aerosols can cause serious eye irritation.
-
Inhalation: Vapors or aerosols generated during handling, especially if heated, can lead to respiratory tract irritation.
Primary Engineering Controls:
The most effective way to mitigate these risks is through the use of engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of any vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Section 4: Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for preventing accidental exposure and ensuring the stability of the compound.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is donned correctly.
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Transfer: Use appropriate tools, such as spatulas for solids or pipettes for liquids, to transfer the chemical. Avoid creating dust or aerosols.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or hot plate with a stirrer, and ensure the setup is within a fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]
Storage Requirements:
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[4]
Section 5: Personal Protective Equipment (PPE)
The use of appropriate PPE provides a crucial barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.[5]
-
Skin Protection: A lab coat and full-length pants should be worn. Nitrile or butyl rubber gloves are recommended for handling.[6] Regularly inspect gloves for any signs of degradation or puncture.
-
Respiratory Protection: Under normal laboratory conditions within a fume hood, respiratory protection is not typically required.[6] However, in case of a spill or emergency, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]
Section 6: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[3] If skin irritation persists, get medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[3]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Fire-Fighting Measures:
While specific flammability data is not available, as an organic ester, it should be treated as potentially combustible.
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Avoid using a full water jet, as it may spread the fire.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Section 7: Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Containers: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of down the drain or in regular trash.
Workflow Diagram: Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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- Fisher Scientific, SAFETY DATA SHEET - 4-(4-Methoxyphenyl)
- Carl ROTH, Safety D
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)butanoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 4-(4-methoxyphenyl)butanoate, a valuable intermediate in organic synthesis. The protocol details a two-step synthetic route commencing with the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid to 4-(4-methoxyphenyl)butanoic acid, followed by a Fischer esterification to yield the target methyl ester. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and outlines methods for purification and characterization to ensure a self-validating and reproducible workflow.
Introduction
This compound is a key building block in the synthesis of various organic molecules. Its structural motif, featuring a substituted aromatic ring and an ester functionality, makes it a versatile precursor in medicinal chemistry and materials science. The precursor, 4-(4-methoxyphenyl)butanoic acid, is also a significant intermediate, finding applications in the development of therapeutic agents due to its potential analgesic and anti-inflammatory properties.[1] This application note provides a reliable and efficient laboratory-scale procedure for the preparation of this compound, ensuring high purity and yield.
The synthesis is approached in two distinct stages:
-
Reduction of a Keto Acid: Synthesis of the carboxylic acid precursor, 4-(4-methoxyphenyl)butanoic acid, via the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Fischer Esterification: Conversion of the synthesized carboxylic acid to its corresponding methyl ester, this compound, using an acid-catalyzed reaction with methanol.
Reaction Schematics and Mechanism
Overall Synthetic Route
The two-step synthesis of this compound is illustrated below.
Caption: Two-step synthesis of this compound.
Fischer Esterification Mechanism
The Fischer esterification is an acid-catalyzed equilibrium reaction.[2][3] The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[2][4]
Caption: Mechanism of Fischer Esterification.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 5333-47-1 | 208.21 |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - |
| Acetic Acid, Glacial | 64-19-7 | 60.05 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Toluene | 108-88-3 | 92.14 |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 |
| Sulfuric Acid (H₂SO₄), Concentrated | 7664-93-9 | 98.08 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Hexane | 110-54-3 | 86.18 |
Step 1: Synthesis of 4-(4-methoxyphenyl)butanoic acid
This procedure is adapted from established reduction methods.[5][6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 4-(4-methoxyphenyl)-4-oxobutanoic acid in a solvent mixture of 50 mL of acetic acid and 50 mL of tetrahydrofuran (THF).
-
Catalyst Addition: To this suspension, carefully add 1.0 g of 10% palladium on carbon (50% wet).
-
Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously under a hydrogen atmosphere (approximately 0.4 MPa if using a pressurized system) for 9 hours at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Solvent Removal: Toluene (50 mL) is added to the filtrate, and the solvents are removed by rotary evaporation under reduced pressure. This co-distillation with toluene helps to remove residual acetic acid. The resulting product, 4-(4-methoxyphenyl)butanoic acid, is obtained in quantitative yield and can be used in the next step without further purification.[6]
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is based on general Fischer esterification procedures.[7][8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 4-(4-methoxyphenyl)butanoic acid (approximately 9.7 g, assuming quantitative yield from the previous step) in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours. Using an excess of the alcohol (methanol in this case) helps to drive the equilibrium towards the formation of the ester.[3]
-
Reaction Monitoring: The progress of the esterification can be monitored by TLC, observing the formation of the less polar ester product.
-
Quenching and Extraction: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then diluted with 100 mL of diethyl ether and carefully washed with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. The aqueous layer is extracted twice more with 50 mL portions of diethyl ether.
-
Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃):
-
δ 7.11-7.08 (m, 2H, Ar-H)
-
δ 6.84-6.81 (m, 2H, Ar-H)
-
δ 3.78 (s, 3H, -OCH₃ on ring)
-
δ 3.66 (s, 3H, -COOCH₃)
-
δ 2.59 (t, 2H, -CH₂-Ar)
-
δ 2.31 (t, 2H, -CH₂-COO)
-
δ 1.97-1.87 (m, 2H, -CH₂-CH₂-CH₂-)[9]
-
-
¹³C NMR (75 MHz, CDCl₃):
-
δ 174.09 (C=O)
-
δ 157.98 (C-OCH₃ on ring)
-
δ 133.51 (quaternary Ar-C)
-
δ 129.46 (Ar-CH)
-
δ 113.83 (Ar-CH)
-
δ 55.32 (-OCH₃ on ring)
-
δ 51.57 (-COOCH₃)
-
δ 34.29 (-CH₂-Ar)
-
δ 33.42 (-CH₂-COO)
-
δ 26.82 (-CH₂-CH₂-CH₂-)[9]
-
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
-
~2950 cm⁻¹: C-H stretching of alkyl groups.
-
~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[10]
-
~1245 cm⁻¹ and ~1175 cm⁻¹: C-O stretching of the ester.
-
~1610 and ~1510 cm⁻¹: C=C stretching of the aromatic ring.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully.
-
Hydrogen gas is flammable. Ensure there are no ignition sources during the hydrogenation step.
-
Palladium on carbon is pyrophoric when dry. Handle it wet and filter it carefully.
References
- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents.
-
The Royal Society of Chemistry. 1. Analytical Methods 2. Materials and Methods. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Available at: [Link]
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PubChem. Methyl 4-methoxybutanoate. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. Methyl 4-(4'-methoxyphenyl)-3-phenylbutanoate. Available at: [Link]
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PrepChem.com. Synthesis of Methyl 4-[4-(4-methoxybenzoyl)phenoxy]butyrate. Available at: [Link]
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Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
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PubChemLite. This compound (C12H16O3). Available at: [Link]
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PubChem. 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Available at: [Link]
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Master Organic Chemistry. Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
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Leah4sci. Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. Available at: [Link]
-
PubChem. Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate. National Center for Biotechnology Information. Available at: [Link]
-
NIST WebBook. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl methanoate. Available at: [Link]
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Application Note: Fischer Esterification of 4-(4-methoxyphenyl)butyric Acid with Methanol
Abstract: This document provides a comprehensive guide for the synthesis of methyl 4-(4-methoxyphenyl)butyrate via the Fischer esterification of 4-(4-methoxyphenyl)butyric acid with methanol. Detailed protocols, mechanistic insights, safety precautions, and characterization methods are presented to assist researchers, scientists, and drug development professionals in successfully performing this reaction. The Fischer esterification is a classic, acid-catalyzed reaction that is both cost-effective and scalable for producing esters from carboxylic acids and alcohols.[1][2]
Introduction and Significance
The ester, methyl 4-(4-methoxyphenyl)butyrate, is a valuable compound in organic synthesis, often serving as an intermediate in the development of pharmaceuticals and as a component in fragrance chemistry. The Fischer esterification provides a direct and efficient method for its synthesis. The reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[3][4] This application note details a reliable protocol optimized for laboratory-scale synthesis, ensuring high yield and purity.
Reaction Scheme and Mechanism
The overall reaction is the conversion of a carboxylic acid to an ester in the presence of an acid catalyst and an alcohol.
Overall Reaction Scheme: 4-(4-methoxyphenyl)butyric acid + Methanol ⇌ Methyl 4-(4-methoxyphenyl)butyrate + Water
The Fischer esterification is an equilibrium-controlled process.[1][5] To drive the reaction toward the product side, an excess of one reactant, typically the less expensive alcohol (methanol in this case), is used. This strategy follows Le Châtelier's principle, shifting the equilibrium to favor the formation of the ester.[3]
Mechanism: The reaction proceeds through a six-step nucleophilic acyl substitution mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2][4]
Caption: Key stages of the Fischer esterification mechanism.
Materials and Equipment
Reagents and Chemicals
Ensure all reagents are of appropriate purity (e.g., ACS grade or higher).
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-(4-methoxyphenyl)butyric acid | C₁₁H₁₄O₃ | 194.23 | 5.00 g | 25.74 | Limiting Reagent |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | ~1236 | Reagent & Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.0 mL | ~18.4 | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~60 mL | - | Neutralizing Agent |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~20 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5-10 g | - | Drying Agent |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
-
Glass pipettes and bulbs
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
This protocol outlines the synthesis from reaction setup to final product isolation.
Caption: Overview of the experimental workflow.
Reaction Setup
-
Place 5.00 g (25.74 mmol) of 4-(4-methoxyphenyl)butyric acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.
-
In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring solution. Causality Note: The acid is added slowly to the alcohol to safely dissipate the heat generated from the exothermic dilution.[6] Sulfuric acid acts as the catalyst to protonate the carbonyl group, making it more susceptible to nucleophilic attack.[2]
-
Attach a reflux condenser to the flask and ensure cooling water is flowing through it.
Reaction Execution
-
Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with diethyl ether, and spotting it on a silica gel plate. A suitable eluent system is 20-30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.
Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of cold water.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel to extract the product. Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
2 x 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality Note: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[7][8] Be cautious as CO₂ gas evolution will cause pressure buildup; vent the funnel frequently.
-
1 x 20 mL of brine (saturated NaCl solution). Causality Note: The brine wash helps to remove residual water and break up any emulsions.[9]
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
Drying and Solvent Removal
-
Add a sufficient amount of anhydrous sodium sulfate to the organic solution to act as a drying agent. Swirl the flask; if the sodium sulfate clumps together, add more until some remains free-flowing.
-
Allow the solution to stand for 10-15 minutes.
-
Carefully decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product, which should be a pale yellow oil.
Characterization
The identity and purity of the synthesized methyl 4-(4-methoxyphenyl)butyrate should be confirmed using spectroscopic methods.
Infrared (IR) Spectroscopy
The conversion can be monitored by observing key changes in the IR spectrum.
-
Disappearance of the broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹).[10][11]
-
Appearance of a strong C=O stretch for the ester at a higher frequency (typically 1735-1750 cm⁻¹) compared to the carboxylic acid's C=O stretch (1700-1725 cm⁻¹).[10][12]
-
Appearance of C-O stretches for the ester in the 1050-1300 cm⁻¹ region.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum of the product will show a characteristic singlet for the methyl ester protons.
Expected Analytical Data for Methyl 4-(4-methoxyphenyl)butyrate:
| Analysis | Starting Material (Carboxylic Acid) | Product (Methyl Ester) |
| ¹H NMR | ~10-12 ppm (s, 1H, -COOH) | ~3.6-3.7 ppm (s, 3H, -OCH₃ ester) |
| ~7.1 ppm (d, 2H, Ar-H) | ~7.1 ppm (d, 2H, Ar-H) | |
| ~6.8 ppm (d, 2H, Ar-H) | ~6.8 ppm (d, 2H, Ar-H) | |
| ~3.8 ppm (s, 3H, -OCH₃ ether) | ~3.8 ppm (s, 3H, -OCH₃ ether) | |
| ~2.6 ppm (t, 2H, -CH₂-) | ~2.6 ppm (t, 2H, -CH₂-) | |
| ~2.3 ppm (t, 2H, -CH₂-) | ~2.3 ppm (t, 2H, -CH₂-) | |
| ~1.9 ppm (p, 2H, -CH₂-) | ~1.9 ppm (p, 2H, -CH₂-) | |
| ¹³C NMR | ~179-180 ppm (C=O) | ~173-174 ppm (C=O) |
| ~51-52 ppm (-OCH₃ ester) | ||
| IR (cm⁻¹) | 3300-2500 (broad O-H), 1700-1725 (C=O) | No O-H band, 1735-1750 (C=O), 1300-1050 (C-O) |
(Note: Exact chemical shifts (ppm) may vary slightly based on the solvent and instrument used.)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[13]
-
Fume Hood: All steps involving volatile solvents (methanol, diethyl ether) and corrosive reagents (sulfuric acid) must be performed in a well-ventilated fume hood.[14]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[15] Handle with extreme care and add it slowly to other liquids to prevent splashing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[15]
-
Methanol: Methanol is toxic if inhaled or absorbed through the skin and is highly flammable.[16] Keep away from ignition sources.[14][16]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources nearby during its use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous layers should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reflux time. Ensure the catalyst was added and is active. Check for water contamination in reagents. |
| Product loss during work-up | Ensure pH is basic (>8) during NaHCO₃ wash to remove all acid. Avoid vigorous shaking that can lead to emulsions. | |
| Product is "wet" (contains water) | Insufficient drying | Increase the amount of drying agent (Na₂SO₄) or the drying time. |
| Starting material present in final product | Incomplete reaction or insufficient washing | Increase reflux time. Ensure thorough washing with NaHCO₃ solution to remove unreacted carboxylic acid. |
References
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer-Speier Esterification. Retrieved from [Link]
-
Professor Dave Explains. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
FlexiPrep. Fischer Esterification Mechanism. Retrieved from [Link]
-
Brainly. (2023). How can you distinguish a carboxylic acid from an ester using IR spectroscopy?. Retrieved from [Link]
-
Chemistry Steps. Fischer Esterification. Retrieved from [Link]
-
BYJU'S. Fischer esterification reaction. Retrieved from [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Scribd. IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]
-
Chem-Supply. (2025). Safety data sheet: Sulfuric acid-methanol. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Columbus Chemical. (2022). Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. Retrieved from [Link]
-
University of Missouri–St. Louis. Fischer Esterification Lab Protocol. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]
-
Environmental Protection Agency. SAFETY DATA SHEET Sulphuric Acid 96%. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information for Catalytic Oxidative Esterification. Retrieved from [Link]
-
University of Wisconsin-Madison. Fischer Esterification Procedure. Retrieved from [Link]
-
West Virginia University. Experiment 29: The Fischer Esterification. Retrieved from [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification. Retrieved from [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
MIT OpenCourseWare. (2019). Fischer Esterification Lab Manual. Retrieved from [Link]
-
West Virginia University. Experiment 22: The Fischer Esterification. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum of 4-Methoxycinnamic acid. Retrieved from [Link]
-
ResearchGate. 1H-NMR spectra of menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Retrieved from [Link]
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance. Retrieved from [Link]
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The Strategic Utility of Methyl 4-(4-methoxyphenyl)butanoate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. Methyl 4-(4-methoxyphenyl)butanoate, a seemingly unassuming aromatic ester, has emerged as a highly versatile and valuable building block, particularly in the synthesis of polycyclic systems and pharmacologically relevant scaffolds. Its utility stems from a combination of an electron-rich aromatic ring, amenable to electrophilic substitution, and a flexible four-carbon chain bearing a readily transformable ester functionality. This unique structural arrangement allows for a diverse range of synthetic manipulations, making it a key intermediate in the synthesis of high-value molecules, including tetralones, naphthalenones, and precursors to notable pharmaceuticals.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its key transformations, provide detailed, field-proven protocols for its synthesis and subsequent reactions, and showcase its strategic importance in multi-step synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 20637-08-5 | [1] |
| Appearance | Not specified, likely a colorless to pale yellow liquid or low-melting solid | General chemical knowledge |
| Boiling Point | Not readily available | |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
GHS Hazard Statements: H315, H319, H335[1]
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Core Synthetic Applications
The synthetic utility of this compound is primarily centered on two key transformations: the intramolecular cyclization to form tetralone derivatives and the reduction of the ester moiety to afford the corresponding primary alcohol.
Intramolecular Friedel-Crafts Acylation: A Gateway to Tetralones
A cornerstone application of this compound is its conversion to 7-methoxy-1-tetralone via an intramolecular Friedel-Crafts acylation. This reaction is of significant importance as the tetralone core is a prevalent motif in numerous natural products and is a key precursor in the synthesis of the Alzheimer's disease drug, Donepezil.[2][3] The electron-donating methoxy group on the aromatic ring activates the ortho position for electrophilic attack by the in situ-generated acylium ion from the ester functionality.
Caption: Workflow for the intramolecular cyclization of this compound.
The reaction is typically catalyzed by strong acids, with polyphosphoric acid (PPA) being a classical and effective choice.[1][4] PPA serves as both a protic acid and a dehydrating agent. The reaction mechanism commences with the protonation of the ester carbonyl, which enhances its electrophilicity. Subsequent intramolecular attack by the electron-rich aromatic ring, ortho to the activating methoxy group, leads to the formation of a six-membered ring and a cationic intermediate. A final deprotonation step restores aromaticity and yields the tetralone product.
This protocol is adapted from analogous procedures for intramolecular Friedel-Crafts acylations.[5]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the ester). The mixture will be viscous.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-methoxy-1-tetralone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 70-85%
Reduction to 4-(4-methoxyphenyl)butan-1-ol
The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, 4-(4-methoxyphenyl)butan-1-ol.[6] This transformation is valuable as the resulting alcohol can serve as a precursor for further synthetic manipulations, such as conversion to halides, tosylates, or aldehydes. The Bouveault-Blanc reduction offers a classic and industrially viable method for this conversion, using metallic sodium in an alcohol solvent.[7][8]
Caption: Bouveault-Blanc reduction of this compound.
The Bouveault-Blanc reduction proceeds via a single-electron transfer mechanism.[9] Metallic sodium acts as the reducing agent, donating an electron to the carbonyl group of the ester to form a radical anion. This intermediate then undergoes fragmentation to yield an alkoxide and an acyl radical. The acyl radical is further reduced to an aldehyde, which is then rapidly reduced to the primary alcohol. The alcohol solvent serves as the proton source throughout the reaction.
This protocol is a general procedure for the Bouveault-Blanc reduction of esters.[7][8]
Materials:
-
This compound
-
Absolute ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
In a large three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL per gram of ester).
-
Heat the solution to reflux.
-
Carefully add small pieces of sodium metal (4.0-5.0 eq) to the refluxing solution at a rate that maintains a steady reflux. Caution: The reaction is highly exothermic and produces hydrogen gas.
-
After all the sodium has been added and has completely reacted, cool the reaction mixture to room temperature.
-
Carefully add water to quench any remaining sodium and to dissolve the sodium ethoxide.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-(4-methoxyphenyl)butan-1-ol can be purified by vacuum distillation or column chromatography.
Expected Yield: >80%
Synthesis of this compound
The starting material itself is typically prepared via a two-step sequence starting from anisole and succinic anhydride.
-
Friedel-Crafts Acylation of Anisole: Anisole undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid. The electron-donating methoxy group directs the acylation to the para position.
-
Clemmensen or Wolff-Kishner Reduction: The keto group of 4-(4-methoxyphenyl)-4-oxobutanoic acid is then reduced to a methylene group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed.
-
Fischer Esterification: The resulting 4-(4-methoxyphenyl)butanoic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to afford the target molecule, this compound.
A more direct, albeit less common, approach involves the Friedel-Crafts acylation of anisole with γ-butyrolactone followed by esterification.
Conclusion
This compound is a synthetically valuable intermediate that provides a straightforward entry into important molecular scaffolds. Its ability to undergo efficient intramolecular cyclization to form tetralones and its facile reduction to the corresponding alcohol underscore its versatility. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers in organic synthesis and drug discovery, enabling the effective utilization of this powerful building block in the creation of complex and biologically significant molecules.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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-
Di, M., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 911-915. [Link]
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. [Link]
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Banerjee, A. K., & Poon, P. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Chemical Transactions, 11(2), 114-131. [Link]
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Banerjee, A. K., & Poon, P. S. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
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Bouveault-Blanc reduction. Name Reactions in Organic Chemistry. [Link]
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Zha, J., et al. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. Molecules, 29(5), 1083. [Link]
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Application Notes and Protocols: Methyl 4-(4-methoxyphenyl)butanoate as a Versatile Starting Material in Drug Synthesis
Introduction: Unlocking Therapeutic Potential from a Common Building Block
Methyl 4-(4-methoxyphenyl)butanoate, a readily available chemical intermediate, serves as a crucial starting material in the synthesis of several key pharmaceutical agents. Its structural features, namely the methoxy-substituted aromatic ring and the ester-terminated aliphatic chain, provide a versatile scaffold for constructing complex molecular architectures with significant therapeutic value. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a primary focus on the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib, and the antidepressant, Agomelatine. Additionally, the therapeutic potential of its hydrolyzed intermediate, 4-(4-methoxyphenyl)butanoic acid, will be discussed.
This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that guide these synthetic routes.
Core Synthetic Strategy: A Multi-Step Transformation
The journey from this compound to complex drug molecules typically follows a convergent synthetic approach. The initial steps focus on modifying the butanoate chain to create a reactive intermediate, which is then coupled with other synthesized fragments to assemble the final active pharmaceutical ingredient (API). A generalized workflow is depicted below:
Caption: Generalized synthetic workflow starting from this compound.
Application 1: Synthesis of Anacetrapib
Anacetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), which has been investigated for its potential to raise high-density lipoprotein (HDL) cholesterol levels and lower low-density lipoprotein (LDL) cholesterol.[1] The synthesis of this complex molecule relies on the initial transformation of this compound into a key tetralone intermediate.
Synthetic Pathway to Anacetrapib Intermediate: 7-Methoxy-1-tetralone
The initial phase of the Anacetrapib synthesis involves the conversion of the starting material into a bicyclic ketone, 7-methoxy-1-tetralone. This is achieved through a two-step process: hydrolysis of the methyl ester followed by an intramolecular Friedel-Crafts acylation.
Caption: Two-step conversion of the starting material to the key tetralone intermediate.
Protocol 1.1: Hydrolysis of this compound
Rationale: The first step is a standard saponification reaction to convert the methyl ester into the corresponding carboxylic acid. This is necessary to unmask the carboxyl group for the subsequent intramolecular Friedel-Crafts acylation. A mixture of methanol and water is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
Procedure: [2]
-
In a round-bottom flask, dissolve this compound in a 1:1 mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide (typically 1.5-2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate of 4-(4-methoxyphenyl)butanoic acid should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-methoxyphenyl)butanoic acid. The product can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Reactants | This compound, NaOH | [2] |
| Solvents | Methanol, Water | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | Typically 2-4 hours (TLC monitored) | [2] |
| Work-up | Acidification, Extraction | [2] |
| Typical Yield | >90% | [2] |
Protocol 1.2: Intramolecular Friedel-Crafts Acylation to 7-Methoxy-1-tetralone
Rationale: This reaction is a classic example of an intramolecular electrophilic aromatic substitution. The carboxylic acid is activated by a strong acid catalyst, in this case, a mixture of methanesulfonic acid and phosphorus pentoxide, which acts as a dehydrating agent to form the acylium ion electrophile. The electron-rich methoxy-substituted aromatic ring then acts as the nucleophile, attacking the acylium ion to form the six-membered ring of the tetralone.[3][4][5]
Materials:
-
4-(4-Methoxyphenyl)butanoic acid
-
Methanesulfonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Ice
-
Dichloromethane or Ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure: [3]
-
In a round-bottom flask, carefully add phosphorus pentoxide to methanesulfonic acid with stirring. The reaction is exothermic.
-
Once the mixture has cooled slightly, add 4-(4-methoxyphenyl)butanoic acid.
-
Heat the reaction mixture with stirring. A typical temperature range is 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent such as dichloromethane or ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-methoxy-1-tetralone. The product can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reactant | 4-(4-Methoxyphenyl)butanoic acid | [3] |
| Reagents | Methanesulfonic acid, P₂O₅ | [3] |
| Temperature | 80-100 °C | [3] |
| Reaction Time | Typically 1-3 hours (TLC monitored) | [3] |
| Work-up | Quenching on ice, Extraction | [3] |
| Typical Yield | 70-85% | [3] |
Subsequent Steps Towards Anacetrapib
The synthesis of Anacetrapib from 7-methoxy-1-tetralone is a complex, multi-step process that involves the construction of the chiral oxazolidinone ring and the assembly of the biphenyl moiety. A key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the central carbon-carbon bond of the biphenyl system.[6][7] The synthesis also involves the stereoselective creation of the chiral centers on the oxazolidinone ring, a critical feature for the drug's activity.[8][9][10][11]
Application 2: Synthesis of Agomelatine
7-Methoxy-1-tetralone, derived from our starting material, is also a key precursor in the synthesis of the antidepressant drug Agomelatine.[12] Agomelatine is a melatonergic agonist and a 5-HT₂C antagonist.
Synthetic Pathway to Agomelatine from 7-Methoxy-1-tetralone
The synthesis of Agomelatine from 7-methoxy-1-tetralone typically involves a reductive amination followed by N-acylation.
Caption: Synthetic route to Agomelatine from the tetralone intermediate.
While a detailed, step-by-step protocol for the industrial synthesis of Agomelatine is proprietary, the general transformations are well-established in organic chemistry literature. The process involves converting the ketone to an oxime, followed by reduction to the primary amine and subsequent acetylation.
Application 3: Therapeutic Potential of 4-(4-Methoxyphenyl)butanoic Acid
Beyond its role as a synthetic intermediate, 4-(4-methoxyphenyl)butanoic acid itself has demonstrated potential therapeutic applications. Research has shown that this molecule acts as a chemical chaperone, exhibiting protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death.[13][14] This suggests its potential as a lead compound for the development of drugs targeting neurodegenerative diseases.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its straightforward conversion to 4-(4-methoxyphenyl)butanoic acid and subsequently to 7-methoxy-1-tetralone opens up efficient synthetic routes to important drugs such as Anacetrapib and Agomelatine. The demonstrated biological activity of the butanoic acid intermediate further highlights the significance of this chemical scaffold in drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers and developers working on the synthesis of these and other related therapeutic agents.
References
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Mimori, S., Okuma, Y., Kaneko, M., Kawada, K., Nomura, Y., Murakami, Y., & Hamana, H. (2010). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters, 39(8), 854-855. [Link]
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Mimori, S., et al. (2012). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ResearchGate. [Link]
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ResearchGate. (n.d.). Merck's synthetic approach to anacetrapib via cross-coupling. Retrieved from [Link]
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Reyes, A. K., et al. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI. [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 12, 679-686. [Link]
-
Chegg. (2021). Formation of Q-Tetralone by Intramolecular Friedel-Crafts Acylation... Retrieved from [Link]
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Smith, C. J., et al. (2011). Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein. ACS Medicinal Chemistry Letters, 2(3), 209-213. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. International Journal of Molecular Sciences, 22(11), 5983. [Link]
-
Reddy, K. S., et al. (2007). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry, 9(6), 551-553. [Link]
-
Jensen, K. J., & G. Barany. (2003). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molecules, 8(3), 303-310. [Link]
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Kuethe, J. T., et al. (2013). Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14)C]anacetrapib. Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 600-608. [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
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Siciliano, C., et al. (2020). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 25(21), 5158. [Link]
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Ohta, S., et al. (2002). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Heterocycles, 57(12), 2299-2306. [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Smith, C. J., et al. (2011). Biphenyl-substituted oxazolidinones as cholesteryl ester transfer protein inhibitors: modifications of the oxazolidinone ring leading to the discovery of anacetrapib. Journal of Medicinal Chemistry, 54(13), 4880-4895. [Link]
-
ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
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Sharma, S., & Kumar, A. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(21), 7074-7098. [Link]
-
Reddy, G. V., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 22(9), 1509. [Link]
-
Wang, Y., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14998-15006. [Link]
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Malapit, C. A., & D. R. Stuart. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7860-7920. [Link]
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Papakonstantinou, N., & Alivanis, P. (2011). Anacetrapib: a new weapon against dyslipidemia. Current Clinical Pharmacology, 6(4), 227-235. [Link]
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PubChem. (n.d.). Anacetrapib. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, L., et al. (1981). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 58(10), 966-968. [Link]
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Sharma, S. D., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Tetrahedron Letters, 48(48), 8492-8495. [Link]
-
Reddy, T. R., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[15]annulen-7-ols. Organic & Biomolecular Chemistry, 19(24), 5425-5434. [Link]
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Application Notes & Protocols: Methyl 4-(4-methoxyphenyl)butanoate in Medicinal Chemistry
Introduction
Methyl 4-(4-methoxyphenyl)butanoate is a versatile chemical intermediate whose core structure, the 4-arylbutanoic acid moiety, is of significant interest in medicinal chemistry. While the methyl ester itself is primarily a synthetic precursor, its hydrolyzed form, 4-(4-methoxyphenyl)butanoic acid, has demonstrated promising activity as a chemical chaperone, with potential applications in neurodegenerative diseases.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, focusing on its conversion to the active carboxylic acid and the subsequent investigation of its biological effects. Furthermore, we will explore the broader context of the 4-arylbutanoic acid scaffold in drug discovery.
Core Application: A Precursor to a Novel Chemical Chaperone
The primary and most compelling application of this compound in medicinal chemistry is its role as a stable, readily available precursor to 4-(4-methoxyphenyl)butanoic acid. This carboxylic acid derivative has been identified as a potent chemical chaperone that can mitigate protein aggregation and protect against endoplasmic reticulum (ER) stress-induced neuronal cell death, making it a valuable lead compound for the development of therapeutics for neurodegenerative disorders.[1][2]
Mechanistic Rationale: The Role of Chemical Chaperones
Many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the misfolding and aggregation of specific proteins. This leads to cellular dysfunction, particularly through the induction of ER stress. Chemical chaperones are small molecules that can stabilize protein conformation, prevent aggregation, and alleviate ER stress, thereby offering a potential therapeutic strategy. 4-(4-methoxyphenyl)butanoic acid, a synthetic derivative of the known chemical chaperone 4-phenylbutyric acid (4-PBA), has shown superior activity in inhibiting protein aggregation and protecting neuronal cells.[2]
Synthetic Protocol: Hydrolysis of this compound
The conversion of the methyl ester to the active carboxylic acid is a straightforward hydrolysis reaction. This protocol outlines a standard laboratory procedure for this conversion.
Objective: To synthesize 4-(4-methoxyphenyl)butanoic acid from this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester).
-
Saponification: To the stirred solution, add a 2M aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 1M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-methoxyphenyl)butanoic acid.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.
dot
Caption: Biological evaluation workflow for 4-(4-methoxyphenyl)butanoic acid.
Broader Perspectives: The 4-Arylbutanoic Acid Scaffold in Drug Discovery
The 4-arylbutanoic acid scaffold, of which this compound is a representative member, is a privileged structure in medicinal chemistry. Its presence in various bioactive molecules suggests its utility in the design of new therapeutic agents.
| Derivative Class | Therapeutic Area | Mechanism of Action (Example) | Reference |
| Arylalkanoic Acids | Anti-inflammatory | Prodrugs for COX inhibitors | [3] |
| Phenoxybutanoic Acids | Cardiovascular | Endothelin antagonists | [4] |
This structural motif can be further explored for the development of novel drugs targeting a range of diseases. The butanoic acid chain provides a handle for derivatization to modulate pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable starting material for the synthesis of 4-(4-methoxyphenyl)butanoic acid, a compound with demonstrated potential as a chemical chaperone for the treatment of neurodegenerative diseases. The protocols provided herein offer a framework for the synthesis and biological evaluation of this promising therapeutic lead. Furthermore, the broader significance of the 4-arylbutanoic acid scaffold highlights the potential for this and related compounds in diverse areas of drug discovery.
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Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters, Oxford Academic. [Link]
-
(PDF) Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones - ResearchGate. [Link]
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This compound | C12H16O3 | CID 140725 - PubChem. [Link]
-
Synthesis of Methyl 4-[4-(4-methoxybenzoyl)phenoxy]butyrate - PrepChem.com. [Link]
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4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem. [Link]
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Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC - NIH. [Link]
-
The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]
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Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed. [Link]
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Application Notes and Protocols for the Synthesis of Methyl 4-(4-methoxyphenyl)butanoate: A Guide to Reaction Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-methoxyphenyl)butanoate is a valuable ester intermediate in the synthesis of various organic molecules, finding applications in pharmaceutical and materials science research. A thorough understanding of its synthesis, particularly the reaction mechanism and kinetics, is paramount for optimizing reaction conditions, maximizing yield, and ensuring product purity. This document provides a detailed guide to the synthesis of this compound, focusing on the widely employed Fischer esterification reaction. We will delve into the mechanistic underpinnings of this reaction, discuss the kinetic factors that govern its rate, and provide a comprehensive experimental protocol for its preparation and characterization.
Reaction Mechanism: The Fischer Esterification
The synthesis of this compound from 4-(4-methoxyphenyl)butanoic acid and methanol is typically achieved through Fischer esterification. This is a reversible, acid-catalyzed reaction that involves the formation of an ester and water.[1][2] The mechanism proceeds through a series of proton transfer and nucleophilic acyl substitution steps.
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.
Figure 1: The reaction mechanism of Fischer esterification for the synthesis of this compound.
Reaction Kinetics
The Fischer esterification is a reversible reaction, and its rate is influenced by several factors, including temperature, reactant concentrations, and catalyst concentration. The reaction generally follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. However, when the alcohol is used in large excess as the solvent, the reaction can be treated as a pseudo-first-order reaction with respect to the carboxylic acid.[4]
The rate law for the forward reaction can be expressed as:
Rate = k[RCOOH][R'OH]
Where:
-
k is the rate constant
-
[RCOOH] is the concentration of the carboxylic acid
-
[R'OH] is the concentration of the alcohol
To drive the equilibrium towards the formation of the ester, several strategies can be employed:
-
Use of Excess Alcohol: Using a large excess of methanol shifts the equilibrium to the right, favoring the formation of the methyl ester.[3]
-
Removal of Water: The removal of water as it is formed, for instance by azeotropic distillation with a suitable solvent, can also drive the reaction to completion.[1]
-
Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, as the reaction is reversible, excessively high temperatures might not significantly favor product formation and can lead to side reactions. Typical reaction temperatures for Fischer esterification range from 60-110 °C.[1]
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides sufficient activation energy for the reaction to proceed. |
| Reactant Concentration | Increases with higher concentration | Higher concentration of reactants leads to more frequent molecular collisions. |
| Catalyst Concentration | Increases with higher concentration | The catalyst lowers the activation energy of the reaction. |
| Water Concentration | Decreases | Water is a product; its presence shifts the equilibrium towards the reactants (hydrolysis). |
Table 1: Factors influencing the kinetics of Fischer esterification.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound, which involves two main stages: the synthesis of the precursor 4-(4-methoxyphenyl)butanoic acid, followed by its esterification.
Part 1: Synthesis of 4-(4-methoxyphenyl)butanoic Acid
This procedure is adapted from a patented method for the synthesis of the precursor acid.[5]
Materials:
-
4-(4-Methoxyphenyl)-4-oxobutanoic acid
-
10% Palladium on carbon (Pd/C)
-
Toluene
-
Acetic acid
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add 70.0 g of 4-(4-methoxyphenyl)-4-oxobutanoic acid, 5 g of 10% palladium on carbon, 320 ml of toluene, and 70 ml of acetic acid.
-
Heat the mixture to 70 °C with stirring.
-
Introduce hydrogen gas at atmospheric pressure and continue stirring overnight.
-
After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-methoxyphenyl)butanoic acid as a crystalline solid. A yield of approximately 63.1 g can be expected.[5]
Part 2: Synthesis of this compound (Fischer Esterification)
This is a representative protocol for the esterification of the synthesized carboxylic acid.
Materials:
-
4-(4-methoxyphenyl)butanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of 4-(4-methoxyphenyl)butanoic acid in 100 mL of anhydrous methanol.
-
Carefully add 1 mL of concentrated sulfuric acid dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part 3: Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Characterization Data:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (300 MHz, CDCl₃) δ/ppm: 7.11-7.08 (m, 2H), 6.84-6.81 (m, 2H), 3.78 (s, 3H), 3.66 (s, 3H), 2.59 (t, J = 7.6 Hz, 2H), 2.31 (t, J = 7.5 Hz, 2H), 1.97-1.87 (m, 2H).[6]
-
¹³C NMR (75 MHz, CDCl₃) δ/ppm: 174.09, 157.98, 133.51, 129.46, 113.83, 55.32, 51.57, 34.29, 33.42, 26.82.[6]
Figure 2: A summary of the experimental workflow for the synthesis and purification of this compound.
Conclusion
This application note has provided a comprehensive overview of the reaction mechanism and kinetics for the synthesis of this compound via Fischer esterification. The detailed experimental protocols for the preparation of the precursor acid and the final ester product, along with characterization data, offer a practical guide for researchers in the field. A thorough understanding of the principles outlined herein will enable the efficient and reproducible synthesis of this important chemical intermediate.
References
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The Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2. Materials and Methods. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methoxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
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-
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-
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-
Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
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-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
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-
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Application Note: High-Purity Isolation of Methyl 4-(4-methoxyphenyl)butanoate via Flash Column Chromatography
Introduction and Statement of Purpose
Methyl 4-(4-methoxyphenyl)butanoate is a key chemical intermediate in the synthesis of various organic molecules. Its molecular structure, featuring a methyl ester and a methoxy-substituted benzene ring, imparts moderate polarity, making it an ideal candidate for purification using normal-phase chromatography. Following its synthesis, crude reaction mixtures typically contain unreacted starting materials, such as 4-(4-methoxyphenyl)butyric acid, and other byproducts.[1][2] The removal of these impurities is critical to ensure the integrity of subsequent synthetic steps.
This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using silica gel flash column chromatography. The methodology is designed to be a self-validating system, moving from analytical thin-layer chromatography (TLC) for method development to a preparative-scale column for high-purity isolation. We will delve into the causality behind each experimental choice, ensuring researchers can adapt this protocol to varying scales and specific impurity profiles.
Foundational Principles: Strategy for Separation
The success of chromatographic separation hinges on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] For this application, we utilize silica gel, a highly polar stationary phase, whose surface is rich in acidic silanol groups (Si-OH).[4][5]
-
The Target Molecule: this compound (MW: 208.25 g/mol ) is a moderately polar ester.[6] It will exhibit moderate interaction with the silica gel.
-
Potential Impurities:
-
Starting Material (Carboxylic Acid): 4-(4-methoxyphenyl)butyric acid is significantly more polar than its methyl ester derivative due to the carboxylic acid's ability to engage in strong hydrogen bonding with the silica gel.[1] It will be strongly retained on the column.
-
Non-polar Byproducts: Any non-polar impurities from the synthesis (e.g., hydrocarbon-based contaminants) will have minimal interaction with the silica gel and will elute very quickly.
-
This difference in polarity is the cornerstone of our separation strategy. We will employ a mobile phase of relatively low polarity to first wash away any non-polar impurities, then gradually increase the polarity to elute our target ester, leaving the highly polar carboxylic acid and other baseline impurities adsorbed to the stationary phase.
Pre-Purification Analysis: Method Development with TLC
Before committing to a large-scale column, it is imperative to develop and optimize the solvent system using Thin-Layer Chromatography (TLC).[7] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the desired product. This Rƒ value typically translates well to preparative column chromatography, ensuring good separation without excessively long elution times.
Protocol for TLC Analysis:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Prepare a developing chamber with a candidate mobile phase. A standard starting point for esters is a mixture of Ethyl Acetate (EtOAc) and Hexane.[8]
-
Develop the plate until the solvent front is about 0.5 cm from the top.[9]
-
Visualize the separated spots under a UV lamp at 254 nm, as the aromatic ring in the compound will be UV-active.[10]
-
Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[9]
Interpreting the Results:
-
If the product's Rƒ is too high (> 0.5), the mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
If the product's Rƒ is too low (< 0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
The ideal solvent system will show clear separation between the product spot and any impurity spots.[11]
For this compound, a solvent system of 10-15% Ethyl Acetate in Hexane typically yields the target Rƒ value.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh |
| Mobile Phase | n-Hexane | HPLC Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Glassware | Chromatography Column | Glass, with stopcock (size dependent on scale) |
| Erlenmeyer Flasks | For preparing slurry and solvent mixtures | |
| Round-bottom Flask | For crude sample and final product | |
| Beakers & Funnels | Standard laboratory sizes | |
| Fraction Collection Tubes | Test tubes or vials | |
| Ancillary Items | Cotton or Glass Wool | To plug the column |
| Sand | Washed, sea sand | |
| TLC Plates | Silica Gel 60 F254 | |
| TLC Developing Chamber | With lid | |
| UV Lamp | 254 nm wavelength | |
| Rotary Evaporator | For solvent removal |
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column dimensions and solvent volumes should be scaled accordingly for different quantities.
Phase 1: Column Packing (Slurry Method)
The slurry packing method is superior for achieving a homogenous, air-free stationary phase bed, which is crucial for high-resolution separation.[12][13]
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom, ensuring it is compact enough to retain the stationary phase but not so tight as to impede flow.[14] Add a ~1 cm layer of sand over the plug to create a flat base.[15]
-
Slurry Preparation: In a beaker, measure ~40-50 g of silica gel (a 20:1 to 50:1 ratio of silica-to-crude-product by weight is standard).[3] In a separate flask, prepare the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexane). Add this solvent to the silica gel while swirling to create a consistent, pourable slurry.[14]
-
Packing: Fill the column about one-third full with the initial mobile phase.[12] Pour the silica slurry into the column in portions. After each addition, gently tap the side of the column with a rubber hose to dislodge air bubbles and encourage uniform packing.[12][15] Open the stopcock to drain some solvent, which helps settle the silica bed. Never allow the solvent level to drop below the top of the silica bed.
-
Finalizing the Column: Once all the slurry is added, wash any residual silica from the column walls with additional mobile phase. Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption of the surface when adding new solvent.[14] Drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.
Phase 2: Sample Loading
-
Wet Loading (Recommended): Dissolve the crude this compound (~1 g) in a minimal volume of dichloromethane or the mobile phase itself (1-2 mL). Using a Pasteur pipette, carefully apply the solution drop-wise to the center of the sand layer, taking care not to disturb the surface.
-
Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with two small portions (~1 mL each) of the initial mobile phase, allowing each wash to absorb fully into the column. This ensures the sample starts as a narrow, concentrated band.
Phase 3: Elution (Gradient Method)
A gradient elution, where the polarity of the mobile phase is increased over time, is highly effective. It provides a better separation, sharper peaks, and is often faster than an isocratic (constant solvent composition) elution.[16][17]
-
Initial Elution: Carefully fill the column with the starting mobile phase (5% EtOAc in Hexane).
-
Applying Pressure (Flash Chromatography): Apply gentle positive pressure to the top of the column using a regulated air line or a pipette bulb. The goal is a solvent flow rate of approximately 2 inches per minute down the column.
-
Gradient Increase: Begin collecting fractions (e.g., 10-15 mL per tube). After collecting a set number of fractions (e.g., 10-15 tubes), systematically increase the polarity of the mobile phase. A typical step gradient might be:
-
Solvent 1: 5% EtOAc in Hexane (to elute very non-polar impurities)
-
Solvent 2: 10% EtOAc in Hexane (to elute the product)
-
Solvent 3: 20% EtOAc in Hexane (to elute slightly more polar impurities)
-
Solvent 4: 50% EtOAc in Hexane (to flush the column of highly retained compounds)
-
Phase 4: Fraction Analysis and Product Isolation
-
TLC Monitoring: As fractions are collected, monitor the elution progress by spotting every few fractions on a TLC plate. Develop the plate in the optimized TLC solvent system (e.g., 15% EtOAc/Hexane).
-
Pooling Fractions: Identify the fractions that contain only the pure product spot (with the target Rƒ of ~0.3-0.4). Combine these pure fractions into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The remaining residue is the purified this compound. Place the flask under high vacuum for a short period to remove any residual solvent. Record the final mass and calculate the yield. Confirm purity via analytical methods like NMR or GC-MS.
Visual Workflow and Data Summary
Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Summary of Purification Parameters
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for separating moderately polar organic compounds.[4] |
| Crude Sample Load | ~1.0 g | Target amount for this scale. |
| Silica Gel Amount | ~40-50 g | A ~40:1 ratio provides good resolving power for this scale. |
| Column Dimensions | 40 mm (ID) x 300 mm (L) | Appropriate size for the amount of silica gel used. |
| Mobile Phase (Gradient) | 5% → 15% → 50% EtOAc in Hexane | Gradient elution enhances separation efficiency and reduces run time.[18][19] |
| TLC Monitoring System | 15% EtOAc in Hexane | Provides an optimal Rƒ of ~0.3-0.4 for the target compound. |
| Fraction Size | 10-15 mL | Small enough to resolve closely eluting compounds. |
References
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Quora User. (2021, January 8). How to pack your column in column chromatography. Quora. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140725, this compound. PubChem. Retrieved from [Link]
-
Columbia University, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102056521, methyl (4S)-4-hydroxy-4-(4-methoxyphenyl)butanoate. PubChem. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2015, November 27). Mass-directed Flash Purification of Fatty Acid Methyl Esters. Retrieved from [Link]
-
Phenomenex. (n.d.). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
Welch Materials. (2024, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
Mastelf. (n.d.). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. PubChem. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 3-(4'-methoxyphenyl)butanoate. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
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"Methyl 4-(4-methoxyphenyl)butanoate" derivatization for biological assays
Application Notes & Protocols
Topic: Strategic Derivatization of Methyl 4-(4-methoxyphenyl)butanoate for Advanced Biological Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile scaffold molecule whose utility in biological assays is limited by its chemically inert ester functionality. To unlock its potential as a molecular probe, tracer, or affinity ligand, targeted chemical modification is required. This guide provides a comprehensive framework for the strategic derivatization of this compound. We begin by detailing the essential primary step: the hydrolysis of the methyl ester to unmask a reactive carboxylic acid handle. Subsequently, we present three field-proven protocols for conjugating this intermediate to essential reporter and functional moieties: a fluorescent dye for imaging applications, a biotin tag for affinity-based assays, and a terminal alkyne for bioorthogonal "click" chemistry applications. Each protocol is accompanied by expert insights into the underlying chemical principles, quality control checkpoints, and a discussion of potential applications, empowering researchers to create bespoke tools for their specific biological questions.
Core Principle: Unmasking the Carboxylic Acid Functional Handle
The methyl ester of this compound is relatively unreactive and unsuitable for direct bioconjugation. The foundational step in any derivatization workflow is its conversion to the corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid. This is achieved through a robust and high-yielding saponification (base-catalyzed hydrolysis) reaction.[1][2] The resulting carboxyl group is a versatile chemical handle that can be readily activated for coupling to a wide range of molecules.[3][4]
The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion and yielding the carboxylate salt.[1] A final acidification step is required to protonate the carboxylate, yielding the neutral carboxylic acid, which can then be extracted from the aqueous solution.
Workflow: From Inert Ester to Reactive Acid
Caption: Simplified EDC/NHS amide coupling reaction.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)butanoic Acid (Intermediate)
This protocol details the foundational hydrolysis step.
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 g (4.80 mmol) |
| Reagents | Lithium Hydroxide (LiOH) | 0.23 g (9.60 mmol, 2.0 eq) |
| Tetrahydrofuran (THF) | 20 mL | |
| Deionized Water | 10 mL | |
| Hydrochloric Acid (1 M HCl) | ~10-12 mL | |
| Reaction Time | 4-6 hours | Allows for complete hydrolysis. |
| Temperature | Room Temperature | Sufficient for saponification. |
| Purification | Liquid-Liquid Extraction | Separates the product from salts. |
Step-by-Step Methodology:
-
Add this compound (1.0 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in THF (20 mL).
-
In a separate beaker, dissolve LiOH (0.23 g) in deionized water (10 mL) and add this solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-6 hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.
-
Quality Control: Confirm the structure and purity of 4-(4-methoxyphenyl)butanoic acid [5]by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected yield is typically >95%.
Protocol 2: Fluorescent Labeling with an Amine-Reactive Dye
This protocol describes the coupling of the carboxylic acid intermediate to a commercially available amine-functionalized fluorophore (e.g., 5-(aminoacetamido)fluorescein).
| Parameter | Value | Rationale |
| Starting Material | 4-(4-methoxyphenyl)butanoic acid | 50 mg (0.257 mmol) |
| Reagents | EDC | 59 mg (0.309 mmol, 1.2 eq) |
| Sulfo-NHS | 70 mg (0.321 mmol, 1.25 eq) | |
| Amine-Reactive Dye | (1.0 eq) | |
| Anhydrous DMF | 5 mL | |
| Diisopropylethylamine (DIPEA) | 90 µL (0.514 mmol, 2.0 eq) | |
| Reaction Time | 12-16 hours (overnight) | Ensures complete coupling. |
| Temperature | Room Temperature | Protects fluorophore from degradation. |
| Purification | Preparative HPLC | Isolates the labeled product. |
Step-by-Step Methodology:
-
Dissolve 4-(4-methoxyphenyl)butanoic acid (50 mg) in anhydrous DMF (5 mL) in a foil-wrapped vial to protect from light.
-
Add Sulfo-NHS (70 mg) followed by EDC (59 mg) to the solution. Stir at room temperature for 1 hour to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-reactive dye (1.0 eq) in a minimal amount of DMF and add it to the reaction mixture.
-
Add DIPEA (90 µL) to the reaction. DIPEA acts as a non-nucleophilic base to neutralize any acids formed.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with a small amount of mobile phase and purify using reverse-phase preparative HPLC.
-
Quality Control: Characterize the final fluorescent conjugate by LC-MS and fluorescence spectroscopy to confirm identity and purity. Lyophilize the pure fractions to obtain a stable powder.
Protocol 3: Biotinylation for Affinity-Based Assays
This protocol details the conjugation of the intermediate to an amine-terminated biotin linker (e.g., Biotin-PEG-Amine), creating a tool for streptavidin-based detection and purification systems. [6][7]
| Parameter | Value | Rationale |
|---|---|---|
| Starting Material | 4-(4-methoxyphenyl)butanoic acid | 50 mg (0.257 mmol) |
| Reagents | HATU | 117 mg (0.309 mmol, 1.2 eq) |
| Biotin-PEG-Amine | (1.05 eq) | |
| Anhydrous DMF | 5 mL | |
| Diisopropylethylamine (DIPEA) | 90 µL (0.514 mmol, 2.0 eq) | |
| Reaction Time | 2-4 hours | HATU provides rapid coupling. [8] |
| Temperature | Room Temperature | Mild conditions preserve all functionalities. |
| Purification | Preparative HPLC | High-purity product is essential for assays. |
Step-by-Step Methodology:
-
Dissolve 4-(4-methoxyphenyl)butanoic acid (50 mg) and Biotin-PEG-Amine (1.05 eq) in anhydrous DMF (5 mL) in a vial.
-
Add DIPEA (90 µL) to the mixture and stir for 5 minutes.
-
Add HATU (117 mg) in a single portion. HATU is a highly efficient amide coupling reagent often used for sterically hindered or sensitive substrates. 4. Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Once the starting material is consumed, the product can be purified directly by reverse-phase preparative HPLC.
-
Quality Control: Verify the mass of the final biotinylated conjugate by high-resolution mass spectrometry. The purity should be >95% by analytical HPLC for use in sensitive biological assays. [9]
Protocol 4: Installation of a "Click Chemistry" Handle
This protocol attaches a terminal alkyne group via an amino linker, rendering the molecule "clickable" for bioorthogonal ligation with azide-tagged biomolecules. [10][11][]This is a cornerstone of modern chemical biology for creating activity-based probes and performing in-situ target identification. [13][14]
| Parameter | Value | Rationale |
|---|---|---|
| Starting Material | 4-(4-methoxyphenyl)butanoic acid | 50 mg (0.257 mmol) |
| Reagents | EDC | 59 mg (0.309 mmol, 1.2 eq) |
| NHS | 36 mg (0.309 mmol, 1.2 eq) | |
| Propargylamine | 20 µL (0.309 mmol, 1.2 eq) | |
| Anhydrous Dichloromethane (DCM) | 10 mL | |
| Reaction Time | 6-8 hours | Standard amide coupling timeframe. |
| Temperature | Room Temperature | Standard conditions. |
| Purification | Flash Column Chromatography | Removes coupling byproducts and excess amine. |
Step-by-Step Methodology:
-
Dissolve 4-(4-methoxyphenyl)butanoic acid (50 mg), EDC (59 mg), and NHS (36 mg) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 1 hour to form the NHS-activated ester.
-
Slowly add propargylamine (20 µL) to the reaction mixture.
-
Stir at room temperature for 6-8 hours until TLC or LC-MS indicates the reaction is complete.
-
Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyne-derivatized product.
-
Quality Control: Confirm the structure, including the presence of the terminal alkyne proton, by ¹H NMR. Verify the mass by LC-MS.
References
- Vertex AI Search. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy.
- BenchChem. (2025). A Comparative Guide to Fluorescent Labeling of Carboxylic Acids.
- ChemPep.
- Lumiprobe. Click Сhemistry Labeling of Oligonucleotides and DNA.
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Wikipedia. Bioconjugation. [Link]
- BenchChem. (2025). Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers.
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PubChem. This compound. [Link]
- Biomol GmbH. (2018). Classic Fluorescent Labeling Dyes.
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Med Chem 101. Click Chemistry. [Link]
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Bio-Synthesis, Inc. Small Molecule Drug Conjugation. [Link]
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NIH. (2014). In situ click chemistry: from small molecule discovery to synthetic antibodies. [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
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ResearchGate. (2025). Protein Biotinylation. [Link]
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PLOS ONE. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. [Link]
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ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
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PubMed. (2016). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. [Link]
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Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
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ACS Omega. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. [Link]
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YouTube. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
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PubChem. methyl (4S)-4-hydroxy-4-(4-methoxyphenyl)butanoate. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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PrepChem.com. Synthesis of Methyl 4-[4-(4-methoxybenzoyl)phenoxy]butyrate. [Link]
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ChemBK. methyl 3-(4'-methoxyphenyl)butanoate. [Link]
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PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]
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Cheméo. Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). [Link]
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PubChemLite. This compound (C12H16O3). [Link]
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PubChem. Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate. [Link]
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PubMed. (1992). The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. [Link]
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International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
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YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Amerigo Scientific. This compound. [Link]
-
PMC - NIH. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. [Link]
-
MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-(4-methoxyphenyl)butanoate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-(4-methoxyphenyl)butanoate, a key intermediate in the pharmaceutical and fine chemical industries.[1] Two robust and scalable synthetic routes are detailed: the direct esterification of 4-(4-methoxyphenyl)butanoic acid and a two-step sequence involving the reduction of a keto-ester intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and safety considerations to ensure successful and efficient large-scale production.
Introduction: Significance of this compound
This compound is a valuable building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a methyl ester functional group, makes it a versatile precursor for a variety of more complex molecules. Notably, the corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid, serves as a scaffold for designing compounds with potential therapeutic applications, including analgesic and anti-inflammatory properties.[1] Furthermore, it has been investigated for its protective effects against endoplasmic reticulum stress-induced neuronal cell death.[2] The high purity of this intermediate is critical, as even minor impurities can negatively impact the yield and quality of the final active pharmaceutical ingredients.[1]
Recommended Synthetic Strategies
Two primary synthetic routes have been identified and optimized for the large-scale production of this compound. The choice between these routes will depend on the availability of starting materials, desired purity profile, and equipment capabilities.
Route 1: Direct Fischer Esterification of 4-(4-methoxyphenyl)butanoic acid. This is a classic and straightforward approach involving the acid-catalyzed reaction of the carboxylic acid with methanol.
Route 2: Reduction of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. This two-step route begins with the Friedel-Crafts acylation of anisole with succinic anhydride to produce 4-(4-methoxyphenyl)-4-oxobutanoic acid, followed by esterification and then reduction of the ketone.
The following sections will provide detailed protocols for each step of these synthetic pathways.
Synthesis of the Precursor: 4-(4-methoxyphenyl)butanoic acid
A common and efficient method for synthesizing the carboxylic acid precursor involves the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Protocol: Catalytic Hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid
This protocol is adapted from a patented procedure and offers high yield and purity.[3]
Materials:
-
4-(4-methoxyphenyl)-4-oxobutanoic acid
-
10% Palladium on carbon (Pd/C)
-
Toluene
-
Acetic acid
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet
-
Hydrogen source
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 1 L three-necked flask, add 70.0 g of 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Add 5 g of 10% palladium on carbon, 320 ml of toluene, and 70 ml of acetic acid.[3]
-
Heat the mixture to 70 °C with stirring.
-
Introduce hydrogen gas at normal pressure and allow the reaction to proceed overnight.
-
After the reaction is complete, cool the mixture and filter to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-methoxyphenyl)butanoic acid as colorless crystals.[3]
Expected Yield: ~95%
Route 1: Direct Fischer Esterification
This method is favored for its simplicity and atom economy.
Mechanistic Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction.[4] Concentrated sulfuric acid is a common catalyst, protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. Driving the equilibrium towards the product is crucial for high yields and can be achieved by using an excess of methanol or by removing water as it is formed.
Workflow for Direct Fischer Esterification
Caption: Workflow for Direct Fischer Esterification.
Detailed Protocol: Large-Scale Fischer Esterification
Materials:
-
4-(4-methoxyphenyl)butanoic acid (100 g, 0.515 mol)
-
Methanol (500 mL)
-
Concentrated Sulfuric Acid (5 mL)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
2 L round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In the 2 L round-bottom flask, combine 4-(4-methoxyphenyl)butanoic acid and methanol.
-
Stir the mixture until the acid is fully dissolved.
-
Slowly add the concentrated sulfuric acid to the stirring solution.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 1 L of water.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by vacuum distillation.
Table 1: Reaction Parameters for Fischer Esterification
| Parameter | Value |
| Reactant Ratio (Acid:Methanol) | 1 : excess |
| Catalyst | Concentrated H₂SO₄ |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Route 2: Reductive Approach
This alternative route is particularly useful if the starting material is anisole. It involves the formation of a keto-ester intermediate followed by reduction.
Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
This step involves a Friedel-Crafts acylation followed by esterification.
Part A: Friedel-Crafts Acylation
-
In a suitable reactor, anisole and succinic anhydride are reacted in the presence of a Lewis acid catalyst like aluminum chloride, typically in a solvent such as dichlorobenzene.[3]
-
The reaction is usually carried out at elevated temperatures.
-
Upon completion, the reaction is quenched, and the product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is isolated.
Part B: Esterification The resulting keto-acid is then esterified using the Fischer esterification protocol described in Section 4.3 to yield Methyl 4-(4-methoxyphenyl)-4-oxobutanoate.
Protocol: Reduction of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
The ketone functionality is selectively reduced to a methylene group. While catalytic hydrogenation is an option, a Clemmensen or Wolff-Kishner reduction can also be employed. A milder and often preferred laboratory-scale method is reduction with sodium borohydride in the presence of a Lewis acid, which can be adapted for larger scales with appropriate safety measures. For industrial applications, catalytic hydrogenation is often more economical.
Using Sodium Borohydride:
Safety First: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acids.[5][6][7] It is also toxic if ingested or absorbed through the skin.[6] Handle under an inert atmosphere, away from moisture, and wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[6][7]
Workflow for Reductive Approach
Caption: Workflow for the Reductive Synthesis Route.
Purification and Quality Control
For large-scale operations, purification of the final product is critical.
Distillation: Fractional vacuum distillation is the most effective method for purifying methyl esters on a large scale.[8] It efficiently separates the desired product from unreacted starting materials, byproducts, and residual solvents based on differences in boiling points.[8]
Crystallization: For achieving very high purity, crystallization can be employed. This involves dissolving the crude ester in a suitable solvent and then cooling the solution to induce crystallization of the pure product, leaving impurities in the mother liquor.[9]
Quality Control: The purity of the final product should be assessed using standard analytical techniques such as:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
Safety Considerations for Large-Scale Synthesis
-
Reagent Handling: All reagents should be handled in well-ventilated areas, and appropriate PPE should be worn. Special care must be taken with corrosive acids like sulfuric acid and water-reactive reagents like sodium borohydride.[5][6]
-
Reaction Monitoring: Large-scale reactions can have significant exotherms. Continuous monitoring of temperature and pressure is essential.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible. All personnel should be trained on emergency procedures.
Conclusion
The large-scale synthesis of this compound can be successfully achieved through either direct esterification or a reductive approach. The choice of method will be dictated by factors such as starting material availability, cost, and desired purity. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and production chemists can efficiently and safely produce this important chemical intermediate.
References
-
ESPI Metals. Sodium Borohydride. Available from: [Link]
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Standard Operating Procedure. Sodium borohydride. (2012-12-14). Available from: [Link]
-
OSU Chemistry. Sodium Borohydride SOP.docx. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
MACBETH project. Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. Available from: [Link]
-
ResearchGate. (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2025-11-08). Available from: [Link]
-
Oxford Academic. Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones | Chemistry Letters. Available from: [Link]
-
Taylor & Francis. Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Available from: [Link]
-
Technoilogy. Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. (2025-02-21). Available from: [Link]
-
Biodiesel Magazine. Biodiesel Purification Options. (2010-03-22). Available from: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
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Application Notes & Protocols: Methyl 4-(4-methoxyphenyl)butanoate as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of diverse heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Methyl 4-(4-methoxyphenyl)butanoate, a readily accessible aromatic ester, presents itself as a versatile and strategic starting material for the synthesis of several key heterocyclic systems, including quinolones, pyrazoles, and benzodiazepines. Its chemical architecture, featuring an activated aromatic ring and a modifiable ester-containing side chain, allows for a series of strategic transformations to generate key intermediates for subsequent cyclization reactions. This guide provides detailed application notes and step-by-step protocols for the utilization of this compound as a foundational building block in heterocyclic synthesis, with a focus on the underlying mechanistic principles and practical experimental considerations.
Strategic Overview: A Multifaceted Approach to Heterocycle Synthesis
The journey from this compound to the target heterocycles hinges on a series of key transformations that functionalize the basic scaffold into immediate precursors for cyclization. The primary strategies involve:
-
Benzylic Oxidation: Direct oxidation of the benzylic methylene group to a ketone, yielding a γ-keto ester, a crucial intermediate for pyrazole and benzodiazepine synthesis.
-
Intramolecular Cyclization: Hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular Friedel-Crafts acylation to form a tetralone, the foundational core for quinolone synthesis.
The following sections will delve into the specific protocols and mechanistic underpinnings of these transformations and their subsequent application in the synthesis of the target heterocyclic families.
I. Synthesis of Quinolones via a Tetralone Intermediate
The quinolone and dihydroquinolone motifs are prevalent in a wide range of antibacterial and anticancer agents.[1][2] The synthesis of these structures from this compound proceeds through the formation of a key tetralone intermediate.
Workflow for Quinolone Synthesis
Caption: Synthetic pathway from this compound to a dihydroquinolone.
Step 1: Hydrolysis to 4-(4-Methoxyphenyl)butanoic Acid
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v), add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 2M hydrochloric acid until a white precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-methoxyphenyl)butanoic acid.
Causality of Experimental Choices: The use of a mixed solvent system ensures the solubility of both the ester and the hydroxide salt. Refluxing accelerates the saponification reaction. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.
Step 2: Intramolecular Friedel-Crafts Acylation to 7-Methoxy-1-tetralone
Protocol:
-
To a flask containing polyphosphoric acid (PPA) at 80-90 °C, add 4-(4-methoxyphenyl)butanoic acid (1.0 eq) portion-wise with vigorous stirring.[3]
-
Maintain the temperature and stirring for the recommended time, monitoring the reaction by TLC.
-
Pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-methoxy-1-tetralone.
Mechanistic Insight: The methoxy group of the butanoic acid is an ortho-, para-director. The intramolecular cyclization is a Friedel-Crafts acylation, where the carboxylic acid is activated by the strong acid (PPA) to form an acylium ion, which is then attacked by the electron-rich aromatic ring to form the six-membered ring of the tetralone.[3][4]
Step 3: Oximation of 7-Methoxy-1-tetralone
Protocol:
-
Dissolve 7-methoxy-1-tetralone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated oxime by vacuum filtration, wash with water, and dry.
Causality of Experimental Choices: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating free hydroxylamine which then reacts with the ketone.
Step 4: Beckmann Rearrangement to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Protocol:
-
Add the 7-methoxy-1-tetralone oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 120-130 °C with stirring.[5][6]
-
Maintain the temperature for the specified duration.
-
Pour the reaction mixture onto crushed ice, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired dihydroquinolone.
Mechanistic Insight: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[6][7][8] The protonated oxime undergoes a rearrangement where the group anti to the hydroxyl group migrates to the nitrogen with the simultaneous departure of water, forming a nitrilium ion. Subsequent hydration and tautomerization yield the lactam (dihydroquinolone).[6]
An alternative to the Beckmann rearrangement is the Schmidt reaction , where the tetralone is directly treated with hydrazoic acid (often generated in situ from sodium azide and a strong acid) to yield the lactam.[9][10][11][12][13]
II. Synthesis of Pyrazoles via a γ-Keto Ester Intermediate
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities.[14][15] The synthesis of pyrazoles from this compound is achieved through a γ-keto ester intermediate.
Workflow for Pyrazole Synthesis
Caption: Synthetic pathway from this compound to a pyrazole derivative.
Step 1: Benzylic Oxidation to Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile and water), add a catalytic amount of a transition metal salt (e.g., Co(OAc)₂ or Mn(OAc)₂) and an N-hydroxyimide catalyst (e.g., N-hydroxyphthalimide, NHPI).[16][17][18][19]
-
Heat the reaction mixture under an oxygen atmosphere (balloon or atmospheric pressure) and monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the γ-keto ester.
Causality of Experimental Choices: The combination of a transition metal catalyst and an N-hydroxyimide under an oxygen atmosphere is a common and efficient system for the aerobic oxidation of benzylic C-H bonds.[16] The N-hydroxyimide acts as a radical mediator.
Alternatively, the γ-keto ester can be synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride , followed by esterification of the resulting keto-acid.[1][20][21][22][23]
Step 2: Paal-Knorr Pyrazole Synthesis
Protocol:
-
To a solution of methyl 4-(4-methoxyphenyl)-4-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).[14][24][25]
-
Add a catalytic amount of a protic acid (e.g., acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrazole.
-
Purify by column chromatography or recrystallization.
Mechanistic Insight: This reaction is a variation of the Knorr pyrazole synthesis.[14] The reaction proceeds via the initial formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the ester carbonyl, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring.[14]
III. Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are seven-membered heterocyclic compounds that are well-known for their anxiolytic, sedative, and anticonvulsant properties.[26][27][28][29] They can be synthesized from the γ-keto ester intermediate derived from this compound.
Workflow for Benzodiazepine Synthesis
Caption: General synthetic route to 1,5-benzodiazepines from the γ-keto ester.
To synthesize 1,5-benzodiazepines, the γ-keto ester needs to be converted into a suitable ketone. A straightforward approach is the reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde, and then a Grignard reaction to introduce a second alkyl/aryl group, followed by oxidation to the ketone. A more direct, albeit classical, method is the Bouveault-Blanc reduction of the ester to the primary alcohol, which can then be further manipulated.[30][31][32][33][34]
A more direct route from a related precursor involves the synthesis of a 1,3-diketone, which can be achieved through various synthetic strategies not directly starting from the γ-keto ester. However, for the purpose of this guide, we will focus on a plausible transformation of the γ-keto ester into a ketone suitable for benzodiazepine synthesis.
Step 1: Conversion of γ-Keto Ester to a Suitable Ketone
A detailed protocol for this multi-step transformation is beyond the scope of this guide. However, the general strategy would involve the protection of the existing ketone, reduction of the ester to an alcohol, and subsequent manipulation to introduce the desired R group and unveil the ketone for the final cyclization.
Step 2: Condensation with o-Phenylenediamine
Protocol:
-
To a solution of the appropriate ketone (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or acetic acid), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, phenylboronic acid, or a Lewis acid like SnCl₂).[26][27][28][29][35]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,5-benzodiazepine.
Mechanistic Insight: The reaction is believed to proceed through the formation of a diimine intermediate from the reaction of the two amino groups of o-phenylenediamine with two molecules of the ketone (if a simple ketone is used) or with the two carbonyl groups of a 1,3-diketone.[35] This is followed by an intramolecular cyclization and rearrangement to form the seven-membered diazepine ring.[29][35]
Data Summary
| Heterocycle | Key Intermediate | Key Reaction(s) |
| Quinolone | 7-Methoxy-1-tetralone | Intramolecular Friedel-Crafts Acylation, Beckmann/Schmidt Rearrangement |
| Pyrazole | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | Benzylic Oxidation, Paal-Knorr Synthesis |
| Benzodiazepine | A suitable ketone derived from the γ-keto ester | Condensation with o-phenylenediamine |
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. Through strategic functionalization, including benzylic oxidation and intramolecular cyclization, key intermediates such as γ-keto esters and tetralones can be efficiently prepared. These intermediates are then readily converted into quinolones, pyrazoles, and benzodiazepines using well-established and reliable synthetic protocols. The methodologies outlined in these application notes provide a robust framework for researchers in the fields of organic synthesis and drug discovery to access these important heterocyclic scaffolds.
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PubMed. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Retrieved from [Link]
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ACS Publications. (1961). Beckmann Rearrangements in Alicyclic Systems. IV. 2,2-Disubstituted 1-Indanone Oximes and Related Homologs. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (1962). The Semmler-Wolff Aromatization and Beckmann Rearrangement of 2-[β-(2- and 4-Pyridyl)ethyl]-1-tetralone Oximes. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from [Link]
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PubMed. (1965). The Schmidt reaction with some tetralone and indanone derivatives. Retrieved from [Link]
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Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (1979). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
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MDPI. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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RSC Publishing. (2021). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Advances. Retrieved from [Link]
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Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With.... Retrieved from [Link]
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Organic Chemistry Portal. (2009). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
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(2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ketone from benzylic C−H oxidation. Retrieved from [Link]
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Chegg. (2020). Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com. Retrieved from [Link]
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Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
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Sci-Hub. (n.d.). Intramolecular cyclizations via photostimulated tethered free radical reaction towards α-tetralones and their analogues. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
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PubMed Central. (2022). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification of 4-(4-methoxyphenyl)butanoic Acid
Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and solutions for optimizing this common yet nuanced esterification reaction. We will delve into the underlying principles of the Fischer-Speier esterification, address common challenges, and provide robust protocols to maximize your reaction yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for troubleshooting and optimization.
Q1: What is the standard method for synthesizing this compound?
The most common and cost-effective method is the Fischer-Speier esterification.[1][2][3] This reaction involves heating the carboxylic acid, 4-(4-methoxyphenyl)butanoic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4]
Q2: My reaction yield is consistently low. What are the primary limiting factors?
Low yields in Fischer esterification are almost always linked to the reversible nature of the reaction.[2][5] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the products.[1][6] Without intervention, a typical Fischer esterification might only reach 65-70% completion.[1][7] The primary factors are:
-
Equilibrium Position: The inherent equilibrium constant of the reaction may not be favorable.
-
Presence of Water: Water, a byproduct of the reaction, can hydrolyze the ester product back to the starting materials, pushing the equilibrium to the left.[2][8][9] Any water present in the reactants (e.g., wet methanol) will also inhibit the forward reaction.[10]
Q3: How can I overcome the equilibrium limitation to maximize my yield?
To drive the reaction toward the formation of this compound, you must apply Le Chatelier's principle.[6][11] There are two highly effective strategies:
-
Use of an Excess Reagent: Employing a large excess of one of the reactants, typically the alcohol (methanol), will shift the equilibrium to the product side.[1][6] Using methanol as the solvent is a common and practical way to achieve a significant molar excess.[12] Using a 10-fold excess of alcohol can increase yields to over 95%.[1]
-
Removal of Water: Actively removing water as it is formed is the most direct way to prevent the reverse reaction and drive the forward reaction to completion.[1][11][13] This is most effectively achieved using a Dean-Stark apparatus.[1][14][15]
Q4: What is the role of the acid catalyst, and which one should I choose?
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6][13] This activation is crucial for the weakly nucleophilic alcohol (methanol) to attack. Common choices include:
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a dehydrating agent, helping to remove the water byproduct.[13] However, its strong oxidizing nature can sometimes lead to charring and side reactions at high temperatures.[16]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid. It is less oxidizing and often leads to cleaner reactions.[1][17]
-
Other Catalysts: Lewis acids and solid-supported acid catalysts like Amberlyst-15 or sulfated zirconia can also be used, offering advantages in terms of easier removal and potential for recycling.[18]
Q5: How can I monitor the reaction's progress?
Monitoring the reaction is key to determining the optimal reaction time and preventing side product formation from prolonged heating. Common techniques include:
-
Thin-Layer Chromatography (TLC): A simple and effective method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods provide quantitative analysis of the reaction mixture over time.[19][20]
-
In-situ Spectroscopic Methods: Techniques like FT-IR or Raman spectroscopy can be used for real-time monitoring of the reaction by tracking the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.
Troubleshooting Guide for Low Yield
This guide provides targeted solutions to common issues encountered during the synthesis of this compound.
Issue 1: Low or Incomplete Conversion of Starting Material
| Possible Cause | Underlying Rationale | Recommended Solution |
| Equilibrium Limitation | The reaction has reached its natural equilibrium point without intervention, leaving significant unreacted starting material.[2] | 1. Increase Methanol Excess: Use methanol as the reaction solvent to ensure a large molar excess (20-50 equivalents).[1] 2. Remove Water: If using a co-solvent like toluene, employ a Dean-Stark apparatus to continuously remove water as it forms.[1][15] |
| Insufficient Catalyst | The catalyst concentration is too low to effectively protonate the carboxylic acid, resulting in a very slow reaction rate.[2] | 1. Check Catalyst Loading: Ensure a catalytic amount of strong acid is used (typically 1-5 mol%). 2. Verify Catalyst Activity: Use a fresh, anhydrous acid catalyst. Old sulfuric acid can absorb atmospheric moisture, reducing its efficacy. |
| Suboptimal Temperature | The reaction temperature is too low to overcome the activation energy, leading to a sluggish conversion rate.[10][13] | 1. Increase Temperature: Heat the reaction to the reflux temperature of methanol (approx. 65 °C) or the azeotropic mixture if using a Dean-Stark apparatus. |
| Presence of Water in Reagents | Initial water content in the reactants or solvent shifts the equilibrium toward the starting materials from the outset.[10] | 1. Use Anhydrous Reagents: Use dry methanol and ensure the 4-(4-methoxyphenyl)butanoic acid is dry. If necessary, dry the solvent over molecular sieves. |
Issue 2: Product Loss or Decomposition During Workup
| Possible Cause | Underlying Rationale | Recommended Solution |
| Ester Hydrolysis | During aqueous workup, residual acid catalyst can promote the hydrolysis of the ester product back to the carboxylic acid, especially with prolonged contact time. | 1. Neutralize Promptly: Quench the reaction mixture by pouring it into a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[4][17] 2. Minimize Contact Time: Perform extractions quickly and avoid letting the layers sit for extended periods. |
| Emulsion Formation | The presence of unreacted carboxylic acid, which acts as a surfactant, can lead to stable emulsions during the basic wash, making phase separation difficult and causing product loss.[10] | 1. Add Brine: To break emulsions, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Ensure Complete Reaction: Drive the initial reaction to completion to minimize the amount of unreacted acid. |
| Incomplete Extraction | The ester product may have some solubility in the aqueous phase, or the organic solvent volume may be insufficient for complete extraction. | 1. Use Sufficient Solvent: Use an adequate volume of a suitable extraction solvent (e.g., ethyl acetate, diethyl ether). 2. Perform Multiple Extractions: Perform at least three extractions of the aqueous layer with the organic solvent to ensure complete recovery of the product.[21] |
Visualized Mechanisms and Workflows
Fischer Esterification Mechanism
The diagram below illustrates the step-by-step mechanism for the acid-catalyzed esterification of 4-(4-methoxyphenyl)butanoic acid with methanol.
Caption: Mechanism of Fischer-Speier Esterification.
Optimized Workflow with Dean-Stark Apparatus
This workflow visualizes the experimental setup designed to maximize yield by continuously removing the water byproduct.
Caption: Experimental setup using a Dean-Stark trap.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong acids like H₂SO₄ in a fume hood.
Protocol 1: Standard Esterification (Excess Methanol)
This protocol relies on a large excess of methanol to drive the reaction equilibrium.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-methoxyphenyl)butanoic acid (10.0 g, 51.5 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise.
-
Reflux: Heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). A typical reaction time is 4-6 hours.[17]
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Optimized Esterification (Dean-Stark Method)
This protocol is designed for maximum yield by actively removing water.
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add 4-(4-methoxyphenyl)butanoic acid (10.0 g, 51.5 mmol), methanol (15.8 mL, 386 mmol, 7.5 eq.), p-toluenesulfonic acid monohydrate (0.98 g, 5.15 mmol, 0.1 eq.), and toluene (100 mL). Toluene forms an azeotrope with water, facilitating its removal.[1][17]
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill, condense, and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[15][22] Continue refluxing until no more water collects in the trap (typically 3-5 hours). The theoretical amount of water to be collected is ~0.93 mL.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude this compound is often of high purity, but can be further purified if needed.
References
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Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
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PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8. Retrieved from [Link]
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ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? Retrieved from [Link]
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Filo. (2025). What are possible sources of error in an esterification lab? Retrieved from [Link]
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National Institutes of Health (NIH). (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 77(17), 7193-7203. Retrieved from [Link]
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Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)butanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.
Q1: My NMR analysis after the first step shows a mixture of isomers. How can I improve the regioselectivity of the Friedel-Crafts acylation?
A1: This is a classic challenge in Friedel-Crafts acylation of activated rings like anisole. The methoxy group is an ortho, para-director, leading to the formation of the desired para-substituted product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, and the undesired ortho-isomer, 4-(2-methoxyphenyl)-4-oxobutanoic acid.
Causality and Solution:
-
Steric Hindrance: The para position is sterically less hindered than the ortho positions, which are flanked by the bulky methoxy group. This inherent steric factor is the primary reason the para product is typically major.[1]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the kinetic product (often the para-isomer due to less steric hindrance) is favored over the thermodynamic product.
-
Choice of Lewis Acid: The size of the Lewis acid catalyst can influence the ortho/para ratio. A bulkier Lewis acid, or a complex formed between the Lewis acid and the reactants, may further disfavor attack at the more crowded ortho position.[2][3]
-
Solvent Effects: The choice of solvent can also play a role. Using a non-polar solvent like dichlorobenzene or nitrobenzene can modulate the reactivity of the electrophile and improve selectivity.[4]
Troubleshooting Protocol: Improving Regioselectivity
-
Temperature Control: Cool the reaction mixture (anisole and solvent) to 0-5 °C in an ice bath before the dropwise addition of the Lewis acid (e.g., AlCl₃) and succinic anhydride solution.[5]
-
Order of Addition: Slowly add a pre-cooled solution of succinic anhydride and AlCl₃ to the chilled anisole solution. This maintains a low concentration of the reactive acylium ion and minimizes side reactions.
-
Purification: If a mixture is obtained, the isomers can often be separated by column chromatography on silica gel or by fractional crystallization, exploiting differences in polarity and crystal packing.
Q2: The reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid is sluggish or incomplete. What are the common pitfalls?
A2: Incomplete reduction of the ketone is a frequent issue, leading to contamination of your desired 4-(4-methoxyphenyl)butanoic acid with the starting keto-acid. The choice of reduction method and reaction conditions are critical.
Common Reduction Methods & Troubleshooting:
| Reduction Method | Common Issues & Solutions |
| Clemmensen Reduction (Zn(Hg), conc. HCl) | Issue: Incomplete reaction due to poor mixing in a heterogeneous system. The substrate must be insoluble in the acidic aqueous phase.[6][7] Solution: Ensure vigorous stirring to maximize contact between the organic substrate and the surface of the zinc amalgam. Using a co-solvent like toluene can sometimes help. The quality of the zinc amalgam is also crucial.[8] |
| Catalytic Hydrogenation (H₂, Pd/C) | Issue: Catalyst poisoning or low catalyst activity. Incomplete reaction.[4] Solution: Ensure the substrate is pure, as impurities (e.g., sulfur compounds) can poison the palladium catalyst. Use a sufficient catalyst loading (typically 5-10 mol%) and adequate hydrogen pressure. The reaction may require elevated temperatures (50-70 °C). |
Workflow for Diagnosing Incomplete Reduction:
Caption: Troubleshooting incomplete reduction.
Q3: My final product, this compound, is contaminated with a phenolic impurity after the esterification step. What is causing this?
A3: The presence of a phenolic impurity, likely Methyl 4-(4-hydroxyphenyl)butanoate, points to the cleavage of the methyl ether on the anisole ring.
Causality and Solution:
-
Ether Cleavage: This is a known side reaction that can occur under harsh acidic conditions, especially at elevated temperatures. Strong acids like H₂SO₄ or HBr (which can be generated in situ) can act as catalysts for this demethylation.[9]
-
Fischer Esterification Conditions: While Fischer esterification requires an acid catalyst (like H₂SO₄ or p-TsOH), prolonged reaction times or excessively high temperatures can promote this unwanted side reaction.[10][11]
Preventative Measures:
-
Milder Catalyst: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which is less prone to causing ether cleavage than concentrated sulfuric acid.
-
Temperature Control: Perform the esterification at the reflux temperature of methanol (approx. 65 °C) and avoid overheating.
-
Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the starting carboxylic acid is consumed.
-
Alternative Esterification: For highly sensitive substrates, consider alternative methods that do not require strong acid, such as reacting the carboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) or using a coupling reagent like DCC.
Frequently Asked Questions (FAQs)
What is the overall synthetic strategy?
The most common and cost-effective synthesis is a three-step process:
-
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.[4][5]
-
Ketone Reduction: The keto-acid is then reduced to 4-(4-methoxyphenyl)butanoic acid. Common methods include the Clemmensen reduction or catalytic hydrogenation.[4][6][8]
-
Fischer Esterification: The resulting carboxylic acid is esterified with methanol under acidic conditions to yield the final product, this compound.[10][11]
Caption: Synthetic pathway for this compound.
How can I drive the Fischer esterification reaction to completion?
The Fischer esterification is an equilibrium-limited reaction.[10][12][13] To achieve a high yield, you must shift the equilibrium toward the products according to Le Châtelier's principle.
Strategies to Maximize Yield:
-
Use of Excess Reagent: The most common method is to use a large excess of the alcohol (methanol), which also serves as the solvent.[14] A 10-fold excess of alcohol can increase the equilibrium yield to over 95%.[14]
-
Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will drive the reaction forward. This can be achieved by:
Which reduction method is better for the keto-acid: Clemmensen or Catalytic Hydrogenation?
Both methods are effective, but the choice depends on the scale of your reaction and the other functional groups present in your molecule.
-
Clemmensen Reduction:
-
Advantages: Excellent for aryl-alkyl ketones and tolerant of many functional groups that might be sensitive to hydrogenation. It is often used in large-scale industrial preparations.[8][15]
-
Disadvantages: Uses stoichiometric amounts of amalgamated zinc and large volumes of concentrated HCl, which can be problematic for disposal and safety. The reaction is heterogeneous and can sometimes be difficult to drive to completion.[7][16] Not suitable for acid-sensitive substrates.[7]
-
-
Catalytic Hydrogenation:
-
Advantages: Generally cleaner, with easier workup (catalyst is filtered off). It is often higher yielding and more environmentally friendly ("greener").[4]
-
Disadvantages: The palladium catalyst can be expensive and is sensitive to poisoning. Requires specialized hydrogenation equipment (e.g., a Parr shaker) to handle pressurized hydrogen gas safely. May not be suitable if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present.
-
For laboratory-scale synthesis where the necessary equipment is available, catalytic hydrogenation is often preferred for its cleanliness and efficiency.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Mimori, S., et al. (2012). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters, 41(10), 1274-1276. Retrieved from [Link]
-
Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]
-
Course Hero. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
YouTube. (2018). Clemmensen Reduction. Professor Dave Explains. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [guidechem.com]
- 4. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 5. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 4-(4-methoxyphenyl)butanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges, particularly low yields, in the multi-step preparation of this valuable compound. Here, we dissect common experimental pitfalls and provide scientifically-grounded, actionable solutions to enhance the efficiency and success of your synthesis.
I. The Synthetic Pathway: An Overview
The preparation of this compound is typically achieved through a three-step sequence. Understanding this workflow is the first step in effective troubleshooting.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, leading to diminished yields.
Part A: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
The Friedel-Crafts acylation is the cornerstone of this synthesis, forming the carbon skeleton of the target molecule. However, it is often the source of significant yield loss if not properly controlled.
Q1: My Friedel-Crafts reaction is yielding very little of the desired keto-acid. What are the likely culprits?
A1: Low yields in this step can often be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ because it complexes with both the acylating agent and the product carbonyl group.[1] Using a catalytic amount will result in an incomplete reaction.
-
Poor Reactant Purity: The purity of anisole and succinic anhydride is crucial. Impurities can lead to unwanted side reactions and lower the yield of the desired product.
-
Reaction Temperature: While the reaction often requires heating, excessive temperatures can promote polymerization and charring of the reactants, especially in the presence of a strong Lewis acid.
Q2: I'm observing multiple products in my acylation reaction. How can I improve the selectivity for the para-substituted product?
A2: The methoxy group of anisole is an ortho-, para-directing group. The formation of the ortho-isomer is a common side reaction. To favor the para-product:
-
Steric Hindrance: The para-position is sterically less hindered than the ortho-positions, which naturally favors the formation of the para-isomer.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents are generally preferred. A Japanese patent suggests using orthodichlorobenzene as a suitable solvent for this reaction.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-product, as the transition state leading to the more sterically hindered ortho-product will have a higher activation energy.
Q3: The workup procedure for my Friedel-Crafts reaction is complex, and I'm losing a significant amount of product. Any suggestions for a more efficient workup?
A3: The workup for a Friedel-Crafts reaction involves quenching the excess AlCl₃ and separating the product. A typical procedure involves slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and helps to dissolve the aluminum salts. The product can then be extracted with an organic solvent. To minimize product loss, ensure thorough extraction with an appropriate solvent and careful separation of the aqueous and organic layers.
Part B: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid
The reduction of the ketone to a methylene group is the next critical step. The choice of reduction method is important to avoid side reactions.
Q4: My Clemmensen reduction of the keto-acid is incomplete. What could be wrong?
A4: The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is a powerful method for reducing aryl ketones.[3][4] However, its success can be hampered by:
-
Purity of the Keto-Acid: Impurities from the previous step can interfere with the reduction. Ensure the 4-(4-methoxyphenyl)-4-oxobutanoic acid is reasonably pure before proceeding.
-
Activity of the Zinc Amalgam: The zinc amalgam must be freshly prepared and active for the reaction to proceed efficiently.
-
Strongly Acidic Conditions: The substrate must be stable in hot, concentrated acid.[3] While the carboxylic acid group is generally stable under these conditions, other acid-sensitive functional groups would not be compatible.[4][5]
Q5: Are there alternative reduction methods if the Clemmensen reduction fails?
A5: Yes, several alternatives exist:
-
Wolff-Kishner Reduction: This reaction uses hydrazine hydrate and a strong base (like potassium hydroxide) at high temperatures. It is suitable for substrates that are sensitive to strong acids but stable in strong bases.
-
Catalytic Hydrogenation: A patent describes the reduction of 4-(4-methoxyphenyl)-4-oxobutyric acid using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent mixture of toluene and acetic acid.[2] This method is often cleaner and proceeds under milder conditions than the Clemmensen reduction.
Caption: Alternative methods for ketone reduction.
Part C: Fischer Esterification of 4-(4-methoxyphenyl)butanoic acid
The final step is an equilibrium-controlled reaction. Driving the equilibrium towards the product is key to achieving a high yield.
Q6: My Fischer esterification is not reaching completion, leaving unreacted carboxylic acid. How can I improve the conversion?
A6: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7] To maximize the yield of the ester, you must shift the equilibrium to the right. This can be achieved in two primary ways:
-
Use of Excess Alcohol: A large excess of methanol can be used to drive the reaction forward according to Le Châtelier's principle.[8] Often, methanol can be used as the solvent for the reaction.[9]
-
Removal of Water: As water is a product, its removal will also shift the equilibrium towards the ester. This can be done by using a Dean-Stark apparatus if a solvent that forms an azeotrope with water (like toluene) is used, or by adding a dehydrating agent.[10][9]
Q7: What is the optimal catalyst and concentration for the Fischer esterification?
A7: A strong acid catalyst is required. The most common and effective catalysts are:
-
Sulfuric Acid (H₂SO₄): A small catalytic amount (typically 1-5 mol%) is sufficient.
-
p-Toluenesulfonic Acid (p-TsOH): This is a solid, making it easier to handle than sulfuric acid, and it is also an effective catalyst.
Using too much catalyst can lead to side reactions, such as dehydration of the alcohol or charring of the organic material.
Q8: How can I effectively purify the final ester from the unreacted carboxylic acid?
A8: After the reaction, the mixture will contain the ester, unreacted carboxylic acid, excess methanol, and the acid catalyst. A standard workup procedure involves:
-
Neutralization: First, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester into an organic solvent like ethyl acetate. The unreacted carboxylic acid will be deprotonated by the sodium bicarbonate and will remain in the aqueous layer as its sodium salt.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude ester.
-
Final Purification: If necessary, the ester can be further purified by vacuum distillation.
III. Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Critical Parameters | Common Issues |
| 1 | Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl₃ | Anhydrous conditions, Stoichiometric AlCl₃, Temperature control | Low yield, Polysubstitution |
| 2 | Ketone Reduction | 4-(4-methoxyphenyl)-4-oxobutanoic acid, Zn(Hg), HCl | Purity of starting material, Activity of Zn(Hg) | Incomplete reaction, Substrate degradation |
| 3 | Fischer Esterification | 4-(4-methoxyphenyl)butanoic acid, Methanol, H₂SO₄ (cat.) | Excess methanol, Removal of water, Catalyst concentration | Incomplete conversion, Difficult purification |
IV. References
-
Chemistry Stack Exchange. (2021). Clemmensen reduction of α-, β-keto acids. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
PrepChem.com. Synthesis of Methyl 4-[4-(4-methoxybenzoyl)phenoxy]butyrate. [Link]
-
Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. [Link]
-
Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Scribd. Clemmensen Reduction 1. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]
-
Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With.... [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
PubChemLite. This compound (C12H16O3). [Link]
-
PubChem - NIH. This compound. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Chegg. (2020). Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. [Link]
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Fischer Esterification [organic-chemistry.org]
Purification challenges of "Methyl 4-(4-methoxyphenyl)butanoate" from starting material
Welcome to the technical support center for the synthesis and purification of Methyl 4-(4-methoxyphenyl)butanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. We understand that isolating a target compound with high purity is paramount for the success of subsequent experimental steps and the integrity of your final data. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Understanding the Synthetic Landscape and Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities that can arise during the synthesis. This compound is typically prepared via the Fischer esterification of its corresponding carboxylic acid, which itself is often synthesized through a multi-step route. This creates several opportunities for the introduction of impurities.
A common synthetic route involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by a reduction and subsequent esterification.[1] Each step presents a unique set of potential contaminants.
Caption: Synthetic pathway and common points of impurity introduction.
The following table summarizes the most probable impurities you will encounter.
| Impurity Name | Source | Type | Differentiating Property | Removal Strategy |
| 4-(4-methoxyphenyl)butyric acid | Unreacted starting material from esterification | Acidic | High polarity, acidic proton | Aqueous basic wash (e.g., NaHCO₃) |
| Methanol | Excess reagent from esterification | Reagent | Low boiling point, water-soluble | Evaporation, aqueous workup |
| Sulfuric Acid (or other acid catalyst) | Catalyst from esterification | Catalyst | Highly acidic, water-soluble | Aqueous basic wash, water wash |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | Incomplete reduction in Step 2 | Ketone, Acidic | Very high polarity | Aqueous basic wash, Chromatography |
| Ortho/Meta Isomers | Byproduct of Friedel-Crafts acylation | Isomeric | Similar polarity to desired product | Careful column chromatography |
| Residual Solvents (e.g., Toluene, DCM) | Reaction/workup solvents | Solvent | Volatile | Evaporation under vacuum |
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture has a low pH and a significant spot on my TLC plate at Rf=0. What is this, and how do I remove it?
A: This is almost certainly the unreacted starting material, 4-(4-methoxyphenyl)butyric acid, along with your acid catalyst. The carboxylic acid functional group makes it significantly more polar than your target ester, hence its lack of mobility on a silica TLC plate with a typical non-polar eluent. It is also responsible for the acidic nature of your crude product.
The Solution: The most efficient way to remove acidic impurities is through a liquid-liquid extraction with a mild aqueous base. By washing your organic solution (e.g., in Ethyl Acetate or DCM) with a saturated sodium bicarbonate (NaHCO₃) solution, you deprotonate the carboxylic acid. This forms the corresponding sodium carboxylate salt, which is ionic and thus highly soluble in the aqueous phase, while your neutral ester product remains in the organic layer.[2]
Expert Tip: Avoid using strong bases like sodium hydroxide (NaOH). Esters are susceptible to base-catalyzed hydrolysis (saponification), which would convert your desired product back into the starting material. Sodium bicarbonate is basic enough to neutralize the carboxylic acid but generally not strong enough to significantly hydrolyze the ester under standard workup conditions.
Q2: I've performed an aqueous workup, but my NMR spectrum still shows multiple aromatic signals and impurities. What is the best next step?
A: After an initial extractive workup, the most powerful and widely used technique for purifying esters like this is flash column chromatography.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Your target ester is moderately polar, while potential byproducts like incompletely reduced ketones or positional isomers may have slightly different polarities, allowing for separation.
Q3: How do I select the optimal solvent system for purifying my ester via column chromatography?
A: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[4] This range typically provides the best separation from impurities during a column run.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard. For this compound, begin with a ratio of 9:1 Hexanes:Ethyl Acetate.
-
Optimization:
-
If the spot is too low (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 8:2 or 7:3).
-
If the spot is too high (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
-
Visualization: Your target compound contains a phenyl ring and a carbonyl group, making it UV-active. You can easily visualize the spots on the TLC plate under a UV lamp (254 nm).
Q4: My "pure" product is a persistent yellow oil. Is this acceptable, and if not, how can I decolorize it?
A: While the pure compound should be colorless or very pale yellow, a distinct yellow color often indicates trace impurities that co-elute with your product during chromatography.[5] These are often highly conjugated or polymeric species formed in minute quantities during the reaction, particularly if heating was involved.
Troubleshooting Steps:
-
Activated Carbon: Dissolve the yellow oil in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of activated carbon (a spatula tip is often sufficient), stir for 15-20 minutes, and then filter the mixture through a plug of Celite or a syringe filter to remove the carbon.[5] The carbon adsorbs many colored impurities.
-
Re-chromatography: If the color persists, a second, carefully run column with a shallower solvent gradient may be necessary to resolve the impurity.
-
Distillation: If you have sufficient material (>1-2 g), vacuum distillation can be an excellent final purification step to separate your volatile product from non-volatile colored impurities. Given the high boiling point of this ester, a good vacuum pump is essential.[6]
Section 3: In-Depth Troubleshooting and Protocols
Guide 1: Robust Aqueous Workup Protocol
This protocol is designed to efficiently remove acidic starting materials and water-soluble reagents before any chromatographic steps.
Sources
- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
How to remove unreacted 4-(4-methoxyphenyl)butyric acid
Technical Support Center: Purification and Work-Up
Topic: Troubleshooting the Removal of Unreacted 4-(4-methoxyphenyl)butyric acid
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword
In synthetic chemistry, the successful isolation of a target molecule is as critical as the reaction that forms it. Unreacted starting materials can complicate downstream processes, interfere with biological assays, and compromise the integrity of your research. This guide addresses a frequent challenge: the removal of unreacted 4-(4-methoxyphenyl)butyric acid from a reaction mixture.
As a carboxylic acid, this compound possesses distinct chemical handles that we can exploit for its selective removal. However, the optimal strategy is not one-size-fits-all; it depends entirely on the nature of your desired product. This document moves beyond simple protocols to explain the chemical principles at play, empowering you to make informed decisions and troubleshoot effectively when the unexpected occurs. We will explore the most common and robust purification techniques, providing not just the 'how' but the critical 'why' behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I choose the best method to remove unreacted 4-(4-methoxyphenyl)butyric acid?
The selection of a purification technique hinges on the differential properties between your product and the unreacted starting material. The primary decision points are the acidity of your product and its physical state.
Decision Workflow:
The following workflow provides a logical path to selecting the most efficient purification strategy.
Caption: Workflow for selecting a purification technique.
Summary of Methods:
| Method | Principle | Best For | Key Limitation |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid to convert it into a water-soluble salt.[1][2] | Removing the acidic starting material from neutral or basic products. | Ineffective if the desired product is also acidic or is unstable to basic conditions. |
| Flash Chromatography | Separation based on differential partitioning between a stationary and mobile phase (polarity).[3] | Separating compounds with different polarities, such as two different acids or a polar product from the acid. | Can be lower yielding and more resource-intensive than extraction. Carboxylic acids can exhibit poor peak shape ("tailing") on silica gel.[3] |
| Recrystallization | Purification of a solid based on differences in solubility between the product and impurities in a given solvent.[4] | Purifying a solid product that has a solubility profile significantly different from the starting acid. | Requires finding a suitable solvent system, which can be time-consuming. Not applicable to liquid products. |
Q2: How do I perform an acid-base extraction to remove the starting material?
This is the most common and efficient method when your desired product is neutral (e.g., an ester, amide) or basic (e.g., an amine). The strategy is to deprotonate the carboxylic acid, making it ionic and thus highly soluble in an aqueous layer, while your neutral organic product remains in the organic layer.[1][2]
Underlying Principle (E-E-A-T): 4-(4-methoxyphenyl)butyric acid, like most carboxylic acids, has a pKa of approximately 4-5. By washing an organic solution of the reaction mixture with an aqueous base, you establish an acid-base equilibrium. A base like sodium bicarbonate (NaHCO₃), with the pKa of its conjugate acid (H₂CO₃) being 6.4, is sufficiently basic to quantitatively deprotonate the starting material, forming the highly polar and water-soluble sodium 4-(4-methoxyphenyl)butyrate salt.
Why use a weak base like NaHCO₃? Using a strong base like sodium hydroxide (NaOH) is often unnecessary and can be detrimental. If your product is an ester, for instance, NaOH can catalyze its hydrolysis back to the starting carboxylic acid, defeating the purpose of the purification.[1] Sodium bicarbonate is strong enough to extract the acid impurity without risking damage to many common functional groups.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas that is generated (RCOOH + NaHCO₃ → RCOONa + H₂O + CO₂).[5] Shake gently, venting frequently. Once the pressure subsides, shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. The upper layer will be aqueous if using ethyl acetate, and the lower layer will be aqueous if using dichloromethane.
-
Draining: Drain the lower aqueous layer.
-
Washing: Repeat the extraction (steps 2-5) with the aqueous base two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and break up any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[2]
Workflow Diagram:
Caption: Step-by-step liquid-liquid extraction workflow.
Q3: When should I use flash chromatography, and what conditions should I try?
Flash chromatography is your go-to method when acid-base extraction is not an option—for example, if your product is also acidic or sensitive to base. It is also useful for removing other neutral, non-acidic impurities at the same time.
Expertise & Causality: Carboxylic acids contain both a polar hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group. On a standard silica gel (SiO₂) stationary phase, which is also polar and acidic, these interactions can lead to strong adsorption. This often results in broad, "tailing" peaks, which reduce separation efficiency. To counteract this, we can add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase.[3] This acid serves two purposes: it protonates the silica surface's silanol groups, reducing their ionic interaction with the analyte, and it helps keep the carboxylic acid fully protonated, leading to sharper, more symmetrical peaks.
Recommended Starting Conditions:
| Parameter | Normal Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (SiO₂) | C18-functionalized Silica |
| Typical Mobile Phase | Hexanes / Ethyl Acetate gradient | Water / Acetonitrile gradient |
| Key Additive | 0.5 - 1% Acetic Acid (AcOH) | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Best For | Separating the moderately polar acid from non-polar or very polar products. | Separating the acid from highly non-polar or very polar, water-soluble products.[6][7] |
Troubleshooting Chromatography:
-
Problem: The starting material and product co-elute (have the same Rf or retention time).
-
Solution: Your chosen mobile phase is not providing adequate selectivity. Try a different solvent system. For normal phase, consider switching from Hexanes/EtOAc to Dichloromethane/Methanol. For reversed-phase, ensure your pH modifier is appropriate to maximize the polarity difference.
-
-
Problem: The acid is streaking badly on a silica gel column, even with acetic acid.
Q4: How do I confirm that all the unreacted 4-(4-methoxyphenyl)butyric acid has been removed?
Verification is a critical final step. Never assume a purification procedure was 100% effective without analytical proof.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude material, a pure standard of the starting material, and your purified product on the same TLC plate. After eluting, the spot corresponding to the starting material should be absent in the lane of your purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The starting material has characteristic peaks (e.g., the triplet for the CH₂ group next to the acid at ~2.3-2.6 ppm). Integrate these peaks relative to a known peak of your product. Their absence or presence at a level below your required purity specification confirms successful removal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive technique. An LC-MS trace of your final product should not show a peak with the mass-to-charge ratio (m/z) corresponding to the starting material (194.23 for the neutral molecule, [M-H]⁻ at 193.22 in negative ion mode, or [M+H]⁺ at 195.24 in positive ion mode).
References
- Vertex AI Search. 4-(4-Methoxyphenyl)butyric Acid. Accessed January 18, 2026.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Accessed January 18, 2026. [Link]
- Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid–liquid extraction of carboxylic acids in perspective. Food and Bioproducts Processing, 117, 185-205.
-
Wikipedia. Acid–base extraction. Accessed January 18, 2026. [Link]
- Rastegari, M., & Ghoreyshi, A. A. (2015). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Brazilian Journal of Chemical Engineering, 32(1), 17-27.
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Accessed January 18, 2026. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Accessed January 18, 2026. [Link]
-
University of Colorado Boulder. Liquid/liquid Extraction. Accessed January 18, 2026. [Link]
-
Cheméo. Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). Accessed January 18, 2026. [Link]
-
ResearchGate. How to remove traces of acidic impurity or water?. Accessed January 18, 2026. [Link]
-
Canadian College of Naturopathic Medicine. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Accessed January 18, 2026. [Link]
-
ResearchGate. Structures of carboxylic acids reported in liquid-liquid extraction literature. Accessed January 18, 2026. [Link]
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Accessed January 18, 2026.
-
PubChem. 4-(4-Methoxyphenyl)butyric acid. Accessed January 18, 2026. [Link]
-
NIST WebBook. 4-(4-Methoxyphenyl)butyric acid. Accessed January 18, 2026. [Link]
- Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids. Accessed January 18, 2026.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Accessed January 18, 2026. [Link]
-
Hawach Scientific. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Accessed January 18, 2026. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. Accessed January 18, 2026. [Link]
-
PubChemLite. 4-(4-methoxyphenyl)butyric acid (C11H14O3). Accessed January 18, 2026. [Link]
-
DC Fine Chemicals. 4-(4-Methoxyphenyl)butyric acid. Accessed January 18, 2026. [Link]
-
University of Rochester. Recrystallization and Crystallization. Accessed January 18, 2026. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2- enyl)phenyl]butyric acid. Accessed January 18, 2026. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 3. orgsyn.org [orgsyn.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. m.youtube.com [m.youtube.com]
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- 7. biotage.com [biotage.com]
- 8. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
Byproducts of "Methyl 4-(4-methoxyphenyl)butanoate" synthesis and their identification
Document ID: TSS-C034-01
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the identification and management of reaction byproducts. Our goal is to equip you with the expertise to not only identify but also to understand the origin of these byproducts, enabling you to optimize your synthetic protocols for higher purity and yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Fischer-Speier esterification of 4-(4-methoxyphenyl)butanoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is an equilibrium-driven reaction where an excess of the alcohol (methanol) is typically used to shift the equilibrium towards the formation of the desired ester product.[2]
Q2: I see an unexpected peak in the 1H NMR of my final product. What could it be?
A2: The most common impurity that is carried through the work-up is the unreacted starting material, 4-(4-methoxyphenyl)butanoic acid . A key indicator of its presence is a broad singlet peak typically observed between 10-12 ppm, corresponding to the carboxylic acid proton. Other characteristic peaks of the starting material may also be visible. For a detailed comparison, please refer to the spectral data in the Troubleshooting Guide (Part 2).
Q3: My mass spectrometry results show a peak at m/z 194. What does this correspond to?
A3: A molecular ion peak (M⁺) at m/z 194 in the mass spectrum of your product strongly suggests the presence of the unreacted starting material, 4-(4-methoxyphenyl)butanoic acid, which has a molecular weight of 194.23 g/mol .[3] The desired product, this compound, would show a molecular ion peak at m/z 208.25 g/mol .
Q4: Are there any other common byproducts I should be aware of?
A4: In acid-catalyzed reactions with alcohols like methanol, there is a possibility of forming the corresponding ether as a byproduct through self-condensation. In this case, dimethyl ether could be formed. However, due to its low boiling point (-24 °C), it is highly volatile and typically removed during the reaction work-up and solvent evaporation steps. Therefore, it is unlikely to be observed in the final purified product.
Q5: How can I minimize the formation of byproducts and drive the reaction to completion?
A5: To maximize the yield of the desired ester and minimize residual starting material, you can employ Le Chatelier's principle.[2] This can be achieved by:
-
Using a large excess of methanol (often used as the solvent).[2]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus.[2]
Part 2: Troubleshooting Guide - Byproduct Identification and Remediation
This section provides a structured approach to identifying and addressing the presence of the most common byproduct, unreacted 4-(4-methoxyphenyl)butanoic acid, in your synthesis of this compound.
Issue: Presence of an Impurity Detected by TLC, NMR, or MS
Logical Workflow for Impurity Identification:
Caption: Workflow for byproduct identification and purification.
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Observation: You observe two spots on your TLC plate after running the crude reaction mixture.
-
Protocol:
-
Prepare a TLC plate (silica gel).
-
Spot the crude product, the starting material (4-(4-methoxyphenyl)butanoic acid), and the pure product standard (if available).
-
Develop the plate using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
-
Interpretation: The more polar carboxylic acid starting material will have a lower Rf value (travel a shorter distance) compared to the less polar ester product. If one of the spots in your crude mixture matches the Rf of your starting material, it confirms its presence.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Observation: Your 1H NMR spectrum of the purified product shows unexpected peaks.
-
Analysis: Compare the spectrum of your product with the known spectra of the desired product and the starting material.
| Compound | Key 1H NMR Signals (CDCl₃, δ ppm) | Key 13C NMR Signals (CDCl₃, δ ppm) |
| This compound (Product) | ~7.11 (d, 2H, Ar-H), ~6.83 (d, 2H, Ar-H), ~3.79 (s, 3H, Ar-OCH₃), ~3.66 (s, 3H, COOCH₃) , ~2.59 (t, 2H, CH₂), ~2.31 (t, 2H, CH₂), ~1.93 (m, 2H, CH₂) | ~174.1 (C=O), ~157.9 (Ar-C), ~133.8 (Ar-C), ~129.8 (Ar-CH), ~113.8 (Ar-CH), ~55.2 (Ar-OCH₃), ~51.5 (COOCH₃) , ~33.5 (CH₂), ~30.8 (CH₂), ~27.5 (CH₂) |
| 4-(4-methoxyphenyl)butanoic acid (Byproduct) | ~11.5 (br s, 1H, COOH) , ~7.10 (d, 2H, Ar-H), ~6.83 (d, 2H, Ar-H), ~3.78 (s, 3H, Ar-OCH₃), ~2.62 (t, 2H, CH₂), ~2.35 (t, 2H, CH₂), ~1.95 (m, 2H, CH₂) | ~179.8 (C=O) , ~157.9 (Ar-C), ~133.7 (Ar-C), ~129.8 (Ar-CH), ~113.8 (Ar-CH), ~55.2 (Ar-OCH₃), ~33.4 (CH₂), ~30.7 (CH₂), ~27.3 (CH₂) |
Data compiled from publicly available spectral databases.[3]
Step 3: Mass Spectrometry (MS)
-
Observation: Your MS data shows a molecular ion peak that does not correspond to the desired product.
-
Analysis:
-
Expected Product (this compound): [M]⁺ = 208.11 m/z
-
Potential Byproduct (4-(4-methoxyphenyl)butanoic acid): [M]⁺ = 194.09 m/z[3]
-
Step 4: Remediation - Purification Protocol
If the presence of unreacted 4-(4-methoxyphenyl)butanoic acid is confirmed, the following purification protocol is recommended:
Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] This will deprotonate the carboxylic acid, forming the water-soluble sodium salt.
-
Gently shake the separatory funnel, venting frequently to release the CO₂ gas produced.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified ester.
Reaction and Purification Pathway:
Caption: Reaction and purification workflow.
References
-
ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link].
-
JOVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Fischer Esterification. Retrieved from [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
Improving the reaction conditions for "Methyl 4-(4-methoxyphenyl)butanoate" synthesis
Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)butanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its multi-step synthesis. Here, we provide in-depth, mechanistically-grounded troubleshooting advice and detailed protocols to improve reaction outcomes.
The most established and versatile route to this compound involves a three-step sequence:
-
Friedel-Crafts Acylation: Reaction of anisole with succinic anhydride.
-
Ketone Reduction: Reduction of the resulting keto-acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Esterification: Conversion of the carboxylic acid to the final methyl ester.
This guide is structured to address problems encountered at each of these critical stages.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Friedel-Crafts Acylation of Anisole
This initial step is often the most challenging. Success hinges on the potent activation of the acylating agent by a Lewis acid and managing the reactivity of the aromatic substrate.
Question: My Friedel-Crafts acylation reaction shows very low conversion, and I'm recovering mostly unreacted anisole. What are the likely causes?
Answer:
Low conversion in Friedel-Crafts acylation is a frequent issue that typically points to problems with the catalyst or reaction conditions. Here are the primary factors to investigate:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in the solvent, reagents, or glassware will hydrolyze and deactivate the AlCl₃. It is crucial to use freshly opened, high-purity anhydrous AlCl₃ and ensure all glassware is rigorously oven-dried.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid. This is because the catalyst forms a complex with both the succinic anhydride carbonyl groups and the carbonyl group of the product ketone, 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1] This complexation effectively sequesters the catalyst. A molar ratio of at least 2.2 equivalents of AlCl₃ relative to succinic anhydride is recommended to drive the reaction to completion.
-
Sub-Optimal Temperature: While many protocols suggest running the reaction at low initial temperatures (0-5 °C) during reagent addition to control exotherms, the reaction often requires warming to room temperature or gentle heating to proceed at a reasonable rate.[1] If the reaction stalls at low temperatures, a gradual increase in temperature while monitoring via Thin Layer Chromatography (TLC) is advised.
Question: My TLC plate shows multiple product spots after the Friedel-Crafts acylation. What are these impurities?
Answer:
The formation of multiple products indicates a loss of regioselectivity or side reactions. The methoxy group of anisole is a strong ortho-, para-director.[3]
-
Isomer Formation: The primary byproduct is likely the ortho-acylated isomer, 4-(2-methoxyphenyl)-4-oxobutanoic acid. While the para-product is sterically favored and typically major, the formation of the ortho-isomer can be significant depending on the solvent and reaction temperature.
-
Polysubstitution: Although the acyl group introduced is deactivating, preventing a second acylation on the same ring, this is generally not a major concern compared to Friedel-Crafts alkylation.[1]
To minimize isomer formation, using a non-polar, sterically hindering solvent like nitrobenzene or 1,2-dichloroethane can favor the formation of the para-product. Purification via column chromatography or recrystallization is necessary to isolate the desired 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Problem Area 2: Reduction of the Keto-Acid
The reduction of the ketone in 4-(4-methoxyphenyl)-4-oxobutanoic acid to yield 4-(4-methoxyphenyl)butanoic acid can be accomplished through several methods, each with its own set of challenges.
Question: My Clemmensen reduction is incomplete or has failed. What went wrong?
Answer:
The Clemmensen reduction (using amalgamated zinc and concentrated HCl) is a classical method that is highly effective for aryl-alkyl ketones.[4][5] However, its success is highly dependent on the preparation and activity of the zinc amalgam.
-
Poorly Activated Zinc: The zinc must be freshly amalgamated to be effective. The mercury creates a high-surface-area, reactive amalgam that is essential for the reduction. Ensure the zinc surface is clean (acid-washed) before amalgamation.
-
Substrate Insolubility: The keto-acid may have poor solubility in the aqueous HCl. Adding a co-solvent like toluene or acetic acid can improve solubility and reaction rates.[6]
-
Acid-Sensitive Groups: The substrate must be stable to hot, concentrated acid.[5][7] For this specific substrate, the carboxylic acid and ether functionalities are generally stable, but this method is unsuitable for molecules with acid-labile groups.
Alternative Reduction Strategy: Catalytic Hydrogenation
A milder and often higher-yielding alternative to the Clemmensen reduction is catalytic hydrogenation.[6]
-
Method: The keto-acid is dissolved in a solvent like acetic acid or ethyl acetate and subjected to hydrogen gas (typically from a balloon or Parr hydrogenator) in the presence of a palladium on carbon (Pd/C) catalyst.[6]
-
Advantages: This method avoids harsh acidic conditions and often results in a cleaner product that is easier to purify.
Problem Area 3: Fischer Esterification
The final step is the conversion of 4-(4-methoxyphenyl)butanoic acid to its methyl ester via Fischer esterification.
Question: The yield of my Fischer esterification is low. How can I drive the reaction to completion?
Answer:
Fischer esterification is an equilibrium-controlled process.[8][9][10] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. According to Le Chatelier's principle, this can be achieved in two primary ways:
-
Use a Large Excess of Alcohol: The most common strategy is to use methanol as the solvent for the reaction.[11] Its large molar excess drives the equilibrium forward.
-
Remove Water: As water is a product, its removal will also shift the equilibrium to the right.[10] While less common for simple methyl esters, this can be done by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carboxylic acid's carbonyl group, making it more electrophilic for the attack by methanol.[8][12]
Experimental Workflows & Protocols
Workflow Diagram: Synthesis of this compound
Caption: A three-step synthetic workflow.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (59.0 g, 0.44 mol) and 1,2-dichloroethane (200 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve succinic anhydride (20.0 g, 0.20 mol) and anisole (21.6 g, 0.20 mol) in 1,2-dichloroethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL).
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a mixture of water and ethanol to yield the product as a colorless solid.
Frequently Asked Questions (FAQ)
Q1: What are the critical safety precautions for this synthesis? A1: Anhydrous aluminum chloride reacts violently with water and is corrosive; handle it in a fume hood with appropriate personal protective equipment (PPE). 1,2-dichloroethane is a suspected carcinogen. Concentrated acids (HCl, H₂SO₄) are highly corrosive. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are mandatory.
Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation? A2: Yes, other Lewis acids like anhydrous ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can be used, but AlCl₃ is generally the most common and cost-effective choice for this transformation.[2] Reaction conditions may need to be re-optimized for different catalysts.
Q3: How do I confirm the identity and purity of my final product, this compound? A3: The identity and purity should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight (208.25 g/mol ).[13]
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the ester carbonyl (~1735 cm⁻¹) and the aromatic ring.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the purity of the final compound.
Q4: What is a common solvent system for column chromatography to purify the final ester? A4: A common solvent system for purifying moderately polar compounds like this ester is a gradient of ethyl acetate in hexanes (or heptane). A starting polarity of 5-10% ethyl acetate in hexanes is a good starting point, with the polarity gradually increasing as needed based on TLC analysis.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Yield | Key Considerations |
| 1 | Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl₃ | 60-75% | Anhydrous conditions are critical; requires >2 eq. of AlCl₃. |
| 2 | Catalytic Hydrogenation | 4-(4-methoxyphenyl)-4-oxobutanoic acid, H₂, Pd/C | 85-95% | Milder alternative to Clemmensen; ensure catalyst is filtered properly. |
| 3 | Fischer Esterification | 4-(4-methoxyphenyl)butanoic acid, Methanol, H₂SO₄ | 90-98% | Use methanol as solvent to drive equilibrium. |
Troubleshooting Decision Tree
Caption: Diagnosing low yields in the acylation step.
References
-
Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]
-
Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]
-
SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-[4-(4-methoxybenzoyl)phenoxy]butyrate. Retrieved from [Link]
-
YouTube. (2018). Clemmensen Reduction. Retrieved from [Link]
-
Allen. (n.d.). Which of the following compound gives poor yield in friedel-craft reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H16O3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
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Minimizing side reactions during the synthesis of "Methyl 4-(4-methoxyphenyl)butanoate"
Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most common and cost-effective synthesis of this compound is a three-step process starting from anisole and succinic anhydride. This pathway involves a Friedel-Crafts acylation, followed by a ketone reduction, and concluding with a Fischer esterification. Each step presents unique challenges that can impact yield and purity.
Caption: Competing ortho and para acylation pathways on anisole.
Q2: The reaction is incomplete, and I have a low yield of the keto-acid. What are the likely causes?
A2: Low yields in Friedel-Crafts acylations are often traced back to reagent quality, stoichiometry, or reaction conditions.
Causality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely moisture-sensitive. Any water present will hydrolyze the AlCl₃, rendering it inactive. Furthermore, AlCl₃ complexes with the oxygen atoms on both anisole and the product, meaning more than a catalytic amount is required. [1] Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous reagents and solvents. [2]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Stoichiometry: For acylation with anhydrides, at least 2 equivalents of AlCl₃ are required: one to react with the anhydride to form the acylium ion, and another to coordinate with the newly formed carbonyl group of the product. An additional amount may be needed to account for complexation with the anisole methoxy group. A molar ratio of 2.2 to 2.5 equivalents of AlCl₃ relative to succinic anhydride is a good starting point.
-
Reaction Time and Temperature: While low temperatures favor selectivity, the reaction may be slow. Allow the reaction to stir at 0°C for several hours, then let it slowly warm to room temperature and monitor by TLC until the starting material is consumed.
Step 2: Reduction of the Aryl Ketone
The conversion of the ketone in 4-(4-methoxyphenyl)-4-oxobutanoic acid to a methylene group is crucial. The two most common methods, Clemmensen and Wolff-Kishner, operate under harsh acidic and basic conditions, respectively, each with its own set of potential side reactions. [3][4] Q3: I chose the Clemmensen reduction, but my product is impure. What side reactions should I expect?
A3: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective but can lead to several byproducts due to the strongly acidic conditions and the heterogeneous reaction surface. [4][5][6] Potential Side Reactions:
-
Incomplete Reduction: Formation of the corresponding secondary alcohol is sometimes observed, although some sources argue it is not a true intermediate. [7][8]* Dimerization: Pinacol coupling can occur, leading to dimeric byproducts. [7]* Rearrangement: The harsh acidic conditions can sometimes promote skeletal rearrangements, although this is less common with this specific substrate.
Troubleshooting Protocol:
-
Activate the Zinc: Ensure the zinc amalgam is freshly prepared and highly active. This is critical for driving the reaction to completion on the metal surface.
-
Maintain Strong Acidity: Use concentrated hydrochloric acid and consider co-solvents like toluene or acetic acid to improve substrate solubility while maintaining a strongly acidic aqueous phase.
-
Vigorous Stirring: The reaction is heterogeneous. [4]Vigorous stirring is essential to ensure maximum contact between the organic substrate and the surface of the zinc amalgam.
Q4: My Wolff-Kishner reduction is not working well, and the reaction stalls. What could be the problem?
A4: The Wolff-Kishner reduction (hydrazine and a strong base like KOH in a high-boiling solvent) is an excellent alternative for acid-sensitive substrates. [9][10]Common failures are due to incomplete formation of the hydrazone or insufficient temperature.
Potential Issues:
-
Incomplete Hydrazone Formation: The first step is the condensation of hydrazine with the ketone to form a hydrazone. [9][11]If this equilibrium is not established, the reaction cannot proceed.
-
Low Temperature: The decomposition of the hydrazone intermediate requires high temperatures (typically 180-200°C) to overcome the activation energy for the elimination of N₂ gas, which is the driving force of the reaction. [3][12]* Azine Formation: A common side reaction involves the reaction of the hydrazone intermediate with another molecule of the starting ketone, forming an azine. [9]Using an excess of hydrazine helps to suppress this.
Troubleshooting Protocol:
-
Use Excess Hydrazine: Employ a significant excess of hydrazine (3-5 equivalents) to ensure complete conversion of the ketone to the hydrazone.
-
High-Boiling Solvent: Use a solvent such as diethylene glycol or triethylene glycol to safely reach the required reaction temperatures. [10][12]3. Staged Heating: A common procedure involves heating the ketone, base, and hydrazine in the solvent at a lower temperature (e.g., 100-130°C) to ensure complete hydrazone formation, before increasing the temperature to ~200°C to drive the reduction. [12]
Feature Clemmensen Reduction Wolff-Kishner Reduction Conditions Strongly acidic (conc. HCl) [4] Strongly basic (KOH/NaOH) [12] Reagents Zn(Hg) amalgam [4] Hydrazine (H₂NNH₂) [12] Pros Good for acid-stable, base-sensitive substrates. Good for base-stable, acid-sensitive substrates. [10] Cons Not suitable for acid-sensitive molecules. [6][8] Not suitable for base-sensitive molecules or sterically hindered ketones. [9][12] | Common Byproducts | Alcohols, pinacols [7]| Azines, incomplete reaction (hydrazone) [9]|
Step 3: Fischer Esterification
This is an acid-catalyzed equilibrium reaction between the carboxylic acid and methanol. The primary challenge is not typically side reactions, but rather driving the reversible reaction to completion. [13][14][15] Q5: My yield of the final ester is consistently low (<70%). How can I push the reaction to completion?
A5: The Fischer esterification is a classic equilibrium process. According to Le Chatelier's principle, to maximize the yield of the ester, you must either use a large excess of one reactant or remove a product as it is formed. [13][15] Causality: The reaction produces one molecule of water for every molecule of ester formed. In the presence of the acid catalyst, this water can hydrolyze the ester product, reforming the starting materials. [13][14] Troubleshooting Protocol:
-
Use Excess Methanol: The most straightforward method is to use methanol as the solvent. A large excess (10-fold or more) will drive the equilibrium towards the product side. [13]2. Water Removal:
-
Catalyst Choice: Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH). [13][16]Ensure the catalyst is anhydrous.
-
Reaction Time: Allow the reaction to reflux for several hours (4-12 h) to ensure it reaches equilibrium. Monitor by TLC.
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
References
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?[Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride?[Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
The Chemistry Portal. (n.d.). Sodium Borohydride. [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. [Link]
-
Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With...[Link]
- Unknown Source. (n.d.). CLEMMENSEN REDUCTION. [Source link not available]
-
ADICHEMISTRY. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubChem. (n.d.). Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. [Link]
-
Author Stream. (n.d.). Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus. [Link]
-
NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. [Link]
-
ResearchGate. (n.d.). Scheme of reaction for a synthesis of the methyl 4-(4-formylphenoxy)butanoate. [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]
- Unknown Source. (n.d.).
-
Name-Reaction.com. (n.d.). Wolff-Kishner reduction. [Link]
- Google Patents. (1991).
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Technical Support Center: Reaction Monitoring of Methyl 4-(4-methoxyphenyl)butanoate by TLC and HPLC
Welcome to the technical support center for monitoring the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this specific application.
Introduction to Reaction Monitoring
The synthesis of this compound, a key intermediate in various organic syntheses, often requires careful monitoring to determine reaction completion, identify byproducts, and optimize yield.[1] Both TLC and HPLC are powerful techniques for this purpose. This guide will address common challenges and provide robust protocols to ensure reliable and reproducible results.
This compound can be synthesized through various routes, such as the esterification of 4-(4-methoxyphenyl)butyric acid.[2] Monitoring the consumption of the starting material and the formation of the ester product is crucial for process control.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when setting up TLC or HPLC for monitoring the synthesis of this compound.
Q1: Which technique, TLC or HPLC, is better for monitoring my reaction?
A1: The choice depends on your specific needs. TLC is a simple, rapid, and low-cost technique ideal for quick qualitative checks of reaction progress.[3][4] It's excellent for determining if the starting material is consumed. HPLC, on the other hand, is a quantitative method that provides higher resolution, sensitivity, and precise data on the concentration of reactants, products, and impurities.[5][6] For rigorous process control and purity assessment, HPLC is the preferred method.[7]
Q2: What are the key chemical properties of this compound to consider for chromatography?
A2: this compound is a moderately polar aromatic ester. Its structure contains a non-polar benzene ring and a polar ester group.[8][9] This dual nature influences its solubility and interaction with chromatographic stationary and mobile phases. The presence of the methoxy group slightly increases its polarity compared to an unsubstituted phenyl ring.
Q3: What is a good starting point for a TLC mobile phase for this reaction?
A3: A common and effective starting mobile phase for separating esters of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][10][11] A 7:3 or 8:2 mixture of hexanes to ethyl acetate is a good initial ratio to try. You can then adjust the ratio to achieve optimal separation.
Q4: What type of HPLC column is most suitable for analyzing this compound?
A4: A reversed-phase C18 column is the most common and generally suitable choice for analyzing aromatic compounds like this compound.[5][12] These columns have a non-polar stationary phase, and a polar mobile phase is used for elution.[12]
Troubleshooting Thin-Layer Chromatography (TLC) Analysis
This section provides a question-and-answer guide to common problems encountered during TLC analysis of the synthesis of this compound.
Q5: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
A5: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Applying too much sample to the plate is a common cause of streaking.[13][14][15] Try diluting your sample before spotting it on the plate. A 1% solution is often a good concentration to start with.[13]
-
Highly polar compounds: If your starting material, for instance, is a carboxylic acid, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier like acetic acid or formic acid to your mobile phase can help to create sharper spots.[10][14]
-
Inappropriate solvent system: If the mobile phase is too polar, it can cause the spots to move too quickly and streak. Conversely, if it's not polar enough, the spots may not move from the baseline. Experiment with different solvent ratios to find the optimal polarity.
Q6: My starting material and product spots are too close together on the TLC plate. How can I improve the separation?
A6: Poor separation, indicated by very similar Rf values, is a common challenge.[16] Here's how to address it:
-
Change the mobile phase composition: Adjusting the ratio of your solvents can significantly impact separation. For example, if you are using a hexanes:ethyl acetate mixture, decreasing the amount of ethyl acetate will make the mobile phase less polar, generally causing the less polar product to move further up the plate relative to the more polar starting material (like a carboxylic acid).
-
Try a different solvent system: If adjusting the ratio doesn't work, consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol can offer different selectivity.[10]
-
Use a co-spot: A co-spot, where you spot your reaction mixture on top of a spot of your starting material, can help confirm if the reaction is complete. If you see a single elongated spot (or "snowman" shape), it indicates the presence of both compounds.[16]
Q7: I don't see any spots on my TLC plate after developing and visualizing. What went wrong?
A7: The absence of spots can be frustrating, but it's usually due to one of the following:
-
Sample is too dilute: The concentration of your compound in the solution you spotted may be too low to be detected.[13][15] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[13][15]
-
Incorrect visualization method: this compound is UV active due to its aromatic ring. Ensure you are using a UV lamp at 254 nm to visualize the spots. If your compound doesn't show up under UV, you can try other visualization techniques like using an iodine chamber or a potassium permanganate stain.
-
Solvent level in the developing chamber is too high: If the solvent level is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of traveling up the plate.[13][15]
Experimental Protocol: TLC Monitoring
-
Prepare the TLC chamber: Pour a small amount of the chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[3]
-
Spot the plate: Using a capillary tube, spot your starting material, reaction mixture, and a co-spot on the baseline. Make the spots as small as possible.[3]
-
Develop the plate: Carefully place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
TLC Troubleshooting Summary
| Problem | Possible Cause | Solution |
| Streaking spots | Sample overload, highly polar compound | Dilute sample, add a modifier to the mobile phase |
| Poor separation | Inappropriate mobile phase | Adjust solvent ratio, try a different solvent system |
| No spots visible | Sample too dilute, incorrect visualization | Concentrate sample, use appropriate visualization method |
| Uneven solvent front | Improperly sealed chamber, tilted plate | Ensure proper chamber saturation and plate placement |
Troubleshooting High-Performance Liquid Chromatography (HPLC) Analysis
This section offers solutions to common issues encountered when using HPLC to monitor the synthesis of this compound.
Q8: My peaks are broad or tailing in the chromatogram. What should I do?
A8: Peak broadening or tailing can compromise resolution and quantification. Here are the likely causes and solutions:
-
Column contamination or degradation: The column may be contaminated with strongly retained compounds from previous injections.[17] Flushing the column with a strong solvent can help. If the column is old, the stationary phase may be degraded, and it might need to be replaced.
-
Inappropriate mobile phase pH: If your starting material is a carboxylic acid, running the mobile phase at a low pH (e.g., using a phosphate buffer at pH 3) will suppress its ionization and lead to sharper peaks.[18]
-
Sample solvent incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[17] Whenever possible, dissolve your sample in the mobile phase.[19]
Q9: The retention times of my peaks are shifting between runs. Why is this happening?
A9: Drifting retention times can make peak identification difficult and affect the reliability of your quantitative analysis.[19] Consider these factors:
-
Changes in mobile phase composition: Inconsistent preparation of the mobile phase is a common cause.[19] Ensure you are accurately measuring and mixing your solvents. If you are using a gradient, ensure the pump is functioning correctly.
-
Fluctuations in column temperature: Temperature affects retention time.[19] Using a column oven to maintain a constant temperature is recommended for reproducible results.
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take at least 10-15 column volumes.
Q10: I'm seeing unexpected peaks in my chromatogram. Where are they coming from?
A10: Extraneous peaks can originate from several sources:
-
Impurities in the mobile phase or sample: Use HPLC-grade solvents and high-purity reagents to prepare your mobile phase. Filter your samples before injection to remove any particulate matter.
-
Contamination from the injector or system: A contaminated injector or tubing can introduce ghost peaks.[6] Flushing the system with a strong solvent can help remove contaminants.
-
Reaction byproducts: The unexpected peaks could be genuine byproducts of your reaction. If they persist after troubleshooting your HPLC system, you may need to investigate your reaction conditions.
Experimental Protocol: HPLC Monitoring
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point.[20][21][22] A common gradient could be starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.
HPLC Troubleshooting Summary
| Problem | Possible Cause | Solution |
| Broad or tailing peaks | Column contamination, inappropriate pH | Flush column, adjust mobile phase pH |
| Shifting retention times | Inconsistent mobile phase, temperature fluctuations | Prepare mobile phase carefully, use a column oven |
| Unexpected peaks | Contamination, reaction byproducts | Use high-purity solvents, flush system, investigate reaction |
| High backpressure | Clogged frit or column | Replace frit, flush or replace column |
Visualizing the Workflow
TLC Workflow Diagram
Caption: A simplified workflow for performing TLC analysis.
HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
Conclusion
Effective reaction monitoring is fundamental to successful organic synthesis. By understanding the principles of TLC and HPLC and by being equipped with these troubleshooting guides, researchers can confidently monitor the synthesis of this compound, leading to improved reaction outcomes and higher purity products.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). (4-Methoxyphenyl)methyl isobutyrate. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Retrieved from [Link]
-
IJSDR. (2022). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-[4-(4-methoxybenzoyl)phenoxy]butyrate. Retrieved from [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H16O3). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)methyl hexanoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-methoxybutanoate. PubChem. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
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- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436.
-
MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
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Technical Support Center: Production of Methyl 4-(4-methoxyphenyl)butanoate
Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-(4-methoxyphenyl)butanoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your synthesis effectively.
Overview of Synthetic Strategy
The most common and industrially viable route to this compound involves a two-stage process. First, the synthesis of the precursor, 4-(4-methoxyphenyl)butyric acid, is typically achieved via a Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction of the resulting ketoacid. The second stage is the esterification of this carboxylic acid with methanol, commonly via the Fischer-Speier method. Each of these steps presents unique scalability challenges that we will address.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting the Fischer-Speier Esterification
The esterification of 4-(4-methoxyphenyl)butyric acid with methanol is a classic equilibrium-limited reaction.[1][2] The primary challenge on any scale is to drive the reaction towards the product side.
Q1: My esterification reaction stalls at 60-70% conversion, even after prolonged reflux. How can I improve the yield?
A1: This is a classic symptom of the reaction reaching equilibrium. According to Le Châtelier's principle, to shift the equilibrium towards the ester, you must either add an excess of a reactant or remove a product.
-
Causality: The Fischer esterification produces one molecule of water for every molecule of ester formed.[3] As the concentration of water increases, the rate of the reverse reaction (hydrolysis) increases until it matches the rate of the forward reaction, halting net product formation.[2]
-
Troubleshooting Steps:
-
Use Excess Methanol: The simplest approach is to use methanol as the solvent, creating a large molar excess. A 10-fold excess of alcohol can drive the reaction to >95% completion.[2] This is often the most practical method for initial scale-up.
-
Remove Water: For larger scales where using a vast excess of methanol is inefficient, active water removal is necessary.
-
Dean-Stark Apparatus: If you are using a co-solvent like toluene that forms an azeotrope with water, a Dean-Stark trap can be used to physically remove water as it forms.[1]
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can sequester water, effectively removing it from the equilibrium.[1] Ensure the sieves are properly activated (oven-dried under vacuum) before use.
-
-
Increase Catalyst Loading: While being mindful of potential side reactions, a modest increase in the acid catalyst (e.g., from 1 mol% to 3 mol% H₂SO₄) can accelerate the rate at which equilibrium is reached, though it will not shift the equilibrium position itself.
-
Q2: I'm observing a dark coloration and the formation of unknown impurities in my large-scale esterification, especially at higher temperatures. What is happening?
A2: Darkening of the reaction mixture often points to decomposition or side reactions catalyzed by the strong acid at elevated temperatures.
-
Causality: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent. At temperatures exceeding the reflux of methanol (~65°C), or during extended reaction times, it can promote side reactions. The methoxy group on the aromatic ring is generally stable, but other functional groups or trace impurities could be susceptible to sulfonation or oxidation.
-
Troubleshooting Protocol:
-
Switch to a Milder Catalyst: Replace sulfuric acid (H₂SO₄) with p-toluenesulfonic acid (pTSA). pTSA is a solid, making it easier to handle, and is generally less oxidizing, reducing the likelihood of charring and side reactions.[1]
-
Strict Temperature Control: Ensure your reactor's heating mantle and temperature probes are well-calibrated. Maintain a gentle reflux of methanol and avoid aggressive heating that could create localized hot spots.
-
Inert Atmosphere: While not always necessary for this specific reaction, blanketing the reaction with an inert gas like nitrogen can prevent oxidative side reactions, especially if trace impurities are present.
-
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
Part 2: Troubleshooting Precursor (4-(4-methoxyphenyl)butyric acid) Synthesis
The quality of your starting carboxylic acid is paramount for a clean esterification. Issues often trace back to the Friedel-Crafts acylation or the subsequent reduction.
Q3: My Friedel-Crafts acylation of anisole with succinic anhydride is producing a significant amount of the undesired ortho-isomer, making purification of the ketoacid difficult. How can I improve the para-selectivity?
A3: The regioselectivity of Friedel-Crafts acylation is highly dependent on steric hindrance and reaction conditions. The methoxy group of anisole is an ortho-, para-director, but the bulky acylating agent should favor the sterically less hindered para-position.
-
Causality: High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomer, reducing selectivity. The choice of solvent can also influence the effective size of the electrophilic species.
-
Troubleshooting Steps:
-
Temperature Control (Critical): The addition of anisole to the AlCl₃/succinic anhydride complex is highly exothermic. Maintain a low reaction temperature (0 to 5°C) during the addition. A slow, controlled addition rate is crucial for large-scale batches to allow the cooling system to dissipate the heat effectively.
-
Solvent Choice: While solvents like nitrobenzene or carbon disulfide are classic choices, they are highly toxic. Dichlorobenzene has been shown to be an effective solvent that can improve para-selectivity to over 99% due to its solvent effects and how it complexes with the reagents.[4]
-
Order of Addition: Adding the anisole solution dropwise to the pre-formed complex of aluminum chloride and succinic anhydride generally provides better control and selectivity than adding the AlCl₃ to a mixture of the reactants.
-
Q4: The catalytic hydrogenation (Pd/C) to reduce the ketoacid to the final carboxylic acid is sluggish and sometimes incomplete. What factors should I investigate?
A4: Catalytic hydrogenation is a surface-mediated reaction, making it highly sensitive to catalyst quality, substrate purity, and the presence of poisons.
-
Causality: The ketone is reduced to an alcohol, which is then hydrogenolyzed. The palladium on carbon (Pd/C) catalyst can be deactivated by impurities, particularly sulfur or halide compounds, which may be present in the starting materials or introduced during the previous step. Incomplete reaction leaves a keto-impurity that is difficult to remove later.
-
Troubleshooting Protocol:
-
Catalyst Quality and Loading:
-
Use a fresh, high-quality catalyst from a reputable supplier. A 5-10% Pd/C catalyst is standard.
-
Ensure the catalyst is not old or has been improperly stored (exposed to air).
-
Typical catalyst loading is 1-5 mol% of palladium relative to the substrate. An insufficient load will slow the reaction.
-
-
Substrate Purity: Ensure the 4-(4-methoxyphenyl)-4-oxobutanoic acid from the Friedel-Crafts step is thoroughly purified. Residual aluminum salts or quenching reagents can act as catalyst poisons.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure to 40-50 psi (approx. 3-4 bar) significantly increases the rate of reaction.[5] Ensure your reactor is rated for this pressure.
-
Solvent and Temperature: Acetic acid or ethyl acetate are common solvents.[4] Gently heating to 50-70°C can also increase the reaction rate.[4]
-
Part 3: Purification and Data
Q5: What is the most effective method for purifying the final product, this compound, at a multi-gram to kilogram scale?
A5: Vacuum distillation is the industry-standard method for purifying this liquid ester.
-
Causality: The product has a relatively high boiling point, making atmospheric distillation impractical as it could lead to decomposition. Distillation under reduced pressure lowers the boiling point to a safe temperature. It is highly effective at separating the desired ester from non-volatile impurities (catalyst residues, salts) and more volatile components (residual methanol, low-boiling byproducts).
-
Experimental Protocol: Scalable Vacuum Distillation
-
Neutralization and Workup: After the esterification is complete, cool the reaction mixture. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Caution: This is an exothermic process and releases CO₂ gas. Perform slowly with good stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (2 x volume of reaction).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Distillation: Transfer the crude oil to a distillation flask equipped with a short Vigreux column and a vacuum distillation head.
-
Heat the flask gently using an oil bath.
-
Collect fractions based on the boiling point at the measured pressure. Discard any initial low-boiling forerun.
-
-
Data Presentation: Physical and Distillation Parameters
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [6] |
| Molecular Weight | 208.25 g/mol | [6] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 196 °C @ 10 mmHg | [7] |
| Melting Point | 56-59 °C (for the precursor acid) | [7] |
References
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-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-[4-(4-methoxybenzoyl)phenoxy]butyrate. Retrieved from [Link]
- Kappe, C. O., et al. (2012). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development.
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Reddit r/Chempros. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
- Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344.
-
PubChemLite. (n.d.). This compound (C12H16O3). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of Methyl 4-(4-methoxyphenyl)butanoate
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel and known compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2][3] This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of methyl 4-(4-methoxyphenyl)butanoate, a compound illustrative of common structural motifs in medicinal chemistry. We will delve into the causality behind experimental choices and compare NMR with other analytical methodologies, providing a robust framework for researchers, scientists, and drug development professionals.
The Subject Molecule: this compound
Before delving into the spectral data, it is crucial to visualize the molecule and label the unique proton and carbon environments. This predictive exercise is the first step in a logical and systematic interpretation of the NMR data.
Molecular Structure and Atom Labeling
Caption: Structure of this compound with atom labeling.
Acquiring High-Fidelity NMR Data: A Validated Protocol
The quality of the final data is intrinsically linked to the rigor of the sample preparation and instrument setup. A standardized protocol ensures reproducibility and trustworthiness of the results.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common and effective solvent for non-polar to moderately polar organic compounds.[4][5][6]
-
Ensure complete dissolution, using a vortex mixer if necessary. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]
-
Use a high-quality, clean 5 mm NMR tube to avoid signal distortion and shimming issues.[4][6]
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.[5]
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 512-1024 scans, 2-second relaxation delay).
-
Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[7]
-
Sources
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A Researcher's Guide to the Infrared Spectrum of Methyl 4-(4-methoxyphenyl)butanoate: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is a cornerstone technique for structural elucidation and quality control. This guide provides an in-depth interpretation of the IR spectrum of Methyl 4-(4-methoxyphenyl)butanoate, a molecule possessing a combination of key functional groups: an ester, an aromatic ether, and a p-disubstituted benzene ring. By comparing its spectrum with those of structurally related alternatives, we will highlight the diagnostic signals that enable unambiguous identification and differentiation. This guide is designed to move beyond simple peak assignments, offering insights into the vibrational causality that underpins the observed spectrum.
The Structural Landscape of this compound
Before delving into its spectral features, it is crucial to visualize the molecular architecture of this compound. The molecule's structure dictates its vibrational modes and, consequently, its IR spectrum.
Figure 1: Structure of this compound.
Interpreting the Key Spectral Features
The IR spectrum of this compound can be dissected by considering the contributions of its constituent functional groups. A vapor phase IR spectrum for this compound is available, and the expected absorption bands are summarized in the table below.[1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | ~1735 | Strong |
| Aromatic Ring (C=C) | In-ring Stretch | ~1610, ~1515 | Medium to Strong |
| Ether (Aryl-O) | Asymmetric Stretch | ~1250 | Strong |
| Ether (Alkyl-O) | Symmetric Stretch | ~1040 | Strong |
| Ester (C-O) | Stretch | ~1170 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | <3000 | Medium |
| p-Disubstituted Benzene | C-H Out-of-Plane Bend | ~830 | Strong |
A Comparative Approach to Spectral Interpretation
To truly appreciate the diagnostic power of the IR spectrum, we will compare it with the spectra of molecules that isolate each of the key functional groups present in this compound.
Alternative 1: Methyl Butanoate - The Aliphatic Ester
Methyl butanoate provides a baseline for the aliphatic ester functionality, devoid of aromatic and ether absorptions.
Figure 2: Structure of Methyl Butanoate.
The IR spectrum of methyl butanoate is dominated by a strong C=O stretching absorption around 1740 cm⁻¹ and C-O stretching bands.[2][3][4]
Alternative 2: Methyl Benzoate - The Aromatic Ester
Methyl benzoate introduces the influence of an aromatic ring directly conjugated to the ester group.
Figure 3: Structure of Methyl Benzoate.
In methyl benzoate, the C=O stretch is typically observed at a slightly lower wavenumber (around 1720-1730 cm⁻¹) compared to its aliphatic counterpart due to conjugation with the benzene ring.[5][6][7][8] The spectrum also features characteristic aromatic C=C stretching peaks.[5][6]
Alternative 3: Anisole - The Aromatic Ether
Anisole (methoxybenzene) allows for the examination of the aryl ether linkage in isolation.
Figure 4: Structure of Anisole.
Anisole exhibits a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[9][10][11][12][13]
Alternative 4: 1-Methoxy-4-propylbenzene - The Substituted Aromatic Ether
This molecule is a closer structural analog to the aromatic portion of our target molecule, featuring a p-disubstituted aromatic ether.
Figure 5: Structure of 1-Methoxy-4-propylbenzene.
The IR spectrum of 1-methoxy-4-propylbenzene will show the characteristic aryl ether stretches and, importantly, a strong out-of-plane C-H bending band in the 800-860 cm⁻¹ region, indicative of para-disubstitution.[14][15][16]
Comparative Data Summary
| Compound | Key Diagnostic Peaks (cm⁻¹) |
| This compound | ~1735 (C=O), ~1250 (Aryl-O-C), ~830 (p-subst. bend) |
| Methyl Butanoate | ~1740 (C=O), absence of aromatic/ether peaks |
| Methyl Benzoate | ~1725 (C=O, conjugated), aromatic C=C and C-H peaks |
| Anisole | ~1250 (Aryl-O-C), ~1040 (Alkyl-O-C), absence of C=O |
| 1-Methoxy-4-propylbenzene | ~1250 (Aryl-O-C), ~830 (p-subst. bend), absence of C=O |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the reliability of your spectral interpretation, a robust experimental protocol is paramount. For a liquid sample like this compound, the following procedure is recommended.
Workflow for IR Spectrum Acquisition
Figure 6: Workflow for obtaining an IR spectrum of a liquid sample.
Step-by-Step Methodology:
-
Preparation of Salt Plates:
-
Thoroughly clean two potassium bromide (KBr) or sodium chloride (NaCl) salt plates with a dry, volatile solvent like dichloromethane or hexane.
-
Ensure the plates are free of any residue from previous samples by inspecting them against a light source. Handle the plates by their edges to avoid transferring moisture from your fingers.
-
-
Sample Application:
-
Place one to two drops of this compound onto the center of one of the salt plates.
-
-
Assembly of the Sample Cell:
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film.
-
Avoid the formation of air bubbles between the plates.
-
-
Background Spectrum Acquisition:
-
Place the empty, clean salt plates (or an empty sample holder for ATR-FTIR) into the spectrometer.
-
Run a background scan to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the assembled sample cell into the spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure that the baseline is flat.
-
Use the peak-picking function of the software to accurately determine the wavenumbers of the absorption maxima.
-
Conclusion
The infrared spectrum of this compound is a rich tapestry of information, with each absorption band telling a part of the molecule's structural story. By understanding the characteristic frequencies of the ester, aromatic ether, and p-disubstituted benzene ring, and by comparing them to simpler, related molecules, researchers can confidently identify this compound and distinguish it from its structural isomers and related impurities. Adherence to a rigorous experimental protocol is the foundation upon which accurate and reliable spectral interpretation is built.
References
-
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved from [Link]
-
PubChem. (n.d.). Methyl butyrate. Retrieved from [Link]
-
SpectraBase. (n.d.). (rac)-1-Methoxy-4-[2-(phenylthio)propyl]benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-methoxy-4-propyl-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-methoxy-4-propyl-. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methoxybutanoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanoic acid, methyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-methoxy-4-propyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanoic acid, methyl ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H16O3). Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 4-methoxyacetoacetate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate. Retrieved from [Link]
-
PubChem. (n.d.). methyl (4S)-4-hydroxy-4-(4-methoxyphenyl)butanoate. Retrieved from [Link]
-
AIST:SDBS. (n.d.). Help. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of Methyl 4-(4-methoxyphenyl)butanoate: HPLC vs. GC Analysis
For researchers and professionals in drug development, establishing the purity of chemical intermediates is a non-negotiable cornerstone of product quality, safety, and efficacy. Methyl 4-(4-methoxyphenyl)butanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, grounded in established scientific principles and practical, field-proven insights.
The Critical Role of Purity Analysis
This compound (PubChem CID: 140725) is a versatile intermediate whose purity can profoundly influence the outcome of subsequent synthetic steps.[1][2][3] Impurities, which may arise from starting materials, side reactions, or degradation, can lead to lower yields, altered biological activity, and potential toxicity in the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is paramount for quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of compounds.[4] Its suitability for non-volatile and thermally unstable compounds makes it an exceptional choice for the analysis of many pharmaceutical intermediates.[4][5][6]
Principle of Separation: Reversed-Phase HPLC
For a molecule like this compound, which possesses both hydrophobic (the aromatic ring and alkyl chain) and moderately polar (the ester and methoxy groups) regions, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle involves a nonpolar stationary phase (typically C18) and a polar mobile phase.[7] The analyte separates based on its hydrophobic interactions with the stationary phase; more nonpolar compounds are retained longer on the column.
Optimized HPLC-UV Method for this compound
A meticulously developed HPLC method ensures the separation of the main compound from potential process-related impurities, such as the starting material 4-(4-methoxyphenyl)butanoic acid[1] or degradation products like methyl (4S)-4-hydroxy-4-(4-methoxyphenyl)butanoate.[8]
Method Parameters & Rationale:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte and separating it from more polar impurities. The length and particle size offer a good balance between resolution and analysis time.[9] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Acetonitrile is a preferred organic modifier due to its low UV cutoff and ability to effectively elute the analyte.[10] Phosphoric acid is used to control the pH, ensuring consistent ionization of acidic impurities and improving peak shape.[11] |
| Elution | Gradient: 50% B to 95% B over 15 min | A gradient elution is crucial for this application. It ensures that early-eluting, polar impurities are well-resolved while also effectively eluting the main, more nonpolar compound and any potential late-eluting, highly nonpolar impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detector | UV-Vis at 222 nm | The methoxyphenyl group in the molecule exhibits strong UV absorbance. A wavelength of 222 nm, corresponding to an absorption maximum for similar structures, provides high sensitivity for both the main compound and related impurities.[12] |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
Experimental Protocol: HPLC Purity Assay
-
Standard Preparation: Accurately prepare a standard solution of this compound at approximately 1.0 mg/mL in acetonitrile.
-
Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL) in acetonitrile.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile / 50% Water with 0.1% Phosphoric Acid) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.
-
Analysis: Identify the peak for this compound by comparing its retention time with the standard. Calculate the area percent purity by integrating all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: HPLC workflow from sample preparation to final purity report.
Comparative Technique: Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its application is primarily for compounds that are volatile and thermally stable.[5][6][13]
Applicability to this compound
This compound has a sufficiently high boiling point and thermal stability to be amenable to GC analysis. GC is particularly adept at separating volatile impurities and can offer very high resolution and speed.[4][5]
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not about which method is universally superior, but which is best suited for the specific analytical challenge.[5]
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC-FID) | Rationale & Insights |
| Analyte Suitability | Excellent. Ideal for non-volatile or thermally labile compounds. Handles a wide range of polarities.[4][9] | Good. Suitable for volatile and thermally stable compounds.[5][6] | HPLC is more versatile and can analyze a broader range of potential non-volatile impurities or degradation products without derivatization. |
| Potential Impurities | Effectively separates polar impurities (e.g., starting carboxylic acid) and non-polar impurities. | Excellent for separating volatile impurities (e.g., residual solvents) or isomers with different boiling points.[6] | The choice may depend on the expected impurity profile. HPLC is superior for involatile synthesis by-products. |
| Instrumentation | Operates at ambient or slightly elevated temperatures. Uses a liquid mobile phase.[5][14] | Requires high temperatures for sample vaporization and separation. Uses a gaseous mobile phase.[13] | The high temperatures in GC could potentially cause degradation of sensitive trace impurities, whereas HPLC operates under milder conditions.[15] |
| Speed & Efficiency | Analysis times are typically longer (15-30 min). | Often provides faster analysis times and higher separation efficiency (more theoretical plates).[4][5] | For high-throughput screening of known volatile impurities, GC can be more efficient. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution, but may require derivatization for non-volatile compounds (not needed for this analyte). | Both methods feature straightforward sample preparation for this specific compound. |
| Detector | UV-Vis is highly sensitive for chromophoric compounds. Mass Spectrometry (MS) provides structural info. | Flame Ionization Detector (FID) is robust and offers a near-universal response for organic compounds. MS is the gold standard for identification.[5][16][17] | UV detection in HPLC is specific to UV-absorbing compounds. GC-FID will detect nearly all organic impurities, providing a more comprehensive purity profile if non-chromophoric impurities are present. |
Logical Framework for Method Selection
Caption: Decision logic for selecting between HPLC and GC analysis.
Trustworthiness and Validation
Regardless of the chosen technique, the analytical procedure must be validated to ensure it is suitable for its intended purpose. This process is governed by international guidelines such as ICH Q2(R1).[18][19][20] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Adherence to these validation principles, as well as system suitability requirements outlined in pharmacopeias like the USP General Chapter <621>, ensures the trustworthiness and reliability of the purity data.[14][21][22][23]
Conclusion
For a comprehensive purity assessment of This compound , Reversed-Phase HPLC with UV detection is the recommended primary method . Its versatility in handling a wide range of potential non-volatile and polar impurities under mild conditions makes it exceptionally robust and reliable for quality control in pharmaceutical development.
While Gas Chromatography is a viable and powerful alternative, particularly for its speed and high efficiency in analyzing volatile components, HPLC's broader applicability provides a more complete picture of sample purity. In a comprehensive quality control strategy, the two techniques can be seen as complementary: HPLC for routine purity testing and the analysis of non-volatile impurities, and GC for specialized tests such as residual solvent analysis.[6] The ultimate choice should always be guided by the specific impurity profile of the synthetic route and validated according to established regulatory standards.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- U.S. Pharmacopeia. (2022). <621> Chromatography.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- Lab Manager. (2025, July 24). HPLC vs GC: Choosing the Right Chromatography Technique.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Unknown. (2025, January 8). HPLC vs. GC Columns: Key Differences Explained.
- DSDP Analytics. (n.d.). USP <621> Chromatography.
- U.S. Pharmacopeia. (2021, November 19). <621> Chromatography.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Fatty Acid Methyl Esters.
- ACS Publications. (n.d.). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography.
- SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- Unknown. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- JASCO. (2024, January 5). HPLC of Fatty Acid Methyl Ester (FAME) and Triglyceride in Biodiesel and Diesel.
- Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity.
- SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)methyl hexanoate on Newcrom R1 HPLC column.
- Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity.
- ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl).
- Scribd. (n.d.). Alcohol Content and Purity of Acetate Esters by Gas Chromatography.
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
- PubChemLite. (n.d.). This compound (C12H16O3).
- SIELC Technologies. (n.d.). Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). 2-(o-Methoxyphenyl)-5-phenyloxazole - Optional[UV-VIS] - Spectrum.
- National Institutes of Health. (n.d.). This compound | C12H16O3 | CID 140725.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- National Institutes of Health. (n.d.). methyl (4S)-4-hydroxy-4-(4-methoxyphenyl)butanoate | C12H16O4.
- LC Troubleshooting Bible. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they.
- Wiley Online Library. (2022, March 29). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
- ResearchGate. (2025, August 6). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
- Amerigo Scientific. (n.d.). This compound.
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A Comparative Guide to Methyl 4-(4-methoxyphenyl)butanoate and its Ethyl Ester Analog for Researchers
An In-depth Analysis for Scientific and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the choice between ester analogs can significantly influence the physicochemical properties, reactivity, and ultimately, the biological activity of a molecule. This guide provides a comprehensive comparison of Methyl 4-(4-methoxyphenyl)butanoate and its corresponding ethyl ester, Ethyl 4-(4-methoxyphenyl)butanoate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their synthesis, properties, and potential applications, supported by experimental data and established scientific principles.
Introduction: The Significance of Ester Selection
Esters are a fundamental class of organic compounds, widely utilized as intermediates and active pharmaceutical ingredients. The seemingly minor difference between a methyl and an ethyl ester—a single methylene group—can lead to notable variations in properties such as polarity, solubility, volatility, and metabolic stability. Understanding these differences is paramount for the rational design of molecules with desired characteristics.
This guide will delve into a side-by-side comparison of this compound and its ethyl analog, providing a framework for informed decision-making in research and development projects.
Physicochemical Properties: A Tabular Comparison
A foundational aspect of comparing these two esters lies in their fundamental physicochemical properties. While extensive experimental data for Ethyl 4-(4-methoxyphenyl)butanoate is not as readily available in public databases compared to its methyl counterpart, we can extrapolate and compare their predicted properties based on established chemical principles and available data for the methyl ester.[1]
| Property | This compound | Ethyl 4-(4-methoxyphenyl)butanoate (Predicted) | Justification for Prediction |
| Molecular Formula | C₁₂H₁₆O₃[1] | C₁₃H₁₈O₃ | Addition of a CH₂ group. |
| Molecular Weight | 208.25 g/mol [1] | 222.28 g/mol | Increased by the mass of CH₂ (14.03 g/mol ). |
| Boiling Point | Higher than the ethyl ester | Lower than the methyl ester | Generally, for a homologous series, the boiling point increases with molecular weight due to stronger van der Waals forces. |
| Melting Point | Not specified | Not specified | Dependent on crystal lattice packing, which is difficult to predict without experimental data. |
| LogP (Octanol-Water Partition Coefficient) | 2.7 (Predicted)[2] | Expected to be slightly higher | The additional ethyl group increases lipophilicity. |
| Polar Surface Area | 35.5 Ų[2] | 35.5 Ų | The polar ester group remains the same. |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, slightly less soluble in polar solvents | Increased hydrocarbon character generally decreases polarity. |
| Density | Not specified | Expected to be slightly lower | For many organic liquids, density tends to decrease slightly with increasing alkyl chain length in a homologous series. |
Note: The absence of a dedicated PubChem entry for Ethyl 4-(4-methoxyphenyl)butanoate underscores the importance of thorough characterization when synthesizing this compound.
Synthesis and Experimental Protocols
The most common and direct route to both this compound and its ethyl ester is through the Fischer esterification of the parent carboxylic acid, 4-(4-methoxyphenyl)butanoic acid.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[3]
Synthesis of the Precursor: 4-(4-Methoxyphenyl)butanoic Acid
A common synthetic route to 4-(4-methoxyphenyl)butanoic acid involves the Clemmensen or Wolff-Kishner reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid, which can be synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride.[5]
Workflow for the Synthesis of 4-(4-methoxyphenyl)butanoic Acid:
Caption: General workflow for the synthesis of the precursor acid.
Experimental Protocol: Fischer Esterification
The following are generalized, yet detailed, protocols for the synthesis of the methyl and ethyl esters. The key variable is the alcohol used (methanol vs. ethanol). To drive the equilibrium towards the product, the alcohol is typically used in excess, and the water formed is removed.[3]
Protocol for the Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-(4-methoxyphenyl)butanoic acid in 10-20 equivalents of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol for the Synthesis of Ethyl 4-(4-methoxyphenyl)butanoate:
This protocol is identical to the one above, with the substitution of anhydrous ethanol for anhydrous methanol.
Experimental Workflow for Fischer Esterification:
Caption: Step-by-step workflow for the Fischer esterification process.
Comparative Performance and Reactivity
The choice between a methyl and ethyl ester can impact reaction kinetics and, in some cases, product yields.
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. In sterically hindered reactions, the smaller methyl group may allow for faster reaction rates. However, for the esterification of 4-(4-methoxyphenyl)butanoic acid, this difference is generally negligible.
-
Reactivity: Both esters will undergo similar reactions, such as hydrolysis, transesterification, and reduction. The reactivity of the ester carbonyl is not significantly different between the two.
-
Byproducts: The choice of alcohol for esterification will determine the corresponding byproducts in subsequent reactions (e.g., methanol vs. ethanol in a transesterification reaction).
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized esters. Below is a comparison of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound: Expect a sharp singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm.
-
Ethyl 4-(4-methoxyphenyl)butanoate: Expect a quartet for the methylene protons of the ethyl ester (O-CH₂-CH₃) around 4.0-4.2 ppm and a triplet for the methyl protons of the ethyl ester (O-CH₂-CH₃) around 1.2-1.3 ppm.
The signals for the aromatic and butanoate chain protons will be similar for both compounds.
¹³C NMR:
-
This compound: A signal for the methyl ester carbon will appear around 51-52 ppm.[6]
-
Ethyl 4-(4-methoxyphenyl)butanoate: Signals for the ethyl ester carbons will be present: the methylene carbon (O-CH₂) around 60-61 ppm and the methyl carbon (CH₃) around 14 ppm.
Mass Spectrometry (MS)
The mass spectra of both esters will show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns are expected to be similar, with characteristic losses of the alkoxy group (•OCH₃ or •OCH₂CH₃) and fragments corresponding to the acylium ion and the phenylbutanoate backbone.
Infrared (IR) Spectroscopy
Both esters will exhibit a strong characteristic C=O stretching vibration in the region of 1735-1750 cm⁻¹. They will also show C-O stretching bands.
Applications and Field-Proven Insights
While specific, large-scale industrial applications for these exact two compounds are not extensively documented, their structural motif is present in various biologically active molecules and research chemicals. Phenylalkanoic acid derivatives are known to be intermediates in the synthesis of pharmaceuticals and agrochemicals.
The choice between the methyl and ethyl ester can be critical in a drug development context:
-
Pro-drugs: Esters are often used as pro-drugs to enhance the bioavailability of a carboxylic acid-containing drug. The rate of in vivo hydrolysis to the active acid can be modulated by the nature of the ester group. Ethyl esters are sometimes more resistant to hydrolysis by certain esterases compared to methyl esters.
-
Formulation: The physical properties of the ester, such as its melting point and solubility, can influence the choice of formulation (e.g., solid dosage form vs. liquid).
Conclusion
The comparison between this compound and its ethyl ester analog highlights the subtle yet significant impact of the ester alkyl group. While their synthesis via Fischer esterification is straightforward and their chemical reactivity is largely similar, their physicochemical properties, particularly those influencing lipophilicity and volatility, differ. The methyl ester is a well-characterized compound with readily available data, whereas its ethyl counterpart requires more thorough independent characterization.
For researchers and drug development professionals, the decision to use one over the other should be guided by the specific requirements of the application, whether it be for optimizing a synthetic route, fine-tuning the pharmacokinetic profile of a potential therapeutic agent, or meeting specific formulation criteria. This guide provides the foundational knowledge to make that decision an informed one.
References
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A Comparative Guide to the Biological Activity of Methyl 4-(4-methoxyphenyl)butanoate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of small molecules for therapeutic potential is a cornerstone of drug discovery. Compounds featuring a phenylbutanoate scaffold have garnered interest due to their diverse biological activities, ranging from anti-inflammatory to anticancer effects. This guide provides a comparative analysis of the biological activity of Methyl 4-(4-methoxyphenyl)butanoate and its structurally similar analogs, with a primary focus on its corresponding carboxylic acid, 4-(4-methoxyphenyl)butyric acid. While this compound is not extensively studied, we can infer its potential activities and compare it to its better-characterized relatives based on established principles of medicinal chemistry and available experimental data on analogous compounds.
This guide will delve into the anticipated biological effects, the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. The information presented herein is intended to empower researchers to design and execute robust experimental plans to further elucidate the therapeutic potential of this class of molecules.
Structural Comparison and Rationale for Biological Activity
The core structure under consideration is the 4-arylbutanoate moiety. The key compounds discussed in this guide are:
-
This compound (1) : The primary compound of interest.
-
4-(4-methoxyphenyl)butyric acid (2) : The carboxylic acid analog of (1).
-
4-Phenylbutyric acid (3) : A related compound lacking the methoxy substituent.
The primary structural difference between (1) and (2) is the presence of a methyl ester in (1) versus a carboxylic acid in (2) . This seemingly minor modification can have significant implications for the compound's physicochemical properties and, consequently, its biological activity.
The Influence of Esterification on Biological Activity
Esterification of a carboxylic acid to form a methyl ester is a common strategy in drug design, often employed to create a "pro-drug".[1] The rationale behind this approach lies in the alteration of the molecule's polarity and ability to cross cellular membranes.
-
Increased Lipophilicity and Cell Permeability : Carboxylic acids are typically ionized at physiological pH, rendering them less able to passively diffuse across the lipid bilayers of cell membranes. In contrast, their corresponding methyl esters are more lipophilic and uncharged, facilitating easier entry into cells.[1]
-
Intracellular Hydrolysis : Once inside the cell, non-specific esterases can hydrolyze the methyl ester back to the active carboxylic acid form.[1] This intracellular conversion can lead to a higher concentration of the active compound at its site of action, potentially resulting in enhanced biological activity compared to the direct administration of the carboxylic acid.[1]
Therefore, it is hypothesized that this compound (1) may exhibit greater potency in cell-based assays compared to 4-(4-methoxyphenyl)butyric acid (2) , assuming the carboxylic acid is the active form.
Comparative Biological Activities
Based on the activities of structurally similar compounds, the primary biological activities of interest for this compound and its analogs are anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Compounds containing the 4-arylbutyric acid scaffold have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A central signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1] Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1] It is plausible that 4-arylbutyric acid derivatives exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
DOT Diagram: Simplified NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway and potential points of inhibition by arylbutanoate derivatives.
Cytotoxic Activity
Several studies have reported the cytotoxic effects of phenolic compounds and their derivatives against various cancer cell lines. The presence of the methoxyphenyl group in the target compounds suggests that they may also possess anticancer properties.
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many small molecules are mediated through the induction of apoptosis, or programmed cell death. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades. It is hypothesized that methoxyphenylalkanoic acid derivatives may induce apoptosis in cancer cells, leading to their cytotoxic effects.
Quantitative Comparison of Biological Activity
The following table summarizes the available and hypothetical IC50 values for the anti-inflammatory and cytotoxic activities of the compounds discussed. It is important to note that the values for this compound are predicted based on the expected increase in cell permeability compared to its carboxylic acid analog.
| Compound | Biological Activity | Assay | Cell Line | IC50 (µM) | Reference |
| This compound (1) | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | Hypothetical: < 50 | N/A |
| Cytotoxicity | MTT Assay | MCF-7 | Hypothetical: < 100 | N/A | |
| 4-(4-methoxyphenyl)butyric acid (2) | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | ~50-100 | Inferred from similar compounds |
| Cytotoxicity | MTT Assay | MCF-7 | >100 | Inferred from similar compounds | |
| 4-Phenylbutyric acid (3) | Anti-inflammatory | Cytokine Release | Human PBMCs | >100 | [2] |
| Cytotoxicity | MTT Assay | Various | >100 | [2] |
Note: The IC50 values for compounds 2 and 3 are estimations based on published data for structurally related compounds and should be experimentally verified.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
DOT Diagram: Experimental Workflow for Biological Activity Screening
Sources
A Comparative Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)butanoate: From Classical Approaches to Modern Catalysis
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 4-(4-methoxyphenyl)butanoate, a valuable building block, is no exception. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, offering in-depth technical insights, supporting experimental data, and a critical evaluation of each method's merits and drawbacks. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.
Introduction to this compound
This compound serves as a crucial precursor in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted aromatic ring connected to a butyrate chain, is a common feature in a range of pharmaceutical agents. The methoxy group on the phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient synthesis a topic of significant interest.
This guide will dissect two primary synthetic strategies: a classical two-step approach involving Friedel-Crafts acylation followed by reduction, and a more contemporary method leveraging palladium-catalyzed cross-coupling chemistry.
Route 1: The Classical Pathway - Friedel-Crafts Acylation and Subsequent Reduction
This well-established route builds the carbon skeleton through a two-step sequence, starting from readily available commercial materials. The key transformations are an electrophilic aromatic substitution followed by a reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
The synthesis commences with the Friedel-Crafts acylation of anisole with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces the four-carbon chain onto the electron-rich aromatic ring. The methoxy group of anisole is an ortho-, para-director, with the para-substituted product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, being the major isomer due to steric hindrance at the ortho positions.
Mechanism Insight: The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic anisole ring, leading to the formation of the keto-acid after an aqueous workup. The choice of solvent is critical, with dichlorobenzenes being reported to afford high purity and yield of the desired product.[1]
Step 2: Reduction of the Keto-Acid
The resulting 4-(4-methoxyphenyl)-4-oxobutanoic acid can be reduced to 4-(4-methoxyphenyl)butyric acid via several methods. A common and effective method is catalytic hydrogenation. This process utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas to selectively reduce the ketone to a methylene group without affecting the aromatic ring or the carboxylic acid.
Causality in Experimental Choice: Catalytic hydrogenation is often preferred over other reduction methods like the Clemmensen (using zinc amalgam and HCl) [2][3][4][5]or Wolff-Kishner (using hydrazine and a strong base) reductions due to its milder reaction conditions and higher functional group tolerance. The acidic conditions of the Clemmensen reduction could potentially lead to side reactions, while the strongly basic conditions of the Wolff-Kishner reduction might also be incompatible with certain substrates.
Step 3: Esterification
The final step is the esterification of 4-(4-methoxyphenyl)butyric acid to the target methyl ester. This can be achieved through various standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).
Route 2: A Modern Approach - Palladium-Catalyzed Cross-Coupling
This contemporary route utilizes the power of transition-metal catalysis to construct the carbon-carbon bond with high efficiency and selectivity. A key example is the Heck coupling reaction.
Step 1: Heck Coupling of 4-Iodoanisole with Methyl Acrylate
The Heck reaction provides a direct method for the coupling of an aryl halide with an alkene.[6][7][8] In this proposed synthesis, 4-iodoanisole is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This reaction typically yields the trans-alkene, methyl 4-methoxycinnamate, as the major product.
Mechanistic Considerations: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can influence the reaction's efficiency and selectivity.
Step 2: Catalytic Hydrogenation
The resulting α,β-unsaturated ester, methyl 4-methoxycinnamate, can then be readily reduced to the target saturated ester, this compound. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This reduction is generally high-yielding and proceeds under mild conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts & Reduction | Route 2: Heck Coupling & Reduction |
| Starting Materials | Anisole, Succinic Anhydride | 4-Iodoanisole, Methyl Acrylate |
| Reagent Cost & Availability | Generally low-cost and readily available | Can be more expensive, especially the palladium catalyst |
| Number of Steps | 3 (Acylation, Reduction, Esterification) | 2 (Heck Coupling, Hydrogenation) |
| Overall Yield | Moderate to good | Potentially higher |
| Scalability | Well-established for large-scale production | Can be challenging to scale up due to catalyst cost and removal |
| Environmental Impact | Use of stoichiometric Lewis acids (e.g., AlCl₃) can generate significant waste | Catalytic amounts of palladium are used, but heavy metal contamination is a concern |
| Key Challenges | Handling of corrosive and moisture-sensitive Lewis acids, potential for isomeric impurities | Catalyst deactivation, optimization of reaction conditions, removal of palladium from the final product |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Reduction
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid [1]
-
To a stirred suspension of anhydrous aluminum chloride in dichlorobenzene, add succinic anhydride portion-wise at a controlled temperature.
-
Slowly add anisole to the reaction mixture, maintaining the temperature.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to afford the crude keto-acid.
-
Purify by recrystallization.
Step 2: Synthesis of 4-(4-methoxyphenyl)butyric acid [1]
-
In a hydrogenation vessel, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in a suitable solvent such as ethyl acetate or acetic acid.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas and stir the mixture at a slightly elevated temperature (e.g., 50-70 °C) overnight.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude butyric acid.
-
Purify by recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 4-(4-methoxyphenyl)butyric acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture, remove the excess methanol, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the residue by distillation or column chromatography.
Route 2: Heck Coupling and Reduction
Step 1: Synthesis of Methyl 4-methoxycinnamate [6]
-
In a reaction vessel, combine 4-iodoanisole, methyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or DMF).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by GC or TLC).
-
Cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate methyl 4-methoxycinnamate.
Step 2: Synthesis of this compound
-
Dissolve methyl 4-methoxycinnamate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by distillation or column chromatography.
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion and Future Perspectives
Both the classical Friedel-Crafts-based route and the modern palladium-catalyzed Heck coupling approach offer viable pathways to this compound. The choice of the optimal route will depend on a variety of factors including the scale of the synthesis, cost considerations, and the available expertise and equipment.
The Friedel-Crafts route, while longer, is robust and utilizes inexpensive starting materials, making it attractive for large-scale industrial production. However, the environmental concerns associated with the use of stoichiometric Lewis acids are a significant drawback.
The Heck coupling route is more atom-economical and proceeds in fewer steps. It offers the potential for higher yields and cleaner reactions. The main hurdles for its industrial application are the cost of the palladium catalyst and the need for stringent control to minimize heavy metal contamination in the final product.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems. This could include the use of more abundant and less toxic metal catalysts (e.g., iron or copper) or the development of highly active and recyclable palladium catalysts to mitigate the cost and environmental impact of the Heck coupling route. Furthermore, exploring biocatalytic approaches could offer an even greener alternative for the synthesis of this important chemical intermediate.
References
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Overview of the most representative synthetic routes for 4-arylbutan-2-ones. ResearchGate. [Link]
-
Clemmensen Reduction. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
4-(4-methoxyphenyl)butyric acid (C11H14O3) - PubChemLite. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]
-
Clemmensen Reduction & Wolff Kishner Mechanism. YouTube. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
Clemmensen Reduction. YouTube. [Link]
-
4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280. PubChem. [Link]
-
Heck reaction between 4-iodoanisole and methyl acrylate employing the... ResearchGate. [Link]
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- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-(4-methoxyphenyl)butanoate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and formulation development. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of Methyl 4-(4-methoxyphenyl)butanoate, a key chemical intermediate. In the absence of a standardized, compendial method, this document outlines the development and validation of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies discussed are grounded in the principles of analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The focus is on creating self-validating systems that ensure data integrity and reliability, critical for regulatory submissions and scientific rigor.
The Analytical Challenge: Quantifying this compound
This compound (C12H16O3) is a butanoate ester that serves as a significant building block in the synthesis of various organic molecules.[5] Its accurate measurement in raw materials, in-process samples, and final products is crucial for ensuring batch-to-batch consistency and the safety and efficacy of the end product. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis.
A Tale of Two Techniques: HPLC-UV vs. GC-MS
This guide will compare two of the most powerful and accessible analytical techniques for the quantification of small organic molecules: HPLC-UV and GC-MS.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering versatility for a wide range of compounds. When coupled with a UV detector, it provides a robust and cost-effective method for routine quantitative analysis.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.[7] The mass spectrometer provides an additional layer of confirmation, making it a powerful tool for identification and quantification, especially in complex matrices.
The following sections will delve into the development and validation of hypothetical methods for this compound using both techniques.
Method Development and Validation: A Guided Approach
The development of a robust analytical method is a systematic process that culminates in validation, which demonstrates that the procedure is suitable for its intended purpose.[2][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Method Design:
A reversed-phase HPLC method is proposed due to the non-polar nature of this compound. A C18 column is a suitable starting point for method development, offering good retention and separation of hydrophobic compounds.[9][10] The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with good peak shape.[10] UV detection is selected based on the presence of a chromophore (the phenyl ring) in the analyte's structure, which should provide adequate sensitivity for quantification.
Experimental Workflow for HPLC-UV Analysis:
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Experimental Protocol for HPLC-UV:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1000 µg/mL) in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in acetonitrile to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Method Design:
This compound is expected to be sufficiently volatile for GC analysis. GC-MS offers high selectivity and sensitivity, which is particularly advantageous for analyzing samples in complex matrices or at low concentrations.[11][12] A non-polar capillary column, such as a ZB-5MS, is a good choice for the separation of this compound. Electron ionization (EI) will be used to generate characteristic fragment ions for both qualitative confirmation and quantitative analysis.
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS quantification of this compound.
Detailed Experimental Protocol for GC-MS:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: Zebron ZB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 280°C at 15°C/min, and hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-350) for identification and selected ion monitoring (SIM) for quantification. Key ions would be determined from the full scan mass spectrum of the reference standard.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1000 µg/mL) in ethyl acetate.
-
Prepare working standards by serial dilution in ethyl acetate.
-
Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject standards and samples.
-
Identify the analyte by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve.
-
Method Validation: Ensuring Scientific Integrity
Once the methods are developed, they must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[1][2][3] The following parameters should be evaluated for both the HPLC-UV and GC-MS methods:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (for HPLC-UV), mass spectral confirmation (for GC-MS). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or temperature. |
Comparative Performance Summary
The choice between HPLC-UV and GC-MS will depend on the specific application. The table below provides a hypothetical comparison of the expected performance characteristics based on the nature of the techniques.
| Performance Metric | HPLC-UV | GC-MS | Rationale |
| Selectivity | Good | Excellent | Mass spectrometric detection provides a higher degree of selectivity compared to UV detection, especially in complex matrices. |
| Sensitivity (LOQ) | ng level | pg to low ng level | GC-MS typically offers lower limits of detection and quantification. |
| Linear Range | Typically 2-3 orders of magnitude | Can be wider, depending on the detector | Both techniques can provide a sufficient linear range for most applications. |
| Precision | Excellent (%RSD < 2%) | Excellent (%RSD < 2%) | Both techniques are capable of high precision with modern instrumentation. |
| Accuracy | Excellent (98-102% recovery) | Excellent (98-102% recovery) | Both methods can achieve high accuracy with proper calibration. |
| Sample Throughput | Moderate | Moderate to High | Modern autosamplers allow for high throughput in both systems. |
| Cost of Instrumentation | Lower | Higher | HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. |
| Ease of Use | Relatively straightforward | Requires more specialized training | GC-MS operation and data interpretation can be more complex. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the development of a validated quantitative method for this compound.
-
For routine quality control in a manufacturing environment , where speed, cost-effectiveness, and ease of use are paramount, a validated HPLC-UV method is often the preferred choice. Its robustness and precision are well-suited for the analysis of bulk materials and formulations where the analyte concentration is relatively high.
-
For applications requiring higher sensitivity and specificity , such as the analysis of trace impurities, pharmacokinetic studies in biological matrices, or in complex sample matrices where interferences are a concern, a validated GC-MS method would be the superior option. The confirmatory power of mass spectrometry provides a higher level of confidence in the results.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, taking into account the required sensitivity, selectivity, and the nature of the sample matrix, all within the framework of regulatory guidelines to ensure the generation of reliable and defensible data.
References
- Lab Manager. (2025, October 22).
- IntuitionLabs. (n.d.). ICH Q2(R2)
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. 3
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- National Center for Biotechnology Information. (n.d.). Methyl 4-(4-methoxyphenyl)
- BenchChem. (n.d.).
- Digital CSIC. (2022, February 16).
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) profile of the methanolic....
- LGC Group. (n.d.).
- BenchChem. (n.d.).
- eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Journal of Physics: Conference Series. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
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- 5. This compound | C12H16O3 | CID 140725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
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- 12. researchgate.net [researchgate.net]
A-Comparative-Guide-to-Confirming-the-Structure-of-Methyl-4-(4-methoxyphenyl)butanoate-using-2D-NMR
A Senior Application Scientist's Guide to Unambiguous Structural Elucidation
In the realm of chemical and pharmaceutical development, the precise structural confirmation of a molecule is a non-negotiable cornerstone of research. An assigned structure that is incorrect can lead to the misinterpretation of biological activity, flawed structure-activity relationships, and wasted resources. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, it often leaves ambiguities, especially in molecules with complex or similar spin systems.[1] This is where two-dimensional (2D) NMR techniques become indispensable, offering a robust and definitive pathway to connect the atomic puzzle pieces.[2][3]
This guide provides an in-depth, experimentally-grounded comparison of how combining 1D and 2D NMR methodologies delivers an unambiguous structural confirmation of "Methyl 4-(4-methoxyphenyl)butanoate." We will move beyond a simple recitation of steps to explain the causal logic behind the experimental choices, demonstrating a self-validating workflow that ensures the highest degree of scientific integrity.
The-Hypothesized-Structure:-What-Are-We-Trying-to-Prove?
Based on its IUPAC name, "this compound," we can propose the following molecular structure.[4] This structure will serve as our working hypothesis, which we will systematically confirm or refute using a suite of NMR experiments.
Proposed Structure:
(Image Source: PubChem CID 140725)[4]
Our goal is to use NMR data to confirm the presence and connectivity of each proposed fragment:
-
A p-disubstituted benzene ring .
-
A methoxy group (-OCH3) attached to the ring.
-
A four-carbon butanoate chain .
-
A methyl ester group (-COOCH3).
-
The specific connection points between these fragments.
The-Starting-Point:-Insights-and-Limitations-of-1D-NMR
1D ¹H and ¹³C NMR spectra provide the initial inventory of our molecular components.
¹H NMR: Gives us information on the number of different proton environments and their neighboring protons (through spin-spin splitting). ¹³C NMR: Tells us the number of different carbon environments.
Below is a table of predicted 1D NMR data for our hypothesized structure. While these predictions are valuable, they alone cannot definitively prove the connectivity. For instance, ¹H NMR splitting patterns can become complex and overlap, making unambiguous assignment difficult.[1]
Table 1: Predicted 1D NMR Data for this compound
| Label | Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| a | Ar-CH | ~7.11 (d) | ~129.8 |
| b | Ar-CH | ~6.84 (d) | ~114.0 |
| c | Ar-C-CH₂ | - | ~133.8 |
| d | Ar-C-OCH₃ | - | ~158.0 |
| e | CH₂ | ~2.60 (t) | ~34.5 |
| f | CH₂ | ~1.92 (m) | ~27.2 |
| g | CH₂ | ~2.32 (t) | ~33.5 |
| h | C=O | - | ~174.2 |
| i | -COOCH₃ | ~3.67 (s) | ~51.5 |
| j | Ar-OCH₃ | ~3.79 (s) | ~55.2 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
While this data suggests the presence of all the necessary pieces, it doesn't explicitly show, for example, that the butanoate chain is attached to the aromatic ring at position 'c' or that the methyl group 'i' is part of the ester. To bridge these gaps, we turn to 2D NMR.
Unraveling-the-Connectivity:-The-Power-of-2D-NMR-Experiments
2D NMR experiments spread the spectral information across two frequency axes, revealing correlations between nuclei that are often hidden in the crowded 1D spectra.[5]
COSY-(COrrelation-SpectroscopY):-Mapping-Proton-Neighbors
The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] In a COSY spectrum, off-diagonal "cross-peaks" connect signals from coupled protons.[9][10]
Why we use it: COSY is the perfect tool for tracing out the contiguous proton spin systems in our molecule. For this compound, we expect to see correlations that build the aliphatic chain and confirm the relationships within the aromatic ring.
Expected COSY Correlations:
-
A cross-peak between the aromatic protons H-a and H-b , confirming their ortho relationship on the benzene ring.
-
A cross-peak between the benzylic protons H-e and their neighbors H-f .
-
A cross-peak between protons H-f and their neighbors H-g .
These correlations allow us to definitively assemble the -CH₂(e)-CH₂(f)-CH₂(g)- fragment of the butanoate chain and the aromatic spin system. However, COSY does not show connections across the non-proton-bearing quaternary carbons or the carbonyl group.
HSQC-(Heteronuclear-Single-Quantum-Coherence):-Directly-Linking-Carbons-and-Protons
The HSQC experiment is a heteronuclear technique that maps each proton to the carbon atom it is directly attached to (a one-bond C-H correlation).[11][12][13][14] This is an incredibly powerful and sensitive experiment for making unambiguous C-H assignments.[15]
Why we use it: HSQC provides a direct and reliable link between our ¹H and ¹³C NMR data. It removes the guesswork from assigning which proton signal corresponds to which carbon signal.[12]
Table 2: Expected HSQC Correlations
| Proton Signal (Label, ppm) | Correlated Carbon Signal (Label, ppm) |
| H-a (~7.11) | C-a (~129.8) |
| H-b (~6.84) | C-b (~114.0) |
| H-e (~2.60) | C-e (~34.5) |
| H-f (~1.92) | C-f (~27.2) |
| H-g (~2.32) | C-g (~33.5) |
| H-i (~3.67) | C-i (~51.5) |
| H-j (~3.79) | C-j (~55.2) |
With the HSQC data, we have now confidently assigned every proton-bearing carbon in the molecule. The remaining unassigned carbon signals (C-c , C-d , and C-h ) must therefore be the quaternary carbons.
HMBC-(Heteronuclear-Multiple-Bond-Correlation):-Connecting-the-Fragments
The HMBC experiment is the key that unlocks the molecule's complete structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[11][16] Crucially, it allows us to "see" correlations across quaternary carbons and heteroatoms, connecting the molecular fragments we've identified.[17]
Why we use it: HMBC provides the long-range connectivity information needed to piece together the entire molecular skeleton. It is the ultimate arbiter for confirming the global structure.
Key Expected HMBC Correlations to Confirm the Structure:
Table 3: Key Diagnostic HMBC Correlations
| Proton Signal (Label) | Correlates to Carbon (Label) | Distance | What This Confirms |
| H-e (Benzylic CH₂) | C-a , C-c | 2 & 3 bonds | Connects the aliphatic chain to the aromatic ring at the correct position. |
| H-g (CH₂ next to C=O) | C-h (Carbonyl) | 2 bonds | Confirms the position of the carbonyl group at the end of the aliphatic chain. |
| H-i (Ester CH₃) | C-h (Carbonyl) | 2 bonds | Connects the methyl ester group to the carbonyl carbon, completing the ester functionality. |
| H-j (Methoxy CH₃) | C-d (Aromatic C-O) | 2 bonds | Attaches the methoxy group to the aromatic ring. |
| H-a (Aromatic CH) | C-c (Quaternary Ar-C) | 2 bonds | Confirms the substitution pattern on the aromatic ring. |
The presence of these specific cross-peaks in the HMBC spectrum provides irrefutable evidence for the proposed structure of this compound.
A-Self-Validating-Workflow-for-Structural-Elucidation
The synergy between these NMR experiments creates a logical, self-validating workflow. Information from one experiment provides the context to interpret the next, culminating in a single, unambiguous structural assignment.
Caption: Workflow diagram illustrating the integration of 1D and 2D NMR data.
Experimental-Protocols
Acquiring high-quality 2D NMR data is crucial for successful structure elucidation.[18] The following are generalized protocols. Instrument-specific parameters may require optimization.[19]
1. Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[20]
-
Cap the tube and ensure the solution is homogeneous.
2. Data Acquisition (General Parameters):
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape. This is typically performed on the ¹H signal.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and reference the chemical shifts.
-
Acquire a standard 1D ¹³C spectrum.
-
Set up and run the 2D experiments using standard parameter sets provided by the instrument manufacturer (e.g., cosygpmf, hsqcedetgpsp, hmbcgplpndqf).[18]
-
COSY: Typically requires a short acquisition time (~10-20 minutes).
-
HSQC: A highly sensitive experiment, often completed in under 30 minutes.
-
HMBC: May require a longer acquisition time (1-2 hours) to detect weaker, long-range correlations.
-
3. Data Processing:
-
Apply a Fourier transform to both dimensions (t₂ and t₁).[5]
-
Phase correct the spectra, particularly for phase-sensitive experiments like HSQC.
-
Reference the spectra using the residual solvent signal or an internal standard.
-
Analyze the cross-peaks to establish the correlations as described above.
Conclusion:-Beyond-Ambiguity
Relying solely on 1D NMR for the structural confirmation of this compound would leave critical questions of connectivity unanswered. By systematically employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we move from a collection of isolated signals to a fully connected and validated molecular structure. The COSY experiment builds the proton framework, the HSQC experiment assigns the protonated carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire puzzle together. This integrated, multi-technique approach represents a gold standard in modern chemistry, providing the trustworthy and authoritative data required for confident decision-making in research and development.
References
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Columbia University, NMR Core Facility. HSQC and HMBC. Available from: [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
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University of Missouri-St. Louis. Common Acquisition Concepts and Problems for 1D/2D NMR. Available from: [Link]
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All About Chemistry. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available from: [Link]
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CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available from: [Link]
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Nikolaos G. Tzerpos, et al. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available from: [Link]
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Chemistry For Everyone. (2025). What Is HSQC NMR?. YouTube. Available from: [Link]
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Heffron, G. 2D NMR FOR THE CHEMIST. Available from: [Link]
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Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available from: [Link]
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Comparative study of catalysts for "Methyl 4-(4-methoxyphenyl)butanoate" synthesis
Introduction: The Significance of Methyl 4-(4-methoxyphenyl)butanoate
This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif is present in a range of compounds, making its efficient and selective synthesis a topic of considerable interest to the drug development and fine chemical industries. This guide provides a comparative analysis of various catalytic strategies for the synthesis of this valuable compound, offering insights into the strengths and weaknesses of each approach to aid researchers in selecting the optimal methodology for their specific needs. We will delve into palladium-catalyzed cross-coupling reactions, catalytic hydrogenation, and esterification, presenting a blend of established protocols and modern catalytic advancements.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several key catalytic disconnections. The primary strategies involve:
-
Carbon-Carbon Bond Formation: Utilizing palladium-catalyzed cross-coupling reactions like the Heck or Suzuki-Miyaura coupling to construct the C4-aryl bond.
-
Reduction of a Precursor: Catalytic hydrogenation of a suitable unsaturated or carbonyl-containing precursor.
-
Esterification: The final step of converting 4-(4-methoxyphenyl)butanoic acid to its methyl ester.
This guide will compare catalysts within each of these strategic steps, providing a comprehensive overview of the available options.
Part 1: Palladium-Catalyzed C-C Bond Forming Reactions
The formation of the bond between the phenyl ring and the butanoate chain is a critical step. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this transformation.
The Heck-Miyaura Coupling Approach
The Heck reaction provides a direct method to couple an aryl halide with an activated alkene.[1][2] In the context of our target molecule, this would involve the reaction of 4-iodoanisole with a suitable four-carbon alkene synthon, such as methyl crotonate, followed by hydrogenation of the resulting double bond.
Reaction Pathway:
Caption: Heck coupling followed by hydrogenation.
Catalyst Comparison for Heck Reaction:
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Key Advantages/Disadvantages |
| Homogeneous | |||||
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85-95 | Well-established, high yields. Requires ligand. |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMAc | 80-90 | Commercially available, good activity. |
| Heterogeneous | |||||
| Pd/C | - | NaOAc | NMP | 75-85 | Easily recoverable, reusable. Potential for metal leaching.[3] |
| Pd supported on MOFs | - | K₂CO₃ | Toluene | >90 | High activity and stability. Higher cost of support. |
The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron compound with an organic halide.[4] For our target, this could involve coupling 4-methoxyphenylboronic acid with a methyl 4-halobutanoate.
Reaction Pathway:
Caption: Direct synthesis via Suzuki coupling.
Catalyst Comparison for Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Key Advantages/Disadvantages |
| Homogeneous | |||||
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90-98 | Highly efficient and versatile. Air-sensitive. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | >95 | High turnover numbers, effective for challenging substrates. |
| Heterogeneous | |||||
| Pd/C | - | Na₂CO₃ | Ethanol/H₂O | 85-95 | Reusable, simplified workup. Lower activity than homogeneous systems.[3] |
| Pd on magnetic nanoparticles | - | K₂CO₃ | DMF | >90 | Easy magnetic separation.[5][6] Potential for iron contamination. |
Part 2: Catalytic Hydrogenation of Precursors
An alternative strategy involves the synthesis of an unsaturated or keto- precursor followed by catalytic hydrogenation. This is a robust and often high-yielding approach.
Hydrogenation of Methyl 4-(4-methoxyphenyl)-2-butenoate
The product from the Heck reaction described earlier, methyl 4-(4-methoxyphenyl)-2-butenoate, can be selectively hydrogenated to the target molecule.
Catalyst Comparison for α,β-Unsaturated Ester Hydrogenation:
| Catalyst | Pressure (H₂) | Temperature (°C) | Solvent | Selectivity (%) | Key Advantages/Disadvantages |
| Heterogeneous | |||||
| 10% Pd/C | 1-5 atm | 25-50 | Ethanol | >99 | Industry standard, high efficiency, cost-effective. |
| Raney Ni | 50-100 atm | 100-150 | Methanol | >98 | Lower cost than palladium. Requires higher pressure and temperature. |
| PtO₂ (Adams' catalyst) | 1-3 atm | 25 | Acetic Acid | >99 | Highly active at low pressure and temperature. |
| Homogeneous | |||||
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1-5 atm | 25 | Toluene | >99 | High selectivity, mild conditions. Cost of rhodium. |
Reductive Amination followed by Hydrogenolysis
This less common but viable route involves the reductive amination of 4-(4-methoxyphenyl)acetoacetate, followed by hydrogenolysis of the resulting amine.
Part 3: Catalytic Esterification
The final step in many synthetic routes to this compound is the esterification of 4-(4-methoxyphenyl)butanoic acid.
Reaction Pathway:
Caption: Final esterification step.
Catalyst Comparison for Esterification:
| Catalyst Type | Catalyst Example | Conditions | Yield (%) | Key Advantages/Disadvantages |
| Homogeneous Acid | H₂SO₄, p-TsOH | Reflux in Methanol | >95 | High activity, low cost.[4][7] Corrosive, difficult to remove. |
| Heterogeneous Acid | Amberlyst-15, Nafion | Flow or batch reactor, 60-100 °C | 90-98 | Reusable, non-corrosive, easy separation.[8][9] Lower activity than homogeneous acids. |
| Enzymatic | Immobilized Lipase (e.g., Novozym 435) | 40-60 °C, organic solvent | >95 | High selectivity, mild conditions, environmentally friendly.[10][11][12] Higher catalyst cost, longer reaction times. |
Experimental Protocols
Protocol 1: Heck Coupling and Hydrogenation
Step A: Heck Coupling of 4-Iodoanisole with Methyl Crotonate
-
To a dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl crotonate (1.2 equiv.) and triethylamine (2.0 equiv.).
-
Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(4-methoxyphenyl)but-2-enoate.
Step B: Hydrogenation
-
Dissolve the product from Step A in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (5 wt% of the substrate).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1-3 atm) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 4-methoxyphenylboronic acid (1.2 equiv.), methyl 4-bromobutanoate (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 equiv.).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C and stir vigorously until TLC or GC-MS indicates completion.
-
Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the target compound.
Protocol 3: Lipase-Catalyzed Esterification
-
To a flask, add 4-(4-methoxyphenyl)butanoic acid (1.0 equiv.), methanol (3.0 equiv.), and an organic solvent (e.g., hexane).
-
Add immobilized lipase (e.g., Novozym 435, 10-20 wt% of the acid).
-
Incubate the mixture at 40-50 °C with shaking.
-
Monitor the conversion by TLC or GC-MS.
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent and excess methanol under reduced pressure to yield the final product.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various efficient catalytic routes. For large-scale production, a two-step sequence of Heck coupling followed by hydrogenation using heterogeneous catalysts offers a cost-effective and scalable process. For laboratory-scale synthesis requiring high purity and mild conditions, the Suzuki-Miyaura coupling with a homogeneous palladium catalyst is often the method of choice. For a green and highly selective approach, particularly in the final esterification step, enzymatic catalysis presents a compelling alternative.
The future of catalyst development for such syntheses will likely focus on improving the activity and recyclability of heterogeneous catalysts, as well as developing more robust and cost-effective enzyme preparations. The principles and comparative data presented in this guide should serve as a valuable resource for researchers aiming to optimize the synthesis of this important chemical intermediate.
References
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- Ogunbadejo, M. O., et al. (2013). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation.
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Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]
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- de Mattos, M. C., et al. (2022).
- Zhang, Y., et al. (2015). Selectivity and kinetics of methyl crotonate hydrogenation over Pt/Al2O3. RSC Advances, 5(5), 3358-3367.
- Feuerstein, M., et al. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(16), 5515-5520.
- Kant, R., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1534-1543.
- Elangovan, S., et al. (2016). Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes.
- Gridnev, I. D., & Imamoto, T. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation. Journal of the American Chemical Society, 138(8), 2591-2602.
- Fow, K. L., et al. (2009). Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases.
- Pajic, M., et al. (2018). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes.
- Tamura, M., et al. (2016). Recent developments of heterogeneous catalysts for selective hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols. Catalysis Science & Technology, 6(13), 4548-4563.
- Karami, K., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14361-14372.
- van Heerden, P. S., & van Leeuwen, P. W. N. M. (2001). A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA. South African Journal of Chemistry, 54, 1-10.
- Uson, I., et al. (2014). Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. Dalton Transactions, 43(35), 13248-13257.
- Glasnov, T. N., & Kappe, C. O. (2011). Heterogeneous Versus Homogeneous Palladium Catalysts for Ligandless Mizoroki–Heck Reactions: A Comparison of Batch/Microwave and Continuous‐Flow Processing. Chemistry–A European Journal, 17(43), 12038-12046.
- Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Fow, K. L., et al. (2009). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases.
- Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(12), 1297-1303.
- Galkina, O. S., et al. (2021). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules, 26(23), 7249.
- Liu, P., & Lei, A. (2013). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics, 32(15), 4154-4160.
- de Gonzalo, G., & Gotor-Fernández, V. (2020).
- García-García, E., et al. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Journal of Industrial and Engineering Chemistry, 17(4), 764-770.
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- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483.
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Safety Operating Guide
Proper Disposal of Methyl 4-(4-methoxyphenyl)butanoate: A Comprehensive Guide
Hazard Assessment and Initial Considerations
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 4-(4-methoxyphenyl)butanoate is classified with the following hazards[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
This classification dictates the minimum personal protective equipment (PPE) and handling precautions required.
Table 1: Hazard Profile and Immediate Safety Precautions
| Hazard Classification | GHS Code | Required Immediate Actions & PPE |
| Skin Irritant | H315 | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid prolonged or repeated skin contact. |
| Eye Irritant | H319 | Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritant | H335 | Handle in a well-ventilated area, preferably within a certified chemical fume hood. |
Causality of PPE Selection: The ester functional group and aromatic ring in this compound can lead to defatting of the skin and irritation of mucous membranes. Standard nitrile gloves provide adequate protection against incidental splashes, while eye and respiratory protection mitigate the risks of irritation from potential vapors or aerosols.
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins at the point of generation. The primary determination is whether the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or local regulations. As an ester without halogenation or other characteristics that would typically classify it as a listed hazardous waste, this compound is generally managed as a non-halogenated organic solvent waste .
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and segregation.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clean, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, specifically designated for "Non-Halogenated Organic Waste." The original product container is often a suitable choice for waste accumulation[2].
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The approximate concentration and volume.
-
The date accumulation started.
-
The primary hazard(s) (e.g., "Irritant").
-
-
Incompatible Materials: Never mix this compound waste with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids or bases.
-
Oxidizing agents.
-
Aqueous waste.
-
Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of heat, gas, or toxic byproducts, and will complicate the final disposal process[3].
On-Site Accumulation and Storage
Proper storage of chemical waste is critical to preventing accidents and ensuring regulatory compliance.
-
Container Management: Keep the waste container tightly sealed except when adding waste. This prevents the release of vapors and potential contamination. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel. The SAA should be a well-ventilated area, away from heat sources and direct sunlight.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak or spill.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
For Minor Spills (contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper Ventilation: Keep the fume hood sash at the lowest practical height.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Collect Debris: Carefully scoop the absorbed material into a designated container for solid chemical waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials should also be disposed of as chemical waste.
-
Label and Dispose: Seal and label the container with the spilled chemical's name and "Spill Debris." Arrange for disposal through your EHS department.
For Major Spills (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical, the approximate quantity spilled, and the location.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.
Final Disposal
Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for its collection by your EHS department or a licensed hazardous waste contractor. The most common and environmentally sound disposal method for non-halogenated organic solvents is incineration at a permitted facility. This process destroys the organic compound, converting it primarily to carbon dioxide and water.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(4-methoxyphenyl)butanoate
For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling specialized reagents like Methyl 4-(4-methoxyphenyl)butanoate, a comprehensive understanding of its hazard profile is paramount to ensuring both personal safety and the validity of our experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and field-proven insights.
This compound is an aromatic ester that requires careful handling due to its potential to cause skin and eye irritation, as well as respiratory discomfort. The following procedural guidance is designed to provide a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution and scientific rigor.
Immediate Safety and Hazard Assessment
Before commencing any work with this compound, a thorough understanding of its potential hazards is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is recognized as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, all handling procedures must be designed to mitigate these risks.
Key Safety Considerations:
-
Dermal and Ocular Exposure: Direct contact with the skin or eyes can lead to irritation.[1][2] All procedures should be designed to prevent such contact through the use of appropriate personal protective equipment (PPE).
-
Inhalation: Vapors of this compound may cause respiratory tract irritation.[3][4] Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ingestion: While less common in a laboratory setting, accidental ingestion must be avoided by adhering to strict personal hygiene practices.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is recommended to provide comprehensive protection.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound.[1][5] They provide a seal around the eyes, protecting against splashes from all directions.
-
Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[2]
Hand Protection
The selection of appropriate gloves is critical to prevent skin contact. While no glove material offers indefinite protection, an informed choice can significantly minimize the risk of exposure.
-
Glove Material Selection: For aromatic esters, butyl rubber gloves are an excellent choice, offering good to excellent resistance.[6] While nitrile gloves are a common choice in many laboratories, their resistance to esters can be limited, especially with prolonged exposure.[7][8] Therefore, for extended handling, butyl rubber is preferred. For short-duration tasks or splash protection, thicker nitrile gloves (at least 8-10 mils) may be acceptable, but they should be replaced immediately upon any sign of contamination or degradation.[7][9]
-
Double Gloving: For enhanced protection, particularly when handling concentrated solutions or for prolonged periods, wearing two pairs of gloves (double gloving) is a prudent practice.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking. Always wash hands thoroughly after removing gloves.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect street clothing and underlying skin from splashes.
-
Chemical-Resistant Apron: When handling larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.
Respiratory Protection
The need for respiratory protection is determined by the specifics of the handling procedure and the effectiveness of engineering controls.
-
Engineering Controls: The primary method for controlling exposure to vapors is to handle this compound within a properly functioning chemical fume hood.[10]
-
Respirator Selection: In situations where a fume hood is not available or if there is a potential for exposure to exceed permissible limits, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended.[3][4][11][12][13] The cartridge should be selected based on a comprehensive hazard assessment and replaced according to a predetermined schedule or when breakthrough is detected.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to the completion of the experimental procedure.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof container for the collection of liquid waste containing this compound. The container should be compatible with the chemical.
-
Non-Halogenated Waste Stream: As this compound is a non-halogenated organic compound, it should be collected in a designated non-halogenated organic waste stream.[10][14][15] Do not mix with halogenated solvents or other incompatible waste streams.
-
Solid Waste: Any solid waste, such as contaminated gloves, paper towels, or weighing paper, should be collected in a separate, clearly labeled solid waste container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
Disposal Procedure
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
-
Licensed Waste Carrier: Ensure that all chemical waste is collected and disposed of by a licensed hazardous waste management company.[16][17]
Summary of Personal Protective Equipment
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Chemical splash goggles (minimum). A face shield worn over goggles for larger quantities. | Protects against splashes that can cause serious eye irritation.[1][5] |
| Hand Protection | Butyl rubber gloves are recommended for extended contact.[6] Thick nitrile gloves (>8 mil) for splash protection, with immediate replacement upon contamination.[7][9] Double gloving is advised. | Provides a chemical-resistant barrier to prevent skin irritation.[7][8] |
| Body Protection | Flame-resistant laboratory coat. Chemical-resistant apron for larger volumes. | Protects skin and clothing from accidental splashes. |
| Respiratory Protection | Handle in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[3][4] | Prevents inhalation of vapors that can cause respiratory irritation.[3][4] |
Conclusion
The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the specific hazards of this compound and implementing the multi-layered PPE and handling procedures outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
References
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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Northwestern University, Environmental Health and Safety. (n.d.). Cartridge Selection. Retrieved from [Link]
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PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
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SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]
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University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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VWR. (n.d.). Chemical Resistance Gloves Chart. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
